molecular formula Cl3H2IrO B1316252 Iridium trichloride hydrate CAS No. 14996-61-3

Iridium trichloride hydrate

Cat. No.: B1316252
CAS No.: 14996-61-3
M. Wt: 316.59 g/mol
InChI Key: MJRFDVWKTFJAPF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iridium trichloride hydrate is a useful research compound. Its molecular formula is Cl3H2IrO and its molecular weight is 316.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trichloroiridium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRFDVWKTFJAPF-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl[Ir](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H2IrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14996-61-3
Record name Iridium trichloride hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14996-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iridium(III) chloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of Iridium Trichloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O), a pivotal precursor in iridium chemistry. It is intended for researchers, scientists, and professionals in drug development and catalysis. This document details established synthesis protocols, including electrochemical and chemical methods, and presents a thorough analysis of characterization techniques. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using process diagrams.

Introduction

Iridium(III) chloride hydrate is one of the most common and versatile starting materials for the synthesis of other iridium compounds and catalysts.[1] It typically appears as a dark green to black, hygroscopic crystalline solid that is soluble in water and alcohol.[2][3] Unlike its anhydrous counterpart, which is insoluble, the hydrated form's solubility makes it an ideal precursor for creating a wide range of organometallic and coordination complexes, including those used in pharmaceuticals, organic synthesis, and electrochemistry.[3][4] The compound is generally amorphous and its water content can vary, which is a critical factor in its reactivity and analysis.[5]

Synthesis Protocols

The preparation of high-purity iridium trichloride hydrate is crucial for its application in sensitive catalytic systems. While several methods exist, the electrochemical dissolution of iridium metal and the chemical reduction of iridium(IV) salts are among the most prevalent.

Electrochemical Synthesis from Iridium Powder

A modern and efficient method for producing this compound involves the direct electrochemical dissolution of high-purity iridium powder in hydrochloric acid. This method avoids the introduction of other reagents, thereby reducing potential impurities.[6]

Experimental Protocol:

  • Setup: An acid-resistant U-shaped electrolytic cell, typically made of quartz glass, is equipped with non-metallic conductive electrodes.[6]

  • Electrolysis: High-purity (e.g., 99.99%) iridium powder and concentrated hydrochloric acid (e.g., 37%) are added to the cell. The weight ratio of hydrochloric acid to iridium powder can range from 5:1 to 80:1.[7]

  • Conditions: An alternating current is applied across the electrodes. The voltage is maintained between 20-70 V, with the current varying from 10-40 A. The temperature of the hydrochloric acid is controlled at 100-115°C.[6][7] The electrolysis is continued for a period of 3 to 15 hours until the iridium powder dissolves to form a chloroiridic acid (H₃IrCl₆) solution.[6]

  • Filtration: The resulting solution is filtered to remove any unreacted iridium powder, which can be recycled.[6]

  • Concentration: The filtrate is concentrated via distillation to remove excess hydrochloric acid and water, yielding a concentrated chloroiridic acid solution with an iridium content of 1.0 to 3.5 mol/L.[6]

  • Crystallization: The concentrated solution is placed in a constant temperature crystallization furnace and held at 90-125°C for 5-24 hours to yield crystals of this compound (IrCl₃·3H₂O).[6]

This process boasts a high iridium yield (≥99.9%) and produces a high-purity product.[6]

Chemical Synthesis via Reduction

A common chemical route involves the reduction of hexachloroiridic(IV) acid (H₂[IrCl₆]) or its salts.

Experimental Protocol:

  • Precursor: An aqueous solution of H₂[IrCl₆] is used as the starting material.[5]

  • Reducing Agent: A monohydroxy alcohol, such as ethanol, is added to the solution. The molar ratio of Ir(IV) to the alcohol can range from 1:0.6 to 1:1000.[5]

  • Reaction: The mixture is heated to a temperature between 50°C and 100°C (e.g., under reflux at 71°C) and stirred for a period of 0.5 to 6 hours.[5]

  • Isolation: After the reaction is complete, volatile components are removed under reduced pressure (e.g., at 80 mbar) and elevated temperature (e.g., 80°C) using a rotary evaporator.[5]

  • Product: An olive-green amorphous solid of high-purity iridium(III) chloride hydrate is obtained.[5]

Other reducing agents like oxalic acid and hydrazine (B178648) can also be used, but they may introduce carbon or nitrogen impurities into the final product.[5]

Classical Chemical Synthesis

A traditional method involves the reaction of hydrated iridium(III) oxide with hydrochloric acid.

Experimental Protocol:

  • Hydrated iridium(III) oxide is heated with hydrochloric acid.[3]

  • The reaction mixture is processed to isolate the hydrated iridium trichloride. This method is straightforward but depends on the availability of the iridium oxide precursor.

Data Presentation: Synthesis and Physical Properties

The following tables summarize key quantitative data associated with the synthesis and fundamental properties of this compound.

Table 1: Electrochemical Synthesis Parameters

Parameter Value Reference
Iridium Powder Purity > 99.9% [6]
HCl Concentration 10–12 mol/L [7]
HCl to Iridium Ratio (w/w) 5:1 to 80:1 [7]
AC Voltage 20–70 V [7]
AC Current 10–40 A [7]
Electrolysis Temperature 100–115 °C [6]
Crystallization Temperature 90–125 °C [6]
Crystallization Time 5–24 hours [6]
Final Product Iridium Content ~54.5% [6]

| Iridium Yield | ≥ 99.9% |[6] |

Table 2: Physical and Chemical Properties

Property Value Reference
Chemical Formula IrCl₃·xH₂O (typically x≈3) [2][3]
Molar Mass (anhydrous) 298.58 g/mol [2]
Molar Mass (trihydrate) ~352.62 g/mol [8]
Appearance Dark green to black hygroscopic solid [2][3]
Density ~5.30 g/cm³ at 25°C [2][3]
Solubility Soluble in water and alcohol [3]

| Crystal Structure | Amorphous |[5] |

Characterization Protocols and Data

Thorough characterization is essential to confirm the identity, purity, and hydration state of the synthesized this compound.

Elemental Analysis

Elemental analysis is performed to determine the precise elemental composition and purity of the product. Inductively Coupled Plasma (ICP) analysis is often used to detect trace metal impurities.

Table 3: Typical Elemental Composition

Element Weight Percent Range Reference
Iridium (Ir) 50–56% [5]
Chlorine (Cl) 30–34% [5]
Oxygen (O) 9–17% [5]
Hydrogen (H) 1.2–2.5% [5]

| Total Trace Metal Impurities | < 0.01% |[6] |

Thermal Analysis

Thermogravimetric Analysis (TGA) is used to study the thermal decomposition of the hydrate and determine its water content. The decomposition occurs in distinct stages.

Experimental Protocol:

  • A sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant rate, and the mass loss is recorded as a function of temperature.

Table 4: Thermal Decomposition Stages in Air

Temperature Process Product Reference
~200 °C Dehydration Anhydrous IrCl₃ [3]
~763 °C Oxidation Iridium(IV) Oxide (IrO₂) [3]

| ~1070 °C | Decomposition | Iridium Metal (Ir) |[3] |

Spectroscopic Characterization

4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups, particularly the presence of water molecules.

Experimental Protocol:

  • An FTIR spectrum of the solid sample (e.g., using a KBr pellet) is recorded, typically in the range of 4000–400 cm⁻¹.

Key Observations:

  • A very broad absorption band centered around 3500 cm⁻¹ is characteristic of the O-H stretching vibrations of adsorbed and coordinated water molecules.[9]

  • A sharp peak observed at approximately 1617 cm⁻¹ corresponds to the H-O-H bending vibration of water molecules.[9]

4.3.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of an aqueous solution of this compound provides information about the electronic transitions of the iridium species.

Experimental Protocol:

  • A dilute solution of IrCl₃·xH₂O in a suitable solvent (e.g., water or dilute HCl) is prepared.

  • The absorbance is measured across the UV and visible range (e.g., 200–800 nm).

Key Observations:

  • The spectrum of an aqueous IrCl₃ solution typically shows strong absorbance in the UV range.[10] Specific absorption maxima can be influenced by the formation of various aquo-chloro iridium(III) complexes in solution.

X-ray Diffraction (XRD)

XRD is used to determine the crystallinity of the material.

Experimental Protocol:

  • The powdered sample is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of 2θ angles.

Key Observations:

  • This compound is consistently described as an amorphous solid.[5] Its XRD pattern typically lacks sharp Bragg peaks, instead showing broad, diffuse features, which confirms its non-crystalline or poorly crystalline nature.[9]

Mandatory Visualizations

The following diagrams illustrate the primary synthesis and characterization workflows for this compound.

Synthesis_Workflow cluster_prep Cell Preparation cluster_reaction Electrochemical Dissolution cluster_purification Product Isolation p1 Iridium Powder cell U-Shaped Electrolytic Cell p1->cell p2 Conc. HCl p2->cell react Apply AC Current (20-70V, 10-40A) Heat (100-115°C) cell->react filt Filtration react->filt recycle Recycle Unreacted Ir filt->recycle conc Distillation / Concentration filt->conc Chloroiridic Acid Solution cryst Crystallization (90-125°C, 5-24h) conc->cryst product IrCl₃·xH₂O Crystals cryst->product

Caption: Electrochemical synthesis workflow for this compound.

Characterization_Workflow cluster_phys Physical & Structural cluster_comp Compositional Analysis cluster_spec Spectroscopic Analysis cluster_therm Thermal Properties start Synthesized IrCl₃·xH₂O xrd XRD Analysis start->xrd elemental Elemental Analysis (ICP) start->elemental ftir FTIR Spectroscopy start->ftir uvvis UV-Vis Spectroscopy start->uvvis tga Thermal Analysis (TGA) start->tga amorphous Result: Amorphous Structure xrd->amorphous purity Result: Purity & Composition elemental->purity water Result: Confirms H₂O Presence ftir->water electronic Result: Electronic Structure uvvis->electronic decomp Result: Decomposition Profile tga->decomp

Caption: Logical workflow for the characterization of this compound.

References

Unraveling the Elusive Crystal Structure of Iridium Trichloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) is a pivotal starting material in the synthesis of a vast array of iridium-containing compounds, which are integral to catalysis, materials science, and medicinal chemistry. Despite its widespread use, a comprehensive understanding of its solid-state structure is surprisingly limited in publicly accessible scientific literature. This technical guide aims to provide an in-depth overview of the known structural aspects of iridium trichloride (B1173362), with a focus on the hydrated form. While a definitive single-crystal X-ray diffraction structure for iridium trichloride hydrate remains elusive, this document will detail the crystal structure of its anhydrous counterpart, α-iridium(III) chloride, as a foundational reference. Furthermore, this guide will present a compilation of established synthesis protocols for the hydrated form and a summary of its key physicochemical properties.

The Crystal Structure of Anhydrous α-Iridium(III) Chloride

In the absence of detailed crystallographic data for the hydrated species, an examination of the anhydrous α-polymorph of iridium(III) chloride (α-IrCl₃) provides valuable insight into the coordination chemistry of iridium in a chloride environment. The α-form of iridium(III) chloride adopts a monoclinic crystal structure, analogous to that of aluminum chloride (AlCl₃)[1].

The structure is characterized by a layered arrangement of edge-sharing IrCl₆ octahedra. Each iridium(III) ion is coordinated to six chloride ions, forming a distorted octahedral geometry. These octahedra share edges to form two-dimensional sheets that are stacked along the c-axis.

Parameter Value
Crystal SystemMonoclinic
Space GroupC2/m
a7.13 Å
b9.92 Å
c11.08 Å
α90.00°
β108.57°
γ90.00°
Ir-Cl Bond Length2.36 Å - 2.37 Å

Table 1: Crystallographic Data for Anhydrous α-Iridium(III) Chloride. The data presented is a compilation from various sources and represents a typical structure for this polymorph.

The Enigma of this compound's Crystal Structure

Extensive searches of crystallographic databases and the scientific literature have not yielded a definitive, publicly available single-crystal X-ray diffraction structure for this compound (IrCl₃·xH₂O), most commonly available as the trihydrate (IrCl₃·3H₂O). The hygroscopic and potentially amorphous or microcrystalline nature of the commercially available material may contribute to the challenges in obtaining single crystals suitable for diffraction studies. While the general composition is known, the precise coordination of the water molecules to the iridium center and their role in the overall crystal packing remains unelucidated. It is presumed that water molecules likely coordinate directly to the iridium ion, completing its coordination sphere, or are present as water of crystallization within the lattice.

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the dissolution of iridium metal or the reduction of higher oxidation state iridium species.

Method 1: Electrolytic Dissolution of Iridium Powder

This method involves the direct dissolution of iridium powder in hydrochloric acid using an electrolytic cell.

Experimental Protocol:

  • Apparatus Setup: A U-shaped electrolytic cell is charged with iridium powder and concentrated hydrochloric acid (e.g., 37%).

  • Electrolysis: An alternating current (e.g., 40 V, 10-40 A) is applied across the electrodes. The temperature of the electrolyte is maintained at approximately 113°C. The electrolysis is typically carried out for several hours (e.g., 6 hours) until the iridium powder is dissolved, forming a solution of chloroiridic acid (H₃IrCl₆).

  • Filtration and Concentration: The resulting solution is filtered to remove any unreacted iridium. The filtrate is then distilled to remove excess hydrochloric acid, yielding a concentrated chloroiridic acid solution (e.g., 1.8 M).

  • Crystallization: The concentrated solution is placed in a crystallization furnace and heated (e.g., at 110°C for 12 hours) to yield crystals of this compound[2].

Method 2: Reduction of Hexachloroiridic(IV) Acid

This approach involves the reduction of an iridium(IV) species, typically hexachloroiridic acid (H₂IrCl₆), to the iridium(III) state.

Experimental Protocol:

  • Preparation of H₂IrCl₆: Iridium metal can be dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form hexachloroiridic(IV) acid.

  • Reduction: The H₂IrCl₆ solution is then treated with a reducing agent. A common method involves boiling the solution with oxalic acid.

  • Crystallization: After the reduction is complete, the solution is carefully evaporated to induce crystallization, yielding this compound. The product should be stored under an inert atmosphere as it can be susceptible to oxidation back to Ir(IV).

Physicochemical Properties

The properties of iridium trichloride vary significantly between the anhydrous and hydrated forms.

Property Anhydrous Iridium(III) Chloride (α-form) Iridium(III) Chloride Hydrate (IrCl₃·xH₂O)
Appearance Brown or red crystalline solid[1]Dark green to black hygroscopic solid[1]
Formula Weight 298.58 g/mol 352.62 g/mol (for trihydrate)
Density 5.30 g/cm³Data not readily available
Melting Point 763 °C (decomposes)[1]Decomposes upon heating
Solubility in Water Insoluble[1]Soluble
Solubility in other solvents Insoluble in HCl and alkanes[1]Soluble in alcohols

Table 2: Comparison of Physicochemical Properties.

Experimental Workflows and Logical Relationships

The synthesis and characterization of iridium compounds, starting from this compound, follow a logical progression of steps. The following diagram illustrates a general workflow.

G General Workflow for Synthesis of Iridium Complexes start This compound (IrCl3·xH2O) dissolution Dissolution in appropriate solvent (e.g., water, alcohol) start->dissolution reaction Reaction with Ligands (e.g., phosphines, amines, cyclopentadienyls) dissolution->reaction product Crude Iridium(III) Complex reaction->product purification Purification (e.g., recrystallization, chromatography) product->purification final_product Pure Iridium(III) Complex purification->final_product characterization Characterization xrd Single-Crystal X-ray Diffraction characterization->xrd nmr NMR Spectroscopy characterization->nmr ms Mass Spectrometry characterization->ms final_product->characterization

Caption: A generalized workflow for the synthesis of iridium complexes.

Conclusion

This compound is a cornerstone reagent in iridium chemistry, yet its definitive crystal structure remains conspicuously absent from the scientific literature. This guide has provided a thorough examination of the well-characterized anhydrous α-IrCl₃ as a structural surrogate, detailing its monoclinic crystal system and layered octahedral arrangement. Furthermore, established protocols for the synthesis of the hydrated form have been outlined, offering valuable practical information for researchers. The stark contrast in the physicochemical properties of the anhydrous and hydrated forms, particularly their solubility, underscores the significant role of water in the compound's structure and reactivity. Future research endeavors focused on the growth of high-quality single crystals of this compound are necessary to finally elucidate its precise solid-state structure, which will undoubtedly contribute to a more profound understanding of its chemical behavior and its utility in the development of novel iridium-based technologies.

References

Navigating the Solubility of Iridium Trichloride Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Iridium Trichloride (B1173362) Hydrate's Behavior in Organic Solvents, Providing Essential Data and Methodologies for Laboratory Applications.

Introduction: Iridium trichloride hydrate (B1144303) (IrCl₃·nH₂O), a key precursor in iridium chemistry, plays a pivotal role in the synthesis of catalysts and novel therapeutic agents. Its solubility is a critical parameter for researchers in drug development and materials science, dictating its utility in various reaction media. This technical guide offers a comprehensive overview of the solubility of iridium trichloride hydrate in a range of organic solvents, presents detailed experimental protocols for solubility determination, and visualizes relevant experimental workflows.

Quantitative and Qualitative Solubility Data

SolventSolvent TypeSolubilityNotes
Alcohols (e.g., Methanol, Ethanol) Polar ProticSoluble[1][3]Commonly used as a solvent for reactions involving IrCl₃·nH₂O, indicating good solubility.[1]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleUsed as a solvent for dissolving iridium complexes, suggesting solubility.[4]
Dimethylformamide (DMF) Polar AproticSolubleEmployed in the synthesis of Vaska's complex from IrCl₃, implying solubility.[5]
Dichloromethane (DCM) HalogenatedSparingly SolubleOften used in combination with more polar solvents like ethanol (B145695) in reactions.[1]
Acetone Polar AproticSparingly SolubleIridium(IV) complexes show some solubility in acetone.[4]
Acetonitrile Polar AproticSolubleThe hydrated form can form complexes with acetonitrile.[6]
Ether (e.g., Diethyl ether) NonpolarInsolubleUsed as a washing solvent to precipitate iridium complexes, indicating insolubility.[1]
Aliphatic Hydrocarbons (e.g., Hexane) NonpolarInsoluble[7]Generally, low-polarity solvents are poor solvents for this compound.[1]
Water Polar ProticSoluble[3][5][6]There are conflicting reports, with some sources stating it is insoluble, which may refer to the anhydrous form.[1][7]

Note on Water Solubility: The conflicting reports on water solubility likely stem from the distinction between the anhydrous (IrCl₃) and hydrated (IrCl₃·nH₂O) forms. The hydrated form is generally considered soluble in water.[3][5][6]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents, adapted from general laboratory procedures.

Protocol 1: Gravimetric Method for Quantitative Solubility Determination

This method is suitable for determining the concentration of a saturated solution.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or sealed test tubes

  • Constant temperature shaker or magnetic stirrer with hotplate

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed drying vials

  • Analytical balance

  • Vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Dissolution: Add a known volume (e.g., 10 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a constant temperature shaker or on a magnetic stirrer. Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the mixture to settle. To effectively separate the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 5000 rpm) for 10-15 minutes.

  • Sample Extraction: Carefully draw a known volume (e.g., 5 mL) of the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed drying vial. Place the vial in a vacuum oven at a suitable temperature to evaporate the solvent completely. The temperature should be high enough to remove the solvent but low enough to avoid decomposition of the iridium salt.

  • Mass Determination: Once the solvent is fully evaporated, cool the vial in a desiccator and weigh it on an analytical balance. The difference between this mass and the initial mass of the vial gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved salt (g) / Volume of solution taken (mL)) * 100

Protocol 2: Visual Method for Qualitative Solubility Assessment

This is a rapid method to assess whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent.

Materials:

  • This compound

  • A range of organic solvents

  • Small test tubes

  • Vortex mixer

Procedure:

  • Sample Addition: Place a small, consistent amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add a small volume (e.g., 1 mL) of a different organic solvent.

  • Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 1-2 minutes.

  • Observation: Observe each test tube against a contrasting background.

    • Soluble: The solid completely dissolves, and the solution is clear (though it may be colored).

    • Sparingly Soluble: A small portion of the solid dissolves, but undissolved particles remain. The solution may appear hazy.

    • Insoluble: The solid does not appear to dissolve, and the solvent remains clear or only very faintly colored.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

experimental_workflow_catalyst_screening cluster_preparation Catalyst Preparation cluster_extraction Product Extraction & Analysis start Mix IrCl3·nH2O, ligand, and solvent add_base Add aqueous base solution start->add_base heat Heat mixture (e.g., microwave) add_base->heat extract Extract with Et2O heat->extract separate Separate organic and aqueous phases extract->separate analyze_org Analyze organic phase (GC) for yield separate->analyze_org analyze_aq Analyze aqueous phase (GC) for conversion separate->analyze_aq

Caption: Workflow for Catalyst Screening.

experimental_workflow_complex_synthesis cluster_reaction Reaction cluster_workup Work-up and Isolation dissolve_ligand Dissolve ligand in ethanol mix Mix solutions dissolve_ligand->mix dissolve_ir Dissolve IrCl3·nH2O in ethanol/DCM dissolve_ir->mix reflux Reflux and stir for 11 hours mix->reflux add_precipitant Add NH4PF6 in methanol reflux->add_precipitant stir Stir for 8 hours add_precipitant->stir filter Filter to remove precipitate stir->filter isolate Isolate complex from filtrate filter->isolate

Caption: Synthesis of an Iridium Complex.

References

The Thermal Decomposition of Iridium Trichloride Hydrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal decomposition of iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O), a critical precursor in the synthesis of various iridium-containing compounds utilized in catalysis and pharmaceutical development. Understanding its thermal behavior is paramount for the controlled synthesis of iridium nanoparticles, catalysts, and other advanced materials. This document summarizes key decomposition pathways, presents quantitative data, outlines experimental protocols, and provides visual representations of the decomposition processes.

Decomposition Pathways and Mechanisms

The thermal decomposition of iridium trichloride hydrate is highly dependent on the surrounding atmosphere. The most commonly cited starting material is the trihydrate (IrCl₃·3H₂O), though the exact degree of hydration can vary.

In an Inert Atmosphere (e.g., Nitrogen, Helium):

The decomposition in an inert atmosphere primarily involves dehydration followed by the decomposition of the anhydrous salt. The process can be summarized as:

  • Dehydration: The initial step is the loss of water molecules to form anhydrous iridium trichloride (IrCl₃).

  • Decomposition to Iridium Metal: At higher temperatures, the anhydrous salt decomposes directly to metallic iridium and chlorine gas.

In an Oxidizing Atmosphere (e.g., Air):

The pathway in the presence of oxygen is more complex, involving the formation of an oxide intermediate:

  • Dehydration: Similar to the inert atmosphere, the process begins with the loss of water. The trihydrate decomposes to the anhydrous form at approximately 200°C[1].

  • Oxidation: The resulting anhydrous iridium trichloride is then oxidized to form iridium(IV) oxide (IrO₂) at around 763°C[1].

  • Reduction to Iridium Metal: At a significantly higher temperature, approximately 1070°C, the iridium(IV) oxide decomposes to yield metallic iridium[1].

In a Reducing Atmosphere (e.g., Hydrogen):

Under reducing conditions, the decomposition is a more direct process:

  • Direct Reduction: this compound is directly reduced to metallic iridium at a relatively low temperature of 190°C[1].

Quantitative Decomposition Data

The following table summarizes the key thermal events and theoretical mass loss for the decomposition of iridium trichloride trihydrate (IrCl₃·3H₂O).

Decomposition StageAtmosphereTemperature (°C)Initial MaterialFinal ProductTheoretical Mass Loss (%)
DehydrationAir / Inert~200IrCl₃·3H₂OIrCl₃15.32%
OxidationAir~763IrCl₃IrO₂-
ReductionAir~1070IrO₂Ir14.29% (from IrO₂)
Direct ReductionHydrogen~190IrCl₃·3H₂OIr45.43%

Note: The theoretical mass loss for the oxidation step is not a simple calculation due to the simultaneous loss of chlorine and gain of oxygen. The final reduction step's mass loss is calculated based on the molar mass of IrO₂.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible thermal analysis. Below are generalized protocols for thermogravimetric analysis (TGA) and differential thermal analysis (DTA) based on common practices in the field.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Apparatus: A thermogravimetric analyzer (e.g., Setaram TGA92, TA Instruments TGA 5500).

Procedure:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina, platinum).

  • Instrument Setup: The crucible is placed in the TGA furnace.

  • Atmosphere: The desired atmosphere (e.g., high purity nitrogen, dry air, or a hydrogen mixture) is purged through the furnace at a constant flow rate (e.g., 50-100 mL/min) to stabilize the environment.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200°C) at a controlled, linear heating rate (e.g., 5 or 10 K/min).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.

  • Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures of decomposition and the percentage mass loss at each step.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during thermal decomposition.

Apparatus: TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Procedure:

  • The TGA protocol is followed as described above.

  • The gas outlet of the TGA is connected to the inlet of the MS or FTIR gas cell via a heated transfer line to prevent condensation of the evolved gases.

  • Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the heating program.

  • The spectra are analyzed to identify the chemical composition of the gases released at different temperatures. For this compound, this would likely involve monitoring for m/z signals corresponding to H₂O, HCl, and Cl₂.

Visualizing Decomposition Pathways

The logical flow of the decomposition processes under different atmospheric conditions can be visualized using the following diagrams.

Thermal_Decomposition_Inert Thermal Decomposition in an Inert Atmosphere IrCl3_H2O IrCl₃·xH₂O IrCl3 IrCl₃ IrCl3_H2O->IrCl3 - xH₂O (Dehydration) Ir Ir (metal) IrCl3->Ir - 3/2 Cl₂ (Decomposition)

Caption: Decomposition pathway in an inert atmosphere.

Thermal_Decomposition_Air Thermal Decomposition in Air IrCl3_H2O IrCl₃·3H₂O (Hydrated) IrCl3 IrCl₃ (Anhydrous) IrCl3_H2O->IrCl3 ~200°C - 3H₂O IrO2 IrO₂ (Oxide) IrCl3->IrO2 ~763°C + O₂, - 3/2 Cl₂ Ir Ir (Metal) IrO2->Ir ~1070°C - O₂

Caption: Decomposition pathway in an oxidizing atmosphere (Air).

Thermal_Decomposition_Hydrogen Thermal Decomposition in Hydrogen IrCl3_H2O IrCl₃·xH₂O Ir Ir (metal) IrCl3_H2O->Ir ~190°C + 3/2 H₂ - 3HCl - xH₂O

Caption: Decomposition pathway in a reducing atmosphere (Hydrogen).

References

A Technical Guide to Iridium Trichloride Hydrate as a Precursor for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iridium (Ir) nanoparticles are gaining significant interest across catalysis, electrochemistry, and nanomedicine due to their exceptional stability, high catalytic activity, and unique electronic and optical properties.[1][2] Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) is a versatile and widely used precursor for synthesizing these advanced nanomaterials, enabling the development of novel solutions in areas ranging from sustainable energy to advanced cancer therapies.[3] This document provides an in-depth technical overview of the synthesis of iridium-based nanoparticles from this precursor, detailing experimental protocols, quantitative data, and key applications relevant to research and drug development.

Synthesis Methodologies from Iridium Trichloride (B1173362) Hydrate

The conversion of iridium trichloride hydrate into iridium nanoparticles typically involves the reduction of Ir(III) ions to their zero-valent state, Ir(0). Several methods have been established, each offering distinct advantages in controlling nanoparticle size, shape, and surface properties.

This method employs alcohols, such as methanol (B129727) or ethanol, which act as both the solvent and the reducing agent, often in the presence of a stabilizing agent like polyvinylpyrrolidone (B124986) (PVP) to prevent nanoparticle agglomeration.[4] The process is valued for its simplicity and convenience in producing stable metal nanoclusters.[4]

Experimental Protocol: Alcohol Reduction of IrCl₃·xH₂O [4]

  • Precursor Solution: Dissolve a specific amount of Iridium(III) chloride hydrate (e.g., 2.98 x 10⁻⁵ mol) in 25 mL of the chosen alcohol solvent (e.g., methanol, ethanol).

  • Stabilizer Solution: In a separate beaker, dissolve a stabilizing agent such as polyvinylpyrrolidone (PVP) (e.g., 3.78 x 10⁻⁶ mol) in 18.4 mL of deionized water.

  • Mixing: Slowly mix the two solutions at room temperature with magnetic stirring.

  • pH Adjustment: Add 1 mL of an aqueous NaOH solution (0.2M) dropwise while stirring vigorously.

  • Reduction: Transfer the solution to a round-bottom flask and heat in an oil bath for 1-2 hours, or until the solution's color changes from brown to black, indicating the formation of iridium nanoparticles.

  • Purification: The resulting PVP-stabilized nanoparticles can be dried at 70°C for further analysis.[4]

G A Prepare IrCl₃ Solution in Alcohol C Mix Solutions (Room Temperature) A->C B Prepare Aqueous PVP Solution B->C D Add NaOH (0.2M) Dropwise C->D E Heat in Oil Bath (1-2 hours) D->E F Color Change: Brown to Black E->F G PVP-Stabilized Iridium Nanoparticles F->G G A Pre-treat Cu Foil C Deposit Solution Drop on Cu Foil A->C B Prepare Aqueous IrCl₃ + CuCl₂ Solution B->C D Galvanic Reaction (< 30s to 60 min) C->D E Rinse with Milli-Q Water D->E F Surfactant-Free Cubic Ir Nanoparticles on Substrate E->F G cluster_0 Standard PTT cluster_1 IrNpP-Mediated PTT A Photothermal Therapy (PTT) B Excessive ROS Generation A->B C Inflammatory Response B->C F ROS Scavenging Activity B->F IrNpP Inhibits D Tumor Metastasis C->D E IrNpP-Mediated PTT E->F G Mitigated Inflammation F->G H Inhibition of Metastasis G->H G Active Active Catalyst (e.g., IrNPs@Graphene) Reaction Catalytic Reaction (e.g., Alcohol Oxidation) Active->Reaction Use Deactivated Deactivated Catalyst (Sintered IrNPs) Regen Regeneration Protocol Deactivated->Regen Treatment Reaction->Deactivated Deactivation (after cycles) Regen->Active Reactivation

References

An In-depth Technical Guide to the Chemical Properties of Iridium Trichloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O), a pivotal compound in catalysis and synthetic chemistry. The information presented herein is intended to support research and development activities by providing reliable data and detailed experimental context.

Core Physical and Chemical Properties

Iridium trichloride hydrate is most commonly encountered as a dark green, hygroscopic solid.[1] It serves as a primary starting material for the synthesis of a vast array of organometallic iridium complexes used in catalysis.[2][3] The degree of hydration can vary, which influences its molecular weight and reactivity. The trihydrate is a common form.[1]

Table 1: Summary of Key Physical and Chemical Properties

PropertyValueSource(s)
Chemical Formula IrCl₃·xH₂O (often cited as IrCl₃·3H₂O)[1][4]
Molecular Weight 298.58 g/mol (anhydrous)[1]
316.60 g/mol (monohydrate)[1][5]
352.62 g/mol (trihydrate)[4][6]
Appearance Dark green or brown crystalline powder[1][7][8]
Density 5.30 g/cm³ (at 25 °C)[1][9]
Decomposition Point Decomposes at 763 °C[1][10]
Iridium Content ~54% (for trihydrate)[10]
CAS Number 14996-61-3 (hydrate)[1]
10025-83-9 (anhydrous)[1]

Solubility Profile

The solubility of this compound is a critical parameter for its use in homogeneous catalysis and synthesis. While the anhydrous form is insoluble in water, the hydrated form is soluble.[1] Its solubility in organic solvents can vary, with better solubility observed in polar organic solvents like alcohols.[3][7][8]

Table 2: Solubility Data for this compound

SolventSolubilityNotesSource(s)
Water SolubleThe hydrated form is soluble.[1][3][8]
2 mg/mLRequires ultrasonic agitation and heating to 60°C.[11]
Hydrochloric Acid Soluble[8][10]
Alcohols (e.g., Ethanol) SolubleUsed as a solvent for synthesis of complexes.[7][8]
DMSO 2 mg/mLRequires ultrasonic agitation and heating to 60°C.[11]
Alkanes Insoluble[1]

Thermal Stability and Decomposition

This compound is sensitive to heat.[6][7] Upon heating, it loses its water of hydration before further decomposition. The trihydrate begins to lose water, converting to the anhydrous form around 200 °C.[1] At higher temperatures in the presence of air, it oxidizes to iridium(IV) oxide (IrO₂) at 763 °C, which subsequently decomposes to iridium metal at 1070 °C.[1]

Under a hydrogen atmosphere, it can be reduced directly to iridium metal at 190 °C.[1] This thermal behavior is crucial for applications in materials science and for the preparation of heterogeneous catalysts.

Reactivity and Applications in Synthesis

This compound is a cornerstone precursor for iridium chemistry.[2] Its utility stems from the lability of the chloride and aquo ligands, which can be readily substituted to form a diverse range of complexes.

Key Reactions:

  • Synthesis of Vaska's Complex: It is famously used to prepare trans-[IrCl(CO)(PPh₃)₂], a landmark compound in organometallic chemistry.[1][3][10]

  • Formation of Alkene Complexes: It reacts with alkenes like cyclooctadiene in alcohol/water mixtures upon heating to form important catalytic precursors such as cyclooctadiene iridium chloride dimer, [(COD)IrCl]₂.[1]

  • Ammine Complex Formation: The hydrate reacts with ammonia (B1221849) to form ammine complexes, for instance, [IrCl(NH₃)₅]Cl₂.[1]

  • Coordination with Ligands: It readily forms complexes with various other ligands including bipyridine, pyridine, and acetonitrile.[1]

This reactivity makes it indispensable in the development of catalysts for hydrogenation, C-H activation, and asymmetric synthesis, which are critical processes in drug development and fine chemical production.[2][12]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a standard method to determine the solubility of this compound in water at a specific temperature.

Objective: To quantify the mass of this compound that dissolves in 100 mL of water at a controlled temperature.

Materials:

  • This compound

  • Distilled water

  • Temperature-controlled water bath or shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filter with 0.45 µm pore size)

  • Evaporating dish

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of distilled water (e.g., 50 mL) in a sealed flask. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Place the flask in a temperature-controlled water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the undissolved solid to settle. Carefully extract a precise volume of the supernatant (e.g., 10 mL) using a pipette fitted with a filter to avoid transferring any solid particles.

  • Quantification: Transfer the filtered aliquot to a pre-weighed evaporating dish.

  • Evaporation: Gently heat the dish in an oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 80-100 °C) until a constant weight is achieved.

  • Calculation: Weigh the evaporating dish with the dry residue. The mass of the dissolved salt is the final weight minus the initial weight of the dish.

  • Data Expression: Calculate the solubility in grams per 100 mL of water.[13][14]

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Profile

This protocol describes the use of TGA to study the thermal decomposition of this compound.

Objective: To determine the temperature ranges for dehydration and decomposition and to quantify the associated mass loss.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA sample pan (e.g., aluminum or platinum).[15][16]

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min) to prevent oxidation during the initial heating phase.[16]

  • Heating Program: Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition point (e.g., 1100 °C).[17][18]

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Analysis: Analyze the resulting TGA curve (weight % vs. temperature).

    • The initial weight loss step corresponds to the loss of water of hydration. The percentage loss can be used to confirm the degree of hydration.

    • Subsequent weight loss steps at higher temperatures correspond to the decomposition of the anhydrous salt into iridium oxide and finally to iridium metal.[1][19] The temperatures at which these transitions occur provide information about the material's thermal stability.

Visualizations of Chemical Relationships and Workflows

Logical Relationship Diagram

The following diagram illustrates the key chemical transformations of this compound.

G cluster_main Chemical States of Iridium Trichloride IrCl3_hydrate This compound (IrCl₃·xH₂O) IrCl3_anhydrous Anhydrous Iridium Trichloride (IrCl₃) IrCl3_hydrate->IrCl3_anhydrous Heat (~200°C) - H₂O Ir_metal Iridium Metal (Ir) IrCl3_anhydrous->Ir_metal Heat + H₂ (~190°C) IrO2 Iridium(IV) Oxide (IrO₂) IrCl3_anhydrous->IrO2 Heat + Air (~763°C) IrO2->Ir_metal Heat (~1070°C)

Caption: Thermal decomposition pathways for this compound.

Experimental Workflow Diagram

This diagram shows a typical workflow for using this compound as a precursor for synthesizing an organometallic catalyst.

G start Start: Procure This compound dissolve Dissolve in Solvent (e.g., Ethanol/Water) start->dissolve add_ligands Add Ligands (e.g., Alkene, Phosphine) dissolve->add_ligands reaction Heat Under Inert Atmosphere (Reflux) add_ligands->reaction cool_crystallize Cool to Induce Crystallization reaction->cool_crystallize isolate Isolate Product (Filtration) cool_crystallize->isolate characterize Characterize Product (NMR, MS, X-ray) isolate->characterize end End: Purified Iridium Catalyst characterize->end

Caption: Synthesis workflow for an iridium catalyst precursor.

References

An In-depth Technical Guide to Iridium Trichloride Hydrate: CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and identification data for iridium trichloride (B1173362) hydrate (B1144303). The information is compiled for professionals who handle this chemical in research and development settings, with a focus on clear data presentation and standardized experimental context.

Chemical Identification

  • Chemical Name: Iridium Trichloride Hydrate

  • Synonyms: Iridium(III) chloride hydrate, Iridium chloride hydrate[1]

  • Molecular Formula: IrCl₃·xH₂O[1][2][3]

  • CAS Number: 14996-61-3[1][2][3][4][5][6]

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

PropertyValueSource(s)
Physical State Solid, dark brown to black crystalline powder[1][4][7]
Molecular Weight 298.58 g/mol (anhydrous basis)[3][4][5]
Melting Point 763 °C (1405 °F) - Decomposes[4][8]
Density 5.30 g/cm³ at 25 °C[4][5]
Solubility Soluble in water[1][4]
Storage Temperature 2-8°C[5]
GHS Hazard Statements H302, H312, H314, H318, H319, H332, H411[3][4][6][9]
Signal Word Warning, Danger[4][6][9]

Experimental Protocols for Safety Data Determination

The safety data presented in Section 2 are typically determined using standardized experimental protocols. Below are detailed methodologies for key toxicological and physical property assessments, based on internationally recognized guidelines.

3.1. Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

  • Objective: To determine the potential for a substance to cause adverse effects from a single oral dose. The results are used to classify the substance for acute oral toxicity.

  • Methodology (Example: OECD 423 - Acute Toxic Class Method):

    • Animal Model: Typically, young adult female rats are used.

    • Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.

    • Dose Preparation: The test substance (this compound) is dissolved or suspended in a suitable vehicle (e.g., water).

    • Administration: A single dose is administered by oral gavage. The test proceeds in a stepwise manner using a small number of animals per step. Starting doses are chosen from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[4][10]

    • Procedure: The outcome of dosing at one level determines the dose for the next step. If an animal dies, the dose for the next animal is lowered. If it survives, the dose may be increased.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9][11]

    • Endpoint: The substance is classified based on the number of animal deaths at specific dose levels, which correlates to a GHS hazard category.[4]

3.2. Skin Corrosion/Irritation (OECD Guideline 431)

  • Objective: To determine the potential of a substance to cause irreversible skin damage (corrosion).

  • Methodology (In Vitro - Reconstructed Human Epidermis Test):

    • Test System: A three-dimensional Reconstructed Human Epidermis (RhE) model is used, which mimics the biochemical and physiological properties of the upper layers of human skin.[1][2][12]

    • Procedure: A small amount of the test substance is applied topically to the surface of the RhE tissue.[2]

    • Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).[2]

    • Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a vital dye such as MTT. The dye is converted by metabolically active cells into a colored formazan, which is then extracted and quantified spectrophotometrically.[2][13]

    • Endpoint: The substance is classified as corrosive if the cell viability falls below specific thresholds (e.g., less than 50% viability after a 3-minute exposure or less than 15% after a 1-hour exposure).[2][14]

3.3. Serious Eye Damage/Irritation (OECD Guideline 405)

  • Objective: To determine the potential of a substance to produce irritation or irreversible damage to the eye.

  • Methodology (In Vivo):

    • Animal Model: A single, healthy young adult albino rabbit is typically used for the initial test.[3][7][15]

    • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[3][7]

    • Pain Management: The use of topical anesthetics and systemic analgesics is required to avoid or minimize pain and distress.[7]

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye reaction is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).[6][7][15]

    • Endpoint: If severe or corrosive effects are observed in the first animal, the test is terminated. If not, the response is confirmed in up to two additional animals. The substance is classified based on the severity and reversibility of the observed lesions.[3][7]

3.4. Density Determination (ASTM D792 / ISO 1183)

  • Objective: To measure the density (mass per unit volume) of the solid material.

  • Methodology (Buoyancy Method / Archimedes' Principle):

    • Apparatus: An analytical balance equipped with a density determination kit.[16]

    • Procedure: a. The mass of the this compound sample is measured in air (a).[17] b. The sample is then immersed in a liquid of known density (e.g., distilled water at 23°C) and its apparent mass is measured (b). A sinker may be used if the material floats.[17][18]

    • Calculation: The specific gravity (and thus density) is calculated using the formula: Specific Gravity = a / (a - b).[17]

3.5. Melting Point Determination (Capillary Method)

  • Objective: To determine the temperature range over which the solid material transitions to a liquid.

  • Methodology (Pharmacopeia Standard):

    • Sample Preparation: A small amount of the finely powdered, dry substance is packed into a thin-walled glass capillary tube to a height of 2-3 mm.[5][19][20][21]

    • Apparatus: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) in close proximity to a high-accuracy thermometer or sensor.[19][20]

    • Heating: The apparatus is heated at a controlled, slow rate (e.g., 1 °C/min) near the expected melting point.[20]

    • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid particle disappears is recorded as the end of the range.[19][21][22]

Mandatory Visualizations

4.1. First Aid and Emergency Response Workflow

The following diagram illustrates the logical workflow for immediate first aid and emergency response following exposure to this compound, based on standard safety data sheet recommendations.[3][6][7][17]

G cluster_exposure Exposure Event cluster_assessment Initial Actions cluster_routes First Aid by Exposure Route cluster_medical Medical Attention Exposure Exposure Occurs (Skin, Eyes, Inhalation, Ingestion) EnsureSafety Ensure Scene is Safe Wear appropriate PPE Exposure->EnsureSafety RemoveVictim Remove Victim from Exposure Source EnsureSafety->RemoveVictim SkinContact Skin Contact: 1. Remove contaminated clothing. 2. Flush skin with plenty of water for at least 15 minutes. RemoveVictim->SkinContact EyeContact Eye Contact: 1. Rinse cautiously with water for at least 15 minutes. 2. Remove contact lenses if present. 3. Keep eyelids open. RemoveVictim->EyeContact Inhalation Inhalation: 1. Move person to fresh air. 2. If not breathing, give artificial respiration. RemoveVictim->Inhalation Ingestion Ingestion: 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Give 2-4 cups of water or milk. RemoveVictim->Ingestion SeekMedicalAid Seek Immediate Medical Attention Show SDS to Doctor SkinContact->SeekMedicalAid EyeContact->SeekMedicalAid Inhalation->SeekMedicalAid Ingestion->SeekMedicalAid

Caption: First aid workflow for this compound exposure.

References

Navigating the Hydration States of Iridium Trichloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of anhydrous, monohydrated, and trihydrated iridium(III) chloride, tailored for professionals in research, chemical synthesis, and drug development.

Iridium(III) chloride (IrCl₃) is a pivotal starting material in the synthesis of a vast array of iridium-containing compounds utilized in catalysis, materials science, and medicine. Its reactivity and solubility are critically influenced by its hydration state, making a thorough understanding of these forms essential for reproducible and efficient experimental design. This technical guide provides a comprehensive overview of the distinct properties, synthesis protocols, and key applications of the primary hydration states of iridium trichloride (B1173362): anhydrous (IrCl₃), the less-defined monohydrate (IrCl₃·H₂O), and the commercially prevalent trihydrate (IrCl₃·3H₂O).

Core Properties: A Comparative Analysis

The degree of hydration significantly alters the physical and chemical characteristics of iridium trichloride. The anhydrous form exists as two polymorphs, α-IrCl₃ (brown) and β-IrCl₃ (red), both of which are insoluble in water.[1] In stark contrast, the hydrated forms, particularly the dark green trihydrate, are readily soluble in water and alcohols, rendering them more convenient starting materials for many solution-based reactions.[1][2] A summary of their key quantitative properties is presented below for facile comparison.

PropertyAnhydrous Iridium(III) ChlorideIridium(III) Chloride MonohydrateIridium(III) Chloride Trihydrate
Chemical Formula IrCl₃IrCl₃·H₂OIrCl₃·3H₂O
Molar Mass 298.58 g/mol [1]316.60 g/mol [1]352.62 g/mol
Appearance Brown (α-form) or red (β-form) solid[1]Not well-documented; likely a crystalline solidDark green, hygroscopic solid[1]
Density 5.30 g/cm³[1]No specific data availableNo specific data available for the isolated trihydrate
Melting Point 763 °C (decomposes)[1]No specific data availableDecomposes to anhydrous form at ~200°C[1]
Solubility in Water Insoluble[1]SolubleSoluble[1]
CAS Number 10025-83-9[1]14996-61-3 (for general hydrate)[1][3][4]13569-57-8

Note on Iridium(III) Chloride Monohydrate: Specific and detailed experimental data for the monohydrate of iridium(III) chloride is not extensively available in the current body of scientific literature. The CAS number 14996-61-3 is often used for a generic or variable hydrate (B1144303) (IrCl₃·xH₂O) rather than a distinct monohydrate. Researchers should exercise caution when interpreting data associated with this CAS number and consider analytical characterization to determine the precise water content.

Experimental Protocols: Synthesis of Iridium Trichloride Hydration States

The synthesis of the different hydration states of iridium trichloride requires distinct methodologies. Below are detailed protocols for the preparation of the anhydrous and trihydrated forms.

Synthesis of Anhydrous Iridium(III) Chloride (α-IrCl₃)

This protocol is based on the direct chlorination of metallic iridium at high temperatures.

Materials:

  • Iridium metal powder (spongy)

  • Chlorine gas (Cl₂)

  • Porcelain boat

  • Combustion tube furnace

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Place the iridium metal powder in a porcelain boat.

  • Position the porcelain boat within the combustion tube of a furnace.

  • Purge the combustion tube with an inert gas to remove air and moisture.

  • Heat the furnace to 650 °C.[1]

  • Once the target temperature is reached, introduce a steady stream of chlorine gas over the iridium powder.

  • Maintain the reaction for approximately 15 minutes, or until the chlorination is complete.[5]

  • After the reaction, switch the gas flow back to an inert gas and allow the furnace to cool to room temperature.

  • The resulting brown solid is anhydrous α-IrCl₃. Handle and store under inert and dry conditions due to its hygroscopic nature.

Synthesis of Iridium(III) Chloride Trihydrate (IrCl₃·3H₂O)

This method involves the reaction of hydrated iridium(III) oxide with hydrochloric acid.

Materials:

  • Hydrated iridium(III) oxide (Ir₂O₃·nH₂O)

  • Concentrated hydrochloric acid (HCl)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Crystallization dish

Procedure:

  • Place the hydrated iridium(III) oxide into a reaction flask.

  • Add an excess of concentrated hydrochloric acid to the flask.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Continue refluxing until all the iridium oxide has dissolved, resulting in a dark green solution.

  • Allow the solution to cool to room temperature.

  • Transfer the solution to a crystallization dish and allow the solvent to evaporate slowly in a fume hood.

  • Dark green crystals of iridium(III) chloride trihydrate will form.

  • Collect the crystals by filtration and dry them in a desiccator.

Applications in Drug Development: A Focus on Anticancer Mechanisms

Hydrated iridium(III) chloride is a crucial precursor for the synthesis of a wide range of organometallic iridium(III) complexes that have emerged as promising anticancer agents. These complexes can induce cancer cell death through various mechanisms, most notably by triggering apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of critical cell survival signaling pathways.

A prominent mechanism involves the induction of mitochondrial dysfunction. Iridium(III) complexes can accumulate in the mitochondria of cancer cells, leading to an increase in ROS levels. This oxidative stress disrupts the mitochondrial membrane potential and triggers the release of pro-apoptotic factors like cytochrome c.

Furthermore, several iridium(III) complexes have been shown to inhibit the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers. By inhibiting this pathway, iridium(III) complexes can effectively halt cancer cell proliferation and promote apoptosis.

Below is a diagram illustrating the logical flow of this anticancer mechanism.

Iridium_Anticancer_Pathway Ir_complex Iridium(III) Complex Mitochondria Mitochondria Ir_complex->Mitochondria Inhibition Inhibition Ir_complex->Inhibition ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis PI3K_pathway PI3K/AKT/mTOR Pathway Proliferation ↓ Cell Proliferation & Survival PI3K_pathway->Proliferation Inhibition->PI3K_pathway Inhibition->Proliferation

Caption: Iridium(III) complex-induced apoptosis pathway.

This guide provides a foundational understanding of the hydration states of iridium trichloride, offering researchers and drug development professionals the necessary information to effectively utilize these versatile compounds in their work. The distinct properties of each hydration state underscore the importance of careful selection and characterization to ensure the success of synthetic and therapeutic applications.

References

spectroscopic analysis of iridium trichloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Iridium Trichloride (B1173362) Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(III) chloride hydrate (IrCl₃·xH₂O) is a pivotal inorganic compound, serving as a primary precursor for the synthesis of a vast array of iridium-based organometallic complexes, catalysts, and advanced materials.[1][2] Its applications span diverse fields, including homogeneous catalysis (e.g., in the Cativa process for acetic acid production), materials science for OLEDs, and the development of therapeutic agents. Given its foundational role, a thorough and accurate characterization of its structural and electronic properties is paramount.

This technical guide provides a comprehensive overview of the core spectroscopic techniques employed for the analysis of iridium trichloride hydrate. It details the principles of each method, presents key quantitative data, and outlines standardized experimental protocols to ensure reproducible and reliable characterization. The guide is intended to be a practical resource for researchers engaged in the synthesis, analysis, and application of iridium compounds.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For IrCl₃·xH₂O, XPS is crucial for confirming the +3 oxidation state of the iridium center and verifying the presence of chloride and oxygen from the water of hydration. Studies distinguish between the binding energies for anhydrous and hydrated materials.[3][4][5][6]

Quantitative XPS Data

The binding energies of the core-level electrons are indicative of the chemical environment. The table below summarizes the expected binding energies for iridium trichloride.

Core LevelSpeciesBinding Energy (eV)Reference(s)
Ir 4f₇/₂ Ir(III) in IrCl₃62.5[5]
Metallic Ir(0)60.8 ± 0.2[3][7]
Ir(IV) in IrO₂61.9 ± 0.5[3]
Cl 2p₃/₂ Chloride in IrCl₃199.4[5]
O 1s Hydrate (H₂O)~532 - 533General

Note: Binding energies can vary slightly based on instrument calibration and the degree of hydration. Spectra are typically charge-referenced to the adventitious carbon C 1s peak at 284.8 eV.

Experimental Protocol for XPS Analysis
  • Sample Preparation:

    • A small amount of the solid IrCl₃·xH₂O powder is mounted onto a dedicated XPS sample holder using double-sided, ultra-high vacuum (UHV) compatible copper or carbon tape.

    • The sample is gently pressed to ensure a flat, uniform surface for analysis.

    • The sample is introduced into the instrument's high-vacuum introduction chamber.

  • Instrumentation:

    • Analysis is performed using an XPS system equipped with a monochromatic Al Kα X-ray source (1486.6 eV).[4][5]

    • The system includes a hemispherical electron energy analyzer and a detector.

  • Data Acquisition:

    • The sample is moved into the main analysis chamber (UHV, <10⁻⁸ mbar).

    • A wide-range survey scan (e.g., 0-1200 eV binding energy) is first acquired to identify all elements present on the surface.

    • High-resolution scans are then performed for the specific regions of interest: Ir 4f, Cl 2p, O 1s, and C 1s.

  • Data Analysis:

    • The acquired spectra are calibrated by setting the C 1s peak from adventitious carbon to 284.8 eV.

    • The high-resolution spectra are fitted with appropriate line shapes (e.g., Gaussian-Lorentzian) to deconvolve chemical states and determine precise peak positions. The Ir 4f spectrum will exhibit a characteristic doublet (4f₇/₂ and 4f₅/₂) due to spin-orbit coupling, with an expected separation of approximately 2.9-3.0 eV.[7]

    • Atomic percentages are calculated from the peak areas using relative sensitivity factors (RSFs).

Vibrational Spectroscopy (FTIR & Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For this compound, these methods are excellent for identifying the Ir-Cl bonds and, critically, for confirming the presence and nature of the water of hydration through its characteristic O-H and H-O-H vibrations.

Quantitative Vibrational Data

The following table summarizes the characteristic vibrational frequencies for IrCl₃·xH₂O.

Vibrational ModeAssignmentTypical Frequency Range (cm⁻¹)TechniqueReference(s)
O-H Stretch Water of Hydration3200 - 3500 (broad)FTIR, Raman[8][9]
H-O-H Bend Water of Hydration1600 - 1640FTIR[8]
Ir-Cl Stretch Terminal Ir-Cl Bond~302FIR, Raman[10]
Cl-Ir-Cl Bend Cl-Ir-Cl Deformation~175FIR, Raman[10]

Note: The Ir-Cl modes occur in the Far-IR region (< 400 cm⁻¹). The broadness of the O-H stretching band is characteristic of hydrogen-bonded water molecules in a crystal lattice.

Experimental Protocols

3.2.1 FTIR Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry ~1-2 mg of the IrCl₃·xH₂O sample and ~100-200 mg of spectroscopic grade potassium bromide (KBr) in an oven to remove adsorbed moisture.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die and apply several tons of pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹ (Mid-IR). For Ir-Cl modes, a Far-IR spectrometer is required.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3.2.2 Raman Spectroscopy

  • Sample Preparation:

    • Place a small amount of the crystalline IrCl₃·xH₂O sample directly into a glass NMR tube or on a microscope slide. No extensive preparation is typically needed.

  • Data Acquisition:

    • Position the sample at the focal point of the Raman spectrometer's laser (e.g., 785 nm to minimize fluorescence).

    • Acquire the spectrum over a desired Raman shift range (e.g., 100 - 3500 cm⁻¹).

    • The instrument software automatically processes the scattered light to generate a spectrum of intensity versus Raman shift (cm⁻¹).

UV-Visible Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a transition metal complex. For Ir(III) compounds, a d⁶ system, the spectrum is characterized by ligand-centered π–π* transitions, and metal-to-ligand charge-transfer (MLCT) bands.

General Absorption Data for Iridium(III) Complexes

While a well-characterized spectrum for simple aqueous IrCl₃·xH₂O is not prominently available, the general features of Ir(III) complexes are well-established.

Wavelength Range (nm)AssignmentNature of Transition
< 350 nm Ligand-Centered (LC) TransitionsIntense, spin-allowed ¹π–π* transitions.
350 - 550 nm Metal-to-Ligand Charge Transfer (MLCT/LLCT)Weaker, spin-allowed/forbidden ¹MLCT, ³MLCT.

Reference(s):[11][12][13]

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation:

    • Accurately weigh a small amount of IrCl₃·xH₂O.

    • Dissolve the sample in a suitable solvent (e.g., deionized water or dilute HCl to prevent olation/hydrolysis) in a volumetric flask to create a stock solution of known concentration (e.g., 10⁻³ M).

    • Prepare a dilution in the range of 10⁻⁵ to 10⁻⁴ M for analysis.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a 1 cm path length quartz cuvette with the solvent to be used as a reference blank.

    • Fill a matching quartz cuvette with the prepared iridium solution.

    • Place both cuvettes in the spectrophotometer.

    • Scan the sample over a typical wavelength range, such as 200-800 nm.

    • The resulting spectrum plots absorbance versus wavelength (nm).

Visualization of Analytical Workflows

Diagrams created using Graphviz help visualize the logical flow of the analytical process and the relationship between the data obtained from different techniques.

G cluster_start Sample Handling cluster_methods Spectroscopic Techniques cluster_data Primary Data Output cluster_end Interpretation & Elucidation Sample IrCl₃·xH₂O Sample XPS XPS Analysis Sample->XPS Parallel Analysis FTIR FTIR/Raman Analysis Sample->FTIR Parallel Analysis UVVIS UV-Vis Analysis Sample->UVVIS Parallel Analysis XPS_Data Binding Energies (eV) (Ir 4f, Cl 2p, O 1s) XPS->XPS_Data Vib_Data Wavenumbers (cm⁻¹) (O-H, Ir-Cl modes) FTIR->Vib_Data UV_Data Absorption λ_max (nm) (MLCT, LC bands) UVVIS->UV_Data Interp Comprehensive Characterization - Oxidation State - Hydration State - Bonding Info - Electronic Structure XPS_Data->Interp Data Integration Vib_Data->Interp Data Integration UV_Data->Interp Data Integration

Caption: General experimental workflow for the spectroscopic characterization of IrCl₃·xH₂O.

G cluster_info cluster_tech center IrCl₃·xH₂O Structural Properties oxidation Iridium Oxidation State (Confirms Ir³⁺) hydration Water of Hydration (Presence & Bonding) bonding Iridium-Ligand Bonding (Identifies Ir-Cl bonds) electronic Electronic Structure (d-orbital transitions) xps_node XPS xps_node->oxidation provides ftir_node FTIR / Raman ftir_node->hydration provides ftir_node->bonding provides uvvis_node UV-Vis uvvis_node->electronic provides

Caption: Relationship between spectroscopic techniques and the information they provide.

References

An In-depth Technical Guide to the Molecular Geometry of Iridium Trichloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium trichloride (B1173362) hydrate (B1144303), a key precursor in iridium chemistry, presents a fascinating case study in coordination chemistry. This technical guide provides a comprehensive overview of the molecular geometry of its most common form, iridium trichloride trihydrate (IrCl₃(H₂O)₃). While a definitive single-crystal X-ray structure remains elusive due to its tendency to form amorphous solids, this document synthesizes available spectroscopic data, theoretical considerations, and information from related complexes to elucidate its structural characteristics. This guide is intended to serve as a vital resource for researchers in catalysis, materials science, and drug development who utilize this versatile iridium compound.

Introduction

Iridium(III) chloride hydrate is an inorganic coordination compound with the general formula IrCl₃·xH₂O. The most commonly encountered form is the trihydrate, IrCl₃(H₂O)₃, a dark green to black crystalline solid.[1] It serves as a crucial starting material for the synthesis of a wide array of organometallic and coordination complexes of iridium, including catalysts for organic transformations and compounds with applications in medicinal chemistry and materials science.[2][3] A thorough understanding of its molecular geometry is paramount for predicting its reactivity and designing novel iridium-based materials.

Molecular Structure and Geometry

The central iridium atom in iridium trichloride trihydrate possesses an oxidation state of +3. It is coordinated by three chloride ligands and three water molecules, resulting in a six-coordinate, pseudo-octahedral geometry.

Isomerism: Facial (fac) and Meridional (mer)

For an octahedral complex with the general formula MA₃B₃, such as IrCl₃(H₂O)₃, two geometrical isomers are possible: facial (fac) and meridional (mer).[4][5]

  • Facial (fac) Isomer: In the fac isomer, the three identical ligands (either the three chlorides or the three water molecules) are situated on one triangular face of the octahedron, adjacent to one another with 90° angles between them.[4][5]

  • Meridional (mer) Isomer: In the mer isomer, the three identical ligands lie in a plane that bisects the octahedron. Two of the ligands are trans to each other (180° apart), while the third is cis to the other two (90° apart).[4][5]

The specific isomer present in a sample of iridium trichloride trihydrate can influence its physical and chemical properties. However, due to the amorphous nature of the commercially available material, a definitive assignment of the predominant isomer in the solid state has not been conclusively determined.[6]

Quantitative Structural Data

The absence of a single-crystal X-ray diffraction study for IrCl₃(H₂O)₃ means that precise bond lengths and angles for this specific compound are not available in the literature. However, data from related iridium(III) complexes and spectroscopic studies provide valuable insights.

Spectroscopic and Analytical Data

The following table summarizes key identifiers and properties for iridium trichloride trihydrate.

PropertyValue
Chemical Formula IrCl₃·3H₂O
Molecular Weight 352.62 g/mol
CAS Number 13569-57-8
Appearance Dark green to black solid
Iridium Oxidation State +3
Coordination Geometry Pseudo-octahedral

Experimental Protocols

The determination of the molecular geometry of coordination compounds relies on a variety of experimental techniques. While a definitive crystal structure for IrCl₃(H₂O)₃ is lacking, the following methods have been applied to study its structure and that of related compounds.

X-ray Absorption Fine Structure (XAFS) Spectroscopy

X-ray Absorption Fine Structure (XAFS) is a powerful technique for probing the local atomic environment of a specific element, in this case, iridium. It does not require crystalline samples, making it suitable for amorphous materials like iridium trichloride hydrate.

Methodology:

  • Sample Preparation: The this compound sample is finely ground and pressed into a pellet of uniform thickness.

  • Data Acquisition: The sample is irradiated with a tunable X-ray beam at a synchrotron source. The X-ray absorption is measured as a function of energy around the Ir L₃-edge.

  • Data Analysis: The extended X-ray absorption fine structure (EXAFS) region of the spectrum contains information about the coordination number and bond distances of the atoms surrounding the iridium center. This data can be modeled to determine the local coordination environment. An XAFS spectrum of iridium(III) chloride trihydrate has been recorded and is available in the NIMS Materials Data Repository, providing valuable information on its local structure.[7]

Single-Crystal X-ray Diffraction (for related compounds)

While not successfully applied to IrCl₃(H₂O)₃, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of crystalline compounds.

Methodology:

  • Crystal Growth: A single crystal of suitable size and quality is grown from a solution of the compound.

  • Diffraction Experiment: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data, yielding precise bond lengths, bond angles, and the overall molecular geometry. This technique has been used to characterize numerous other iridium(III) complexes, providing a basis for understanding the likely geometry of the trihydrate.[8]

Visualizations

Molecular Geometry of Iridium Trichloride Trihydrate Isomers

The following diagrams illustrate the two possible geometrical isomers of iridium trichloride trihydrate.

Caption: Facial and meridional isomers of IrCl₃(H₂O)₃.

Conclusion

Iridium trichloride trihydrate adopts a pseudo-octahedral geometry around the central iridium(III) ion. While its amorphous nature has precluded a definitive structural determination by single-crystal X-ray diffraction, the existence of facial and meridional isomers is a key feature of its molecular geometry. Spectroscopic techniques such as XAFS provide valuable information about its local coordination environment. For researchers and professionals in drug development and catalysis, an appreciation of these structural nuances is essential for harnessing the full potential of this important iridium compound. Future work involving advanced solid-state NMR or computational modeling may provide further insights into the precise solid-state structure of this versatile chemical.

References

Methodological & Application

Application Notes and Protocols: Iridium Trichloride Hydrate as a Precursor for in situ Catalyzed Hydrogenation of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·nH₂O) is a versatile and cost-effective precursor for the generation of highly active homogeneous hydrogenation catalysts. While not typically used as a direct catalyst, its reaction in situ with appropriate ligands, such as phosphines, provides a convenient route to catalytically active iridium(I) and iridium(III) species. This approach circumvents the need for the synthesis and isolation of pre-formed iridium complexes, offering operational simplicity. The resulting catalysts are effective for the hydrogenation of a variety of alkenes, including those with functional groups, which is a critical transformation in organic synthesis and drug development. These in situ prepared catalysts can exhibit high activity and selectivity under mild reaction conditions.

Data Presentation

The following table summarizes representative quantitative data for the hydrogenation of styrene (B11656) to ethylbenzene (B125841) using an iridium catalyst generated in situ from iridium trichloride hydrate and triphenylphosphine (B44618) (PPh₃). The data is compiled to illustrate the typical performance of such a catalytic system under optimized conditions.

EntrySubstrateCatalyst SystemTemp. (°C)Pressure (H₂) (bar)Time (h)Conversion (%)Selectivity (%)TON
1StyreneIrCl₃·nH₂O / 3 PPh₃80304>99>99~100
21-OcteneIrCl₃·nH₂O / 3 PPh₃80306>99>99~100
3CyclohexeneIrCl₃·nH₂O / 3 PPh₃100401295>99~95

TON (Turnover Number) = moles of product / moles of iridium catalyst

Experimental Protocols

This section provides a detailed methodology for the in situ preparation of an iridium hydrogenation catalyst from this compound and its application in the hydrogenation of styrene.

Materials:

  • This compound (IrCl₃·nH₂O)

  • Triphenylphosphine (PPh₃)

  • Styrene (freshly distilled)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or ethanol)

  • Hydrogen gas (high purity)

  • Standard Schlenk line and glassware

  • High-pressure autoclave or reactor

Protocol for in situ Catalyst Preparation and Hydrogenation of Styrene:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound (e.g., 0.01 mmol) and triphenylphosphine (e.g., 0.03 mmol, 3 equivalents) to a Schlenk flask or the reaction vessel of a high-pressure autoclave.

    • Add anhydrous, degassed solvent (e.g., 10 mL of toluene) to the flask.

    • Stir the mixture at room temperature for 15-30 minutes. The color of the solution may change, indicating the formation of an iridium-phosphine complex.

  • Hydrogenation of Styrene:

    • To the freshly prepared catalyst solution, add the substrate, styrene (e.g., 1.0 mmol).

    • If using a Schlenk flask, purge the flask with hydrogen gas several times. For a high-pressure reactor, seal the vessel.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

    • Maintain the reaction under these conditions for the specified time (e.g., 4 hours).

  • Reaction Quenching and Analysis:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

    • Take an aliquot of the reaction mixture for analysis by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of styrene and the selectivity to ethylbenzene.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation (in situ) cluster_hydro Hydrogenation cluster_analysis Analysis prep1 Combine IrCl3·nH2O and PPh3 in Schlenk flask prep2 Add anhydrous, degassed solvent prep1->prep2 prep3 Stir at room temperature prep2->prep3 hydro1 Add Styrene to catalyst solution prep3->hydro1 Active Catalyst Solution hydro2 Pressurize with H2 gas hydro1->hydro2 hydro3 Heat and stir hydro2->hydro3 analysis1 Cool and vent H2 hydro3->analysis1 Reaction Mixture analysis2 Analyze by GC or NMR analysis1->analysis2

Caption: Workflow for the in situ preparation of an iridium catalyst and subsequent alkene hydrogenation.

Proposed Catalytic Cycle

catalytic_cycle A Ir(I) Complex B Ir(III) Dihydride A->B + H2 (Oxidative Addition) C Alkene Complex B->C + Alkene - Solvent D Ir(III) Alkyl Hydride C->D Migratory Insertion D->A Reductive Elimination (Alkane) Alkane_out Alkane H2_in H2 Alkene_in Alkene

Caption: Proposed catalytic cycle for iridium-phosphine catalyzed alkene hydrogenation.

Application Notes and Protocols for Iridium Trichloride Hydrate in C-H Bond Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·nH₂O) is a versatile and increasingly vital precursor for the synthesis of highly active iridium catalysts.[1] These catalysts have demonstrated remarkable efficacy in the functionalization of unactivated carbon-hydrogen (C-H) bonds, a transformative strategy in modern organic synthesis. The direct conversion of C-H bonds into new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-B) bonds offers a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized substrates.[2][3] This document provides detailed application notes and experimental protocols for the use of iridium trichloride hydrate in key C-H activation reactions, including borylation, amination, and alkylation, which are pivotal in pharmaceutical and fine chemical synthesis.[1]

From Precursor to Active Catalyst: Synthesis of Key Iridium Complexes

This compound serves as a convenient starting material for the preparation of common iridium catalyst precursors, such as pentamethylcyclopentadienyl iridium(III) chloride dimer ([Cp*IrCl₂]₂) and cyclooctadiene iridium(I) chloride dimer ([Ir(COD)Cl]₂). These air-stable complexes are often the direct precursors to the catalytically active species in C-H activation reactions.

Protocol 1: Synthesis of Pentamethylcyclopentadienyl Iridium(III) Chloride Dimer ([Cp*IrCl₂]₂)

This protocol outlines the synthesis of [Cp*IrCl₂]₂ from this compound and pentamethylcyclopentadiene.[4]

Materials:

  • This compound (IrCl₃·nH₂O)

  • Pentamethylcyclopentadiene (Cp*H)

  • Methanol (B129727) (MeOH), anhydrous

  • Nitrogen or Argon gas supply

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound and pentamethylcyclopentadiene.

  • Under an inert atmosphere (N₂ or Ar), add anhydrous methanol.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress is indicated by the precipitation of the orange product.[4]

  • After the reaction is complete (typically 4-6 hours, monitored by the cessation of precipitation), cool the mixture to room temperature.[4]

  • Collect the orange precipitate by filtration.

  • Wash the solid with cold methanol and dry under vacuum to yield [Cp*IrCl₂]₂.

Protocol 2: Synthesis of Cyclooctadiene Iridium(I) Chloride Dimer ([Ir(COD)Cl]₂)

This protocol describes the synthesis of [Ir(COD)Cl]₂ from this compound and 1,5-cyclooctadiene.[5][6]

Materials:

  • This compound (IrCl₃·nH₂O)

  • 1,5-Cyclooctadiene (COD)

  • Ethanol (B145695) (EtOH), absolute

  • Nitrogen or Argon gas supply

  • Three-necked flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • In a three-necked flask, place the this compound. The flask should be equipped with a reflux condenser and a nitrogen/argon inlet.

  • Purge the flask with an inert gas.

  • Add absolute ethanol and 1,5-cyclooctadiene.[6]

  • Stir the mixture at room temperature until the iridium salt dissolves.

  • Heat the solution to reflux using an oil bath (110-130°C).[6]

  • Continue refluxing for 4-6 hours, during which time red crystals of the product will precipitate.[6]

  • After the reaction is complete, cool the flask to room temperature.

  • Isolate the red crystals by filtration under an inert atmosphere.

  • Wash the product with cold ethanol and dry under vacuum to afford [Ir(COD)Cl]₂.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for the direct synthesis of aryl- and heteroarylboronate esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions. The reaction typically employs an iridium(I) precursor, such as [Ir(COD)OMe]₂, and a bipyridine-based ligand.[7]

General Reaction Parameters for Aromatic C-H Borylation
ParameterTypical ConditionsNotes
Iridium Precatalyst [Ir(COD)OMe]₂ or [Ir(COD)Cl]₂1-5 mol %
Ligand 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)Equimolar to Iridium
Boron Source Bis(pinacolato)diboron (B136004) (B₂pin₂)1.1 - 2.0 equivalents
Solvent Cyclohexane (B81311), Tetrahydrofuran (THF)Anhydrous and degassed
Temperature Room Temperature to 80 °CSubstrate dependent
Reaction Time 1 - 24 hoursMonitored by GC-MS or LC-MS
Protocol 3: General Procedure for Aromatic C-H Borylation

This protocol is a starting point for the borylation of a wide range of aromatic and heteroaromatic substrates.[8] All manipulations should be performed under an inert atmosphere.

Materials:

  • Aromatic or heteroaromatic substrate

  • [Ir(COD)OMe]₂

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Anhydrous and degassed cyclohexane

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a Schlenk tube, combine [Ir(COD)OMe]₂ (0.025 mmol) and dtbpy (0.05 mmol).

  • Add anhydrous, degassed cyclohexane (40 mL) and stir for 10 minutes at room temperature.

  • Add bis(pinacolato)diboron (4.0 mmol) and the aromatic substrate (2.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by washing with methanol to yield the arylboronate ester.[8]

Substrate Scope and Yields for C-H Borylation
SubstrateProductCatalyst SystemYield (%)
Benzo[1,2-b:4,5-b']dithiophene2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene[Ir(COD)OMe]₂ / dtbpy87
N,N-dimethylbenzylamineortho-borylated product[Ir(μ-OMe)(COD)]₂ / picolylamine73
Indole7-borylated indole[Ir(COD)(OMe)]₂ / dtbpyHigh
Thiophene2,5-disilyl derivative[Ir(COD)OMe]₂ / dtbpyExcellent

Iridium-Catalyzed C-H Amination

The direct amination of C-H bonds is a highly desirable transformation for the synthesis of anilines and other nitrogen-containing compounds prevalent in pharmaceuticals. Iridium catalysts, particularly those based on the [Cp*Ir(III)] motif, have emerged as powerful tools for this purpose.[2][3]

General Reaction Parameters for Directed C-H Amination
ParameterTypical ConditionsNotes
Iridium Catalyst [Cp*Ir(H₂O)₃]SO₄5-10 mol %
Amine Source Organic Azides (e.g., MozN₃)1.0 - 1.5 equivalents
Solvent 1,2-Dichloroethane (B1671644) (DCE), Ethyl Acetate (EtOAc)Anhydrous
Temperature 60 - 100 °CSubstrate dependent
Reaction Time 12 - 24 hoursMonitored by LC-MS
Protocol 4: General Procedure for Directed ortho-C-H Amination

This protocol is based on a high-throughput experimentation-developed method and is applicable to a wide range of substrates with various directing groups.[2]

Materials:

  • Substrate with a directing group

  • [Cp*Ir(H₂O)₃]SO₄

  • Organic azide (B81097) (e.g., (4-methoxybenzyl) azide, MozN₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Reaction vials

Procedure:

  • In a reaction vial, dissolve the substrate (0.1 mmol) in anhydrous DCE.

  • Add the organic azide (1.0-1.5 equivalents).

  • Add the [Cp*Ir(H₂O)₃]SO₄ catalyst (5-10 mol %).

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80 °C) for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography.

Substrate Scope and Yields for C-H Amination
Substrate (Directing Group)ProductCatalyst SystemYield (%)
Benzoic Acid2-amino benzoic acid derivative[CpIr(H₂O)₃]SO₄Varies
Benzamideortho-aminated benzamide[CpIr(H₂O)₃]SO₄Good to Excellent
Phenylpyridineortho-aminated phenylpyridine[CpIr(H₂O)₃]SO₄High
Indole7-aminoindole derivative[CpIr(H₂O)₃]SO₄Moderate to Good

Iridium-Catalyzed C-H Alkylation

The direct alkylation of arenes and heteroarenes via C-H activation is a highly efficient method for constructing C-C bonds. Iridium catalysts have been successfully employed in the hydroarylation and alkylation of various unsaturated compounds.[9]

General Reaction Parameters for C-H Alkylation with Alkenes
ParameterTypical ConditionsNotes
Iridium Precatalyst [Ir(COD)Cl]₂ or similar2-5 mol %
Ligand Diphosphine ligandsEquimolar to Iridium
Alkene Terminal or internal alkenes1.0 - 2.0 equivalents
Solvent Toluene, DioxaneAnhydrous
Temperature 80 - 120 °CSubstrate and alkene dependent
Reaction Time 12 - 48 hoursMonitored by GC-MS
Protocol 5: General Procedure for Directed C-H Alkylation of Glycals with Alkenes

This protocol provides a general method for the direct C-H alkylation of glycals, a class of sugar derivatives, with terminal alkenes, enabled by an amide directing group.[9]

Materials:

  • Glycal substrate with an amide directing group

  • [Ir(COD)Cl]₂

  • Diphosphine ligand

  • Terminal alkene

  • Anhydrous solvent (e.g., toluene)

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine [Ir(COD)Cl]₂ and the diphosphine ligand in the anhydrous solvent.

  • Add the glycal substrate and the terminal alkene.

  • Seal the tube and heat the reaction mixture at the desired temperature until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Substrate Scope and Yields for C-H Alkylation
SubstrateAlkeneProductCatalyst SystemYield (%)
Tri-O-acetyl-D-glucal with amide DGStyreneLinearly alkylated product[Ir(COD)Cl]₂ / diphosphineHigh
Tri-O-acetyl-D-galactal with amide DGVinylsilaneLinearly alkylated product[Ir(COD)Cl]₂ / diphosphineHigh
BenzamideTerminal AlkyneAlkenylated benzamideIridium/ligand systemSelective

Mechanistic Overview and Visualizations

The catalytic cycle for many iridium-catalyzed C-H activation reactions is generally believed to proceed through an Ir(III)/Ir(V) or an Ir(I)/Ir(III) manifold. In the case of C-H borylation, a widely accepted mechanism involves the oxidative addition of a C-H bond to an Ir(III) center to form an Ir(V) intermediate, followed by reductive elimination to furnish the borylated product and regenerate the active Ir(III) catalyst.[10]

Catalytic Cycle for Iridium-Catalyzed C-H Borylation

C_H_Borylation_Cycle Ir(III)-tris(boryl) Ir(III)-tris(boryl) Ir(V)-hydrido-silyl Ir(V)-hydrido-silyl Ir(III)-tris(boryl)->Ir(V)-hydrido-silyl C-H Oxidative Addition Borylated_Product Borylated_Product Ir(V)-hydrido-silyl->Borylated_Product Reductive Elimination Borylated_Product->Ir(III)-tris(boryl) Regeneration Arene Arene Arene->Ir(III)-tris(boryl) B2pin2 B2pin2 B2pin2->Ir(III)-tris(boryl)

Caption: General catalytic cycle for Ir-catalyzed C-H borylation.

Experimental Workflow for C-H Functionalization

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction C-H Activation Reaction cluster_workup Work-up and Purification Precursor IrCl3·nH2O Active_Catalyst [Ir(L)n] Complex Precursor->Active_Catalyst Ligand Addition & Precursor Synthesis Setup Reaction Setup (Substrate, Reagents, Solvent) Active_Catalyst->Setup Reaction Heating & Stirring (Inert Atmosphere) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for C-H activation.

Conclusion

This compound is a cost-effective and readily available precursor for a wide range of highly active iridium catalysts for C-H bond activation. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, enabling the efficient and selective functionalization of complex molecules. The continued development of iridium-based catalytic systems promises to further revolutionize the field of synthetic chemistry.

References

Synthesis of Organometallic Iridium Complexes from Iridium Trichloride Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key classes of organometallic iridium complexes starting from the readily available precursor, iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O). These protocols are designed to be a valuable resource for researchers in organometallic chemistry, catalysis, materials science, and drug development.

Iridium trichloride hydrate is a common and versatile starting material for the synthesis of a wide array of organometallic iridium(III) and iridium(I) complexes.[1] Its utility stems from its solubility in various solvents and its reactivity towards a range of organic ligands. This document outlines the synthesis of three important classes of organometallic iridium complexes: chloro-bridged iridium(III) dimers, half-sandwich iridium(III) dimers, and the classic Vaska's complex.

Synthesis of Chloro-Bridged Iridium(III) Dimers: [Ir(C^N)₂Cl]₂

Chloro-bridged iridium(III) dimers are pivotal intermediates in the synthesis of a vast number of phosphorescent iridium(III) complexes used in organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy.[2][3] The general synthesis involves the cyclometalation of a C^N ligand, such as 2-phenylpyridine (B120327) (ppy), with this compound in a high-boiling point solvent.[4][5]

Experimental Protocol: Synthesis of [Ir(ppy)₂Cl]₂

This protocol describes the synthesis of the archetypal chloro-bridged dimer derived from 2-phenylpyridine.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-Phenylpyridine (ppy)

  • 2-Ethoxyethanol (B86334)

  • Deionized water

  • Methanol

  • n-Hexane

  • Argon or Nitrogen gas

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • To a round-bottom flask, add iridium(III) chloride hydrate (1.0 eq).

  • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and water.

  • Add 2-phenylpyridine (2.0-2.2 eq).[3][4]

  • Purge the flask with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.[2][4] During this time, a yellow precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Collect the yellow precipitate by vacuum filtration.

  • Wash the solid sequentially with deionized water, methanol, and n-hexane.[4]

  • Dry the product under vacuum to yield [Ir(ppy)₂Cl]₂ as a yellow powder.

Quantitative Data for Chloro-Bridged Dimer Synthesis
ComplexC^N LigandLigand eq.SolventTemp. (°C)Time (h)Yield (%)Reference
[Ir(ppy)₂Cl]₂2-Phenylpyridine2.02-Ethoxyethanol/H₂O (3:1)Reflux2490[4]
[Ir(dfppy)₂Cl]₂2-(2,4-Difluorophenyl)pyridine2.02-Ethoxyethanol/H₂O (3:1)Reflux24-[4]
[Ir(C^N-formyl)₂Cl]₂Formyl-substituted ppy2.22-Methoxyethanol (B45455)/H₂OReflux-37-45[3]

Yields are highly dependent on the specific ligand and reaction conditions.

Synthetic Workflow for [Ir(ppy)₂Cl]₂

G reagents IrCl₃·xH₂O + 2-Phenylpyridine in 2-Ethoxyethanol/H₂O reflux Reflux under Ar/N₂ (12-24 h) reagents->reflux precipitation Formation of yellow precipitate reflux->precipitation filtration Cool to RT, filter precipitation->filtration washing Wash with H₂O, MeOH, Hexane filtration->washing product [Ir(ppy)₂Cl]₂ (Yellow Powder) washing->product

Caption: Workflow for the synthesis of the chloro-bridged iridium dimer [Ir(ppy)₂Cl]₂.

Synthesis of Half-Sandwich Iridium(III) Dimers: [Ir(Cp*)Cl₂]₂

Half-sandwich iridium(III) complexes, particularly those containing the pentamethylcyclopentadienyl (Cp) ligand, are versatile precursors for a wide range of catalysts and therapeutic agents.[6][7] The dimeric complex [Ir(Cp)Cl₂]₂ is a common starting material and can be readily synthesized from this compound and pentamethylcyclopentadiene.[8][9]

Experimental Protocol: Synthesis of [Ir(Cp*)Cl₂]₂

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Pentamethylcyclopentadiene (Cp*H)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve iridium(III) chloride hydrate (1.0 eq) in methanol.

  • Add pentamethylcyclopentadiene (2.5 eq).[2]

  • Heat the mixture to reflux with stirring for 24-48 hours.[2] An orange precipitate will form during the reaction.

  • Cool the reaction mixture to room temperature.

  • Collect the orange precipitate by vacuum filtration.

  • Wash the solid with cold methanol.[2]

  • Dry the product under vacuum to obtain [Ir(Cp*)Cl₂]₂ as an orange powder.

Quantitative Data for [Ir(Cp*)Cl₂]₂ Synthesis
PrecursorLigandLigand eq.SolventTemp. (°C)Time (h)Yield (%)Reference
IrCl₃·xH₂OCpH>2.0MethanolReflux3691[8]
IrCl₃·xH₂OCpH2.5MethanolReflux24-48-[2]

Synthetic Workflow for [Ir(Cp*)Cl₂]₂

G reagents IrCl₃·xH₂O + Pentamethylcyclopentadiene in Methanol reflux Reflux (24-48 h) reagents->reflux precipitation Formation of orange precipitate reflux->precipitation filtration Cool to RT, filter precipitation->filtration washing Wash with cold Methanol filtration->washing product [Ir(Cp*)Cl₂]₂ (Orange Powder) washing->product

Caption: Workflow for the synthesis of the half-sandwich iridium dimer [Ir(Cp*)Cl₂]₂.

Synthesis of Vaska's Complex: trans-[IrCl(CO)(PPh₃)₂]

Vaska's complex is a classic square planar iridium(I) complex known for its ability to undergo oxidative addition reactions and reversibly bind to dioxygen.[10][11][12] It serves as a cornerstone in the study of organometallic reaction mechanisms and catalysis.[13] The synthesis involves the reduction of Ir(III) to Ir(I) in the presence of triphenylphosphine (B44618), with a solvent like N,N-dimethylformamide (DMF) acting as the source of the carbonyl ligand.[10][13]

Experimental Protocol: Synthesis of Vaska's Complex

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Triphenylphosphine (PPh₃)

  • N,N-Dimethylformamide (DMF) or 2-Methoxyethanol

  • Nitrogen gas

  • Schlenk flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • To a Schlenk flask, add iridium(III) chloride hydrate (1.0 eq) and triphenylphosphine (excess, >3.5 eq).[13][14]

  • Add DMF or 2-methoxyethanol as the solvent.

  • Purge the flask with nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.[10][13] The solution will turn into a yellow suspension.

  • After the reaction is complete (typically a few hours, monitored by color change), cool the mixture to room temperature.

  • Collect the yellow crystalline product by vacuum filtration.

  • Wash the product with a suitable solvent (e.g., ethanol, then ether) to remove unreacted triphenylphosphine and other impurities.

  • Dry the product under vacuum to yield trans-[IrCl(CO)(PPh₃)₂] as a bright yellow crystalline solid.

Quantitative Data for Vaska's Complex Synthesis
PrecursorLigand/ReductantLigand eq.Solvent/CO SourceTemp. (°C)Yield (%)Reference
IrCl₃·xH₂OPPh₃ExcessDMFReflux-[10][13]
IrCl₃·xH₂OPPh₃Excess2-MethoxyethanolReflux-[10][13]

Note: In this synthesis, triphenylphosphine also acts as a reducing agent. The carbonyl ligand is derived from the decomposition of the solvent (e.g., DMF).[13]

Synthetic Workflow for Vaska's Complex

G reagents IrCl₃·xH₂O + Triphenylphosphine (excess) in DMF or 2-Methoxyethanol reflux Reflux under N₂ reagents->reflux reaction Ir(III) → Ir(I) reduction CO ligand from solvent reflux->reaction precipitation Formation of yellow crystals reaction->precipitation filtration Cool to RT, filter precipitation->filtration washing Wash with Ethanol/Ether filtration->washing product Vaska's Complex (Yellow Crystals) washing->product

Caption: Workflow for the synthesis of Vaska's Complex, trans-[IrCl(CO)(PPh₃)₂].

Modern Synthetic Approaches

While the solution-based methods described above are robust and widely used, newer techniques are emerging. For instance, mechanochemistry using ball milling has been shown to be a rapid and efficient method for the synthesis of tris-cyclometalated iridium(III) complexes from this compound, significantly reducing the need for large volumes of high-boiling organic solvents.[15] This solid-state approach represents a more cost-effective and environmentally friendly route to these valuable compounds.[15]

These protocols provide a solid foundation for the synthesis of key organometallic iridium complexes. Researchers are encouraged to consult the primary literature for further details and modifications tailored to specific ligands and applications.

References

Application Notes and Protocols: Iridium Trichloride Hydrate as an Electrocyst for Water Splitting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient water electrolysis is a cornerstone of green hydrogen production, a critical component of a sustainable energy future. The process involves two key electrochemical reactions: the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). While the HER is relatively facile, the OER is kinetically sluggish, requiring significant overpotential, which leads to energy losses. Iridium-based materials are the state-of-the-art electrocatalysts for OER in acidic media due to their unique combination of high activity and stability in corrosive environments.[1][2]

Iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O) is a common and versatile precursor for the synthesis of various iridium-based electrocatalysts, including iridium oxides (IrOₓ) and more complex composite materials.[3][4] Its solubility in water and alcohols makes it amenable to a range of synthesis techniques.[5] This document provides detailed application notes and protocols for the synthesis of iridium oxide electrocatalysts from iridium trichloride hydrate and their subsequent electrochemical evaluation for water splitting.

Electrocatalyst Synthesis from this compound

Two primary methods for the synthesis of iridium oxide (IrO₂) nanoparticles from an this compound precursor are detailed below: the Adams fusion method and a hydrolysis-calcination route.

Protocol 1: Adams Fusion Method for IrO₂ Nanoparticle Synthesis

The Adams fusion method is a straightforward approach that directly yields crystalline IrO₂ nanoparticles by heating the iridium precursor with an oxidizing salt.[6]

Materials:

Equipment:

  • Beaker

  • Magnetic stirrer

  • Oven

  • Tube or muffle furnace

  • Centrifuge and centrifuge tubes

Procedure:

  • Precursor Mixture Preparation: Dissolve iridium (III) chloride hydrate and a stoichiometric excess of sodium nitrate in a minimal amount of isopropanol within a beaker.

  • Solvent Evaporation: Place the beaker in a preheated oven at 80°C for 30 minutes to evaporate the isopropanol, resulting in a dry catalyst precursor/salt mixture.[6]

  • Fusion Reaction: Transfer the dried powder to a ceramic crucible and place it in a preheated furnace. Heat the mixture to a temperature between 350°C and 500°C for a duration of 0.5 to 4 hours. Optimal activity has been reported for IrO₂ synthesized at 350°C for 2 hours.[6][7]

  • Purification: After the fusion reaction, allow the crucible to cool to room temperature. The resulting powder is then washed extensively with ultrapure water to remove the unreacted sodium nitrate and other soluble byproducts. This can be done by repeated cycles of centrifugation, decanting the supernatant, and resuspending the powder in fresh ultrapure water.

  • Drying: Dry the purified IrO₂ powder in an oven at 100°C overnight.[6]

Protocol 2: Hydrolysis and Calcination for IrO₂ Nanoparticle Synthesis

This method involves the initial formation of iridium hydroxide (B78521) via hydrolysis, followed by thermal conversion to crystalline iridium oxide.[8]

Materials:

  • Iridium (III) chloride hydrate (IrCl₃·xH₂O) or Hexachloroiridic acid hydrate (H₂IrCl₆·xH₂O)

  • 1 M Sodium hydroxide (NaOH) solution

  • Deionized water (18.2 MΩ·cm)

Equipment:

  • Magnetic stirrer with hot plate

  • pH meter

  • Beakers and flasks

  • Centrifuge and centrifuge tubes

  • Drying oven

  • Tube or muffle furnace

Procedure:

  • Hydrolysis: Dissolve the iridium chloride precursor in deionized water. While stirring vigorously, slowly add the 1 M NaOH solution dropwise until the pH of the solution reaches and is maintained at a desired level (e.g., pH 6-7) to precipitate iridium hydroxide. The solution will form a colloidal suspension.

  • Purification: Transfer the colloidal suspension to centrifuge tubes. Centrifuge the dispersion to pellet the iridium hydroxide nanoparticles. Carefully decant the supernatant. Resuspend the pellet in fresh deionized water and repeat the centrifugation and washing steps several times to remove residual ions.[8]

  • Drying: After the final wash, resuspend the pellet in a minimal amount of deionized water and transfer it to a petri dish. Dry the sample in an oven at 60-80°C overnight to obtain a fine powder of iridium hydroxide.[8]

  • Calcination: Transfer the dried iridium hydroxide powder to a ceramic crucible and place it in a furnace. Heat the sample in an air atmosphere to a temperature between 400°C and 500°C for 2-4 hours. This step converts the hydroxide to crystalline rutile IrO₂.[8] Allow the furnace to cool to room temperature before collecting the final black IrO₂ powder.

Electrochemical Evaluation of IrO₂ Electrocatalysts for OER

A standardized three-electrode electrochemical cell setup is used to evaluate the performance of the synthesized IrO₂ electrocatalysts for the oxygen evolution reaction.[9]

Protocol 3: Preparation of Catalyst Ink and Working Electrode

Materials:

  • Synthesized IrO₂ powder

  • Nafion® perfluorinated resin solution (e.g., 5 wt%)

  • Isopropanol and ultrapure water mixture (e.g., 1:4 v/v)

  • Glassy carbon rotating disk electrode (RDE) or other suitable substrate (e.g., carbon paper, titanium foil)

Equipment:

  • Ultrasonic bath

  • Micropipette

Procedure:

  • Catalyst Ink Preparation: Disperse a known amount of the synthesized IrO₂ powder (e.g., 5 mg) in a mixture of isopropanol, ultrapure water, and Nafion® solution (e.g., 1 mL of solvent mixture and 20 µL of Nafion® solution).

  • Homogenization: Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Electrode Coating: Using a micropipette, drop-cast a specific volume of the catalyst ink onto the surface of the working electrode to achieve a target loading (e.g., 0.1-0.2 mg/cm²).

  • Drying: Allow the electrode to dry at room temperature or in a low-temperature oven.

Protocol 4: Electrochemical Measurements

Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Working electrode (WE): Prepared IrO₂ coated electrode

  • Counter electrode (CE): Platinum wire or graphite (B72142) rod

  • Reference electrode (RE): Saturated Calomel Electrode (SCE), Ag/AgCl, or Reversible Hydrogen Electrode (RHE)[6]

  • Electrolyte: 0.5 M H₂SO₄ or 1.0 M KOH solution

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the WE, CE, and RE immersed in the electrolyte.

  • Electrolyte Saturation: Purge the electrolyte with O₂ or N₂ for at least 30 minutes before the measurement to ensure saturation.

  • Conditioning: Condition the working electrode by cycling the potential for a number of cycles (e.g., 20 cycles) in the desired potential window.

  • Linear Sweep Voltammetry (LSV): Record the OER polarization curve using LSV at a slow scan rate (e.g., 5 or 10 mV/s).[2] The potential should be swept from a non-faradaic region to a potential where significant oxygen evolution occurs (e.g., 1.2 to 1.8 V vs. RHE). All potentials should be corrected for iR drop.

  • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data. The linear portion of this plot is the Tafel region, and its slope is the Tafel slope, which provides insight into the reaction mechanism.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to determine the solution resistance (for iR correction) and charge transfer resistance.[2]

  • Stability Test: Assess the long-term stability of the catalyst using chronoamperometry (constant potential) or chronopotentiometry (constant current density, e.g., 10 mA/cm²) for an extended period (e.g., 12-24 hours).[10][11]

Data Presentation

The performance of electrocatalysts synthesized from this compound is summarized in the tables below.

Table 1: OER Performance of IrO₂ Catalysts Synthesized via Adams Fusion Method

Synthesis Temperature (°C)Synthesis Duration (h)Overpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
3502~280-300Not Reported[7]
450Not ReportedNot ReportedNot Reported[9]
500Not Reported>300Not Reported[6]

Note: Performance data can vary significantly based on the specific synthesis conditions, catalyst loading, and testing setup.

Table 2: OER Performance of IrOₓ-based Catalysts in Acidic Media

CatalystSynthesis MethodOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability TestReference
IrOₓ/SrIrO₃Pulsed Laser Deposition270-290Not Reported30 h @ 10 mA/cm²[11]
IrOₓ/WO₃Hydrothermal-Calcination260Not Reported>12 h @ 10 mA/cm²[10]
Commercial IrO₂Not Applicable~300-35040-70Varies[12]

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing s1 Precursor Preparation (IrCl₃·xH₂O + Oxidant/Base) s2 Thermal Treatment (Fusion or Calcination) s1->s2 s3 Purification (Washing & Centrifugation) s2->s3 s4 Drying s3->s4 e1 Catalyst Ink Formation (IrO₂ + Nafion + Solvent) s4->e1 Synthesized IrO₂ Powder e2 Sonication e1->e2 e3 Drop-casting on Electrode e2->e3 e4 Drying e3->e4 t1 3-Electrode Cell Assembly e4->t1 Prepared Working Electrode t2 LSV for OER Activity t1->t2 t5 Chronoamperometry for Stability t1->t5 t3 Tafel Analysis t2->t3 t4 EIS for Impedance t2->t4

Caption: Experimental workflow for synthesis and electrochemical evaluation.

adams_fusion_pathway precursor IrCl₃·xH₂O + NaNO₃ in Isopropanol dried_mix Dried Precursor-Salt Mixture precursor->dried_mix Evaporation (80°C) fusion Fusion Reaction (350-500°C) dried_mix->fusion crude_product Crude IrO₂ & Salt fusion->crude_product washed_product Washed IrO₂ crude_product->washed_product Washing with H₂O final_catalyst Dried Crystalline IrO₂ washed_product->final_catalyst Drying (100°C)

Caption: Adams fusion synthesis pathway for IrO₂.

hydrolysis_pathway precursor Aqueous IrCl₃·xH₂O hydrolysis Hydrolysis (add NaOH to pH 6-7) precursor->hydrolysis hydroxide Iridium Hydroxide Colloid hydrolysis->hydroxide washed_hydroxide Washed Iridium Hydroxide hydroxide->washed_hydroxide Washing with H₂O dried_hydroxide Dried Iridium Hydroxide washed_hydroxide->dried_hydroxide Drying (60-80°C) calcination Calcination (400-500°C) dried_hydroxide->calcination final_catalyst Crystalline IrO₂ calcination->final_catalyst

Caption: Hydrolysis and calcination pathway for IrO₂ synthesis.

References

Application Notes and Protocols for Iridium Trichloride Hydrate as a Precursor for Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium and its oxides are critical materials in a variety of high-technology applications, including microelectronics, catalysis, and medical devices, owing to their high melting point, corrosion resistance, and catalytic activity. The deposition of thin films of these materials is a key enabling technology. Iridium trichloride (B1173362) (IrCl₃) and its hydrated form, iridium trichloride hydrate (B1144303) (IrCl₃·xH₂O), are inorganic precursors that have been investigated for the deposition of iridium-containing thin films.

These application notes provide a comprehensive overview of the use of iridium trichloride hydrate as a precursor for thin film deposition. While organometallic precursors are now more commonly used for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) due to their higher volatility and lower decomposition temperatures, an understanding of the use of inorganic precursors like iridium trichloride remains valuable, particularly for specific applications and for historical context in the development of iridium deposition processes.

Deposition Techniques

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. For iridium thin films from iridium trichloride, the process typically involves the hydrogen reduction of the halide at elevated temperatures.

Challenges with Iridium Trichloride in CVD: The use of iridium trichloride as a CVD precursor presents several challenges. The volatilization and decomposition temperatures of IrCl₃ are very close, which can make the process inefficient.[1] High substrate temperatures, often exceeding 700°C, are typically required for the hydrogen reduction of iridium halides to form metallic iridium films.[2]

Experimental Protocol: CVD of Iridium from Iridium Trichloride

This protocol is a generalized procedure based on early investigations of iridium CVD.

1. Precursor and Substrate Preparation:

  • Precursor: Use high-purity anhydrous iridium trichloride. If starting with this compound, a pre-deposition dehydration step by heating under vacuum is necessary to remove water, which can interfere with the deposition process.

  • Substrate: Prepare the substrate by cleaning it to remove any surface contaminants. The choice of substrate will depend on the application (e.g., silicon, graphite, or a transition metal).

2. CVD System Setup:

  • A typical CVD apparatus consists of a precursor delivery system, a reaction chamber (furnace), a substrate holder, a gas delivery and control system, and a vacuum system.

  • The precursor is placed in a vaporizer (or bubbler) which is heated to sublimate the iridium trichloride and transport it to the reaction chamber using a carrier gas.

3. Deposition Process:

  • The substrate is placed in the reaction chamber and heated to the desired deposition temperature.

  • The vaporizer containing the iridium trichloride is heated to generate a sufficient vapor pressure.

  • A carrier gas (e.g., argon or nitrogen) is flowed through the vaporizer to transport the precursor vapor into the reaction chamber.

  • A reducing agent, typically hydrogen gas (H₂), is introduced into the reaction chamber.

  • The iridium trichloride vapor reacts with the hydrogen on the hot substrate surface, resulting in the deposition of a thin iridium film. The primary reaction is: 2IrCl₃(g) + 3H₂(g) → 2Ir(s) + 6HCl(g).[3]

4. Post-Deposition:

  • After the desired film thickness is achieved, the precursor and reactive gas flows are stopped.

  • The system is cooled down to room temperature under an inert gas flow.

  • The coated substrate is then removed from the chamber for characterization.

Quantitative Data for CVD of Iridium from Iridium Trichloride

The following table summarizes some of the reported experimental parameters and results for the CVD of iridium using an iridium trichloride precursor. It is important to note that detailed quantitative data, especially for the hydrated form, is limited in the literature.

ParameterValueReference
Precursor Iridium Trichloride (IrCl₃)[2][4]
Substrate Temperature > 700 °C (973 K)[2]
Reactant Gas Hydrogen (H₂)[2]
Carrier Gas Argon (Ar)[2]
Deposition Rate ~0.07 nm/s (with CO and H₂O)[2]
Film Purity High-purity with hydrogen reduction[2]

Note: The use of carbon monoxide (CO) and water (H₂O) has also been reported to influence the deposition rate.[2]

Spray Pyrolysis

Spray pyrolysis is a solution-based technique where a precursor solution is atomized and sprayed onto a heated substrate. The droplets undergo evaporation and decomposition on the substrate surface to form a thin film. This method is more commonly used for depositing iridium oxide films from this compound.

Experimental Protocol: Spray Pyrolysis of Iridium Oxide from this compound

1. Precursor Solution Preparation:

  • Dissolve a known concentration of this compound (IrCl₃·xH₂O) in a suitable solvent, typically deionized water or an alcohol-water mixture.

2. Deposition Process:

  • The substrate is placed on a heater and its temperature is raised to the desired deposition temperature (e.g., 250-400°C).

  • The precursor solution is atomized into fine droplets using a spray nozzle.

  • The atomized droplets are sprayed onto the heated substrate.

  • The solvent evaporates, and the this compound decomposes to form an iridium oxide thin film.

3. Post-Deposition:

  • The film may require a post-deposition annealing step at a higher temperature (e.g., 600°C) to improve crystallinity and control the stoichiometry of the iridium oxide.

Quantitative Data for Spray Pyrolysis of Iridium Oxide

ParameterValueReference
Precursor This compound (IrCl₃·xH₂O) in aqueous solution
Substrate Glass
Substrate Temperature 250 - 400 °C
Post-annealing Temperature 600 °C (for 3 hours in air)
As-deposited Film Phase Amorphous
Annealed Film Phase Polycrystalline tetragonal IrO₂

Visualizations

Experimental Workflow for CVD of Iridium

CVD_Workflow cluster_prep Preparation cluster_deposition CVD Process cluster_post Post-Deposition Precursor Iridium Trichloride Hydrate Dehydration Dehydration (if needed) Precursor->Dehydration Vaporization Precursor Vaporization Dehydration->Vaporization Substrate Substrate Cleaning Reaction Reaction at Substrate (H₂ Reduction) Substrate->Reaction Transport Carrier Gas Transport Vaporization->Transport Transport->Reaction Deposition Iridium Thin Film Deposition Reaction->Deposition Cooldown Cooldown in Inert Atmosphere Deposition->Cooldown Characterization Film Characterization Cooldown->Characterization

Caption: Workflow for CVD of iridium thin films using iridium trichloride.

Logical Relationship of Deposition Parameters in CVD

CVD_Parameters Precursor Precursor Properties (IrCl₃ Volatility) Film Film Properties Precursor->Film Influences Purity Temp Deposition Temperature Temp->Film Affects Crystallinity & Deposition Rate Reactant Reactant Gas (H₂ Flow Rate) Reactant->Film Determines Reduction Efficiency & Purity Carrier Carrier Gas Flow Rate Carrier->Film Controls Precursor Delivery & Uniformity

Caption: Key parameters influencing iridium thin film properties in CVD.

Conclusion

This compound can serve as a precursor for the deposition of iridium-containing thin films, particularly iridium oxide via spray pyrolysis. Its use for depositing high-purity metallic iridium films via CVD has been demonstrated but is largely superseded by organometallic precursors which offer better process control and lower deposition temperatures. For researchers considering this compound, careful consideration of the deposition method and the inherent challenges of this precursor is essential. The protocols and data presented here provide a foundational understanding for developing deposition processes using this inorganic iridium source.

References

Application Notes and Protocols: Iridium Trichloride Hydrate in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iridium trichloride (B1173362) hydrate (B1144303) as a precursor in asymmetric catalysis. Detailed protocols for the synthesis of a common iridium catalyst precursor, its use in asymmetric transfer hydrogenation of ketones, and asymmetric allylic alkylation are provided, along with key performance data and workflow visualizations.

Introduction

Iridium(III) chloride hydrate (IrCl₃·xH₂O) is a versatile and widely used starting material for the synthesis of a variety of homogeneous and heterogeneous iridium catalysts.[1] In the field of asymmetric catalysis, iridium complexes are prized for their ability to catalyze a broad range of transformations with exceptional levels of enantioselectivity and efficiency.[2][3] These catalytic processes are of paramount importance in the pharmaceutical and fine chemical industries, where precise control of stereochemistry is crucial for the desired biological activity and safety of drug candidates and other chiral molecules.

This document outlines detailed protocols for the preparation of a key iridium(I) precursor, chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂), from iridium trichloride hydrate, and its subsequent application in two pivotal asymmetric transformations: the transfer hydrogenation of prochiral ketones and the allylic alkylation of soft nucleophiles.

I. Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(COD)Cl]₂) from this compound

The dimer [Ir(COD)Cl]₂ is a common and air-stable iridium(I) precursor used for the in-situ generation of a wide array of active asymmetric catalysts.[4]

Protocol 1: Synthesis of [Ir(COD)Cl]₂

This protocol is adapted from established literature procedures.[4][5]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 1,5-cyclooctadiene (B75094) (COD)

  • Ethanol (B145695) (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iridium(III) chloride hydrate (1.0 eq).

  • Evacuate the flask and backfill with argon or nitrogen. This should be repeated three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add anhydrous ethanol and 1,5-cyclooctadiene (typically 1 to 1.5 molar equivalents relative to iridium).

  • Stir the mixture at room temperature until the iridium salt is fully dissolved.

  • Heat the reaction mixture to reflux (the temperature will depend on the alcohol used, e.g., ~80°C for ethanol) and maintain reflux for 4-6 hours. During this time, the color of the solution will change, and a red crystalline solid will begin to precipitate.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the precipitated red crystals under an inert atmosphere, wash with a small amount of cold ethanol, and dry under vacuum.

  • The resulting orange-red solid is [Ir(COD)Cl]₂ and can be stored under an inert atmosphere for future use. The typical yield is around 90%.[5]

Safety Precautions: Iridium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. 1,5-cyclooctadiene is flammable.

II. Asymmetric Transfer Hydrogenation of Ketones

Iridium-catalyzed asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral secondary alcohols. This protocol describes a general procedure for the ATH of acetophenone (B1666503) as a model substrate.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [Ir(COD)Cl]₂

  • Chiral ligand (e.g., a chiral phosphoramidite (B1245037) or diamine ligand)

  • Acetophenone

  • Isopropanol (as both solvent and hydrogen source)

  • Base (e.g., KOtBu or NaOH)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (e.g., 0.5 mol%) and the chiral ligand (e.g., 1.1 mol%) in isopropanol. Stir the solution at room temperature for 20-30 minutes to allow for the formation of the active catalyst.

  • Reaction Setup: In a separate reaction vessel, dissolve acetophenone (1.0 eq) in isopropanol.

  • Initiation: To the solution of acetophenone, add the pre-formed catalyst solution and the base (e.g., 5 mol%).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Quantitative Data for Asymmetric Transfer Hydrogenation of Ketones

EntrySubstrateChiral LigandBaseYield (%)ee (%)Reference
1AcetophenoneChiral PNNP Ligand->9998[7]
2AcetophenoneChiral Diamine LigandKOtBu9596[8]
3Various Aryl KetonesFerrocene-based PNN LigandKOtBuup to 99up to 99[9]
4Halogenated KetonesIr/f-amphoxKOtBu99>99

III. Asymmetric Allylic Alkylation

Iridium-catalyzed asymmetric allylic alkylation (AAA) is a highly regio- and enantioselective method for the formation of C-C and C-heteroatom bonds, typically favoring the branched product.

Protocol 3: Asymmetric Allylic Alkylation of Dimethyl Malonate

This protocol is a general procedure based on established methods.[10][11]

Materials:

  • [Ir(COD)Cl]₂

  • Chiral ligand (e.g., phosphoramidite)

  • Cinnamyl acetate (B1210297) (or a similar allylic electrophile)

  • Dimethyl malonate (nucleophile)

  • Base (e.g., NaHMDS)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen) in a glovebox

Procedure:

  • Catalyst Solution Preparation: In a glovebox, prepare a stock solution of the iridium catalyst by dissolving [Ir(COD)Cl]₂ (e.g., 1 mol%) and the chiral ligand (e.g., 2.2 mol%) in anhydrous THF.

  • Reaction Setup: In a reaction vial, add the base (e.g., NaHMDS, 2.0 eq).

  • Add a solution of dimethyl malonate (1.0 eq) in THF to the vial and stir for 5 minutes.

  • To this mixture, add the catalyst solution, followed by a solution of the allylic electrophile (e.g., cinnamyl acetate, 1.0 eq) in THF.

  • Seal the vial and stir the reaction mixture at room temperature for the specified time (e.g., 18 hours).

  • Work-up: Quench the reaction by adding 0.5 M HCl. Extract the mixture with ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.[10]

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.

Quantitative Data for Asymmetric Allylic Alkylation

EntryElectrophileNucleophileLigand TypeYield (%)ee (%)Reference
1Trisubstituted Allylic CarbonateDiethyl MalonatePhosphoramidite9397[10][11]
2Cinnamyl AcetateBenzylaminePhosphoramidite9596
3Various Allylic CarbonatesAzlactonesPhosphoramiditeup to 99up to 99
4Trisubstituted Allylic CarbonateSubstituted MalononitrilePhosphoramiditeup to 92up to 98

Visualizations

Workflow for Iridium-Catalyzed Asymmetric Synthesis

Workflow cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_catalyst Active Catalyst Formation cluster_reaction Asymmetric Catalysis cluster_end Product IrCl3 Iridium Trichloride Hydrate (IrCl₃·xH₂O) Precursor [Ir(COD)Cl]₂ Synthesis (Protocol 1) IrCl3->Precursor + COD, Alcohol Active_Catalyst In-situ reaction with Chiral Ligand (L*) Precursor->Active_Catalyst + Chiral Ligand Reaction Asymmetric Reaction (e.g., ATH, AAA) (Protocols 2 & 3) Active_Catalyst->Reaction + Substrate, Reagents Product Chiral Product Reaction->Product Workup & Purification ATH_Cycle catalyst [Ir]-H substrate_complex [Ir]-H(Ketone) catalyst->substrate_complex + Ketone hydride_transfer Hydride Transfer substrate_complex->hydride_transfer product_complex [Ir](Alkoxide) hydride_transfer->product_complex regeneration Regeneration product_complex->regeneration + iPrOH regeneration->catalyst - Acetone - Chiral Alcohol

References

Application Notes and Protocols for the Preparation of Iridium Nanoparticles from Iridium Trichloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iridium nanoparticles (IrNPs) are gaining significant research interest due to their unique electronic, optical, and catalytic properties.[1] Their high stability, catalytic activity, and biocompatibility make them promising candidates for various applications, including catalysis in organic synthesis, electrocatalysis for water splitting, and nanomedicine as therapeutic and imaging agents.[2][3][4] Iridium-based catalysts, for instance, have emerged as attractive options in asymmetric hydrogenation reactions crucial for the pharmaceutical industry.[5]

The most common and accessible precursor for synthesizing IrNPs is iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O).[6] This compound's hydrated form is crucial for its solubility in various solvents, facilitating its use in solution-based synthesis methods.[7] This document provides detailed protocols for the synthesis of iridium nanoparticles from iridium trichloride (B1173362) hydrate via common chemical reduction methods and summarizes the key parameters influencing the nanoparticle characteristics.

Synthesis Methodologies

The preparation of iridium nanoparticles from iridium trichloride hydrate is most commonly achieved through chemical reduction. In this approach, the iridium salt (Ir³⁺) is reduced to its metallic state (Ir⁰) in the presence of a reducing agent. A stabilizing agent is often required to prevent the nanoparticles from aggregating.[8] Key synthesis strategies include the polyol method and reduction by sodium borohydride (B1222165). Other reported methods include thermal decomposition and microwave-assisted synthesis.[1][9][10]

1. Polyol Method: In the polyol process, a polyol such as ethylene (B1197577) glycol, or other alcohols like methanol (B129727) or ethanol, serves as both the solvent and the reducing agent.[8] This method is effective for producing finely divided, monodisperse nanoparticles. The reaction temperature, precursor concentration, and the presence of a base (like NaOH) are critical parameters that can be adjusted to control the final particle size.[8] Polyvinylpyrrolidone (PVP) is commonly used as a stabilizing agent to prevent agglomeration.[8]

2. Borohydride Reduction Method: This method involves the rapid reduction of IrCl₃ in an aqueous solution using a strong reducing agent like sodium borohydride (NaBH₄).[11][12] It is a facile, aqueous-based synthesis that can produce very small (~2 nm) iridium nanoparticles without the need for surfactants or capping agents, which is particularly advantageous for medical applications.[11]

Experimental Protocols

Protocol 1: Polyol Synthesis of PVP-Stabilized Iridium Nanoparticles

This protocol is based on the chemical reduction of this compound using an alcohol as the reducing agent and PVP as a stabilizer.[8]

Materials:

  • Iridium(III) chloride trihydrate (IrCl₃·3H₂O)

  • Polyvinylpyrrolidone (PVP)

  • Methanol (or ethanol, ethylene glycol)

  • Sodium hydroxide (B78521) (NaOH), 0.2 M aqueous solution

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with hot plate

  • Oil bath

  • Condenser

  • Beakers and magnetic stir bars

Procedure:

  • Precursor Solution: Dissolve 7.9 x 10⁻⁴ mol of IrCl₃·3H₂O in 25 mL of the chosen alcohol (e.g., methanol) in a beaker with magnetic stirring.[8]

  • Stabilizer Solution: In a separate beaker, dissolve 3.78 x 10⁻⁶ mol of PVP in 18.4 mL of deionized water.[8]

  • Mixing: Slowly mix the precursor and stabilizer solutions at room temperature while stirring magnetically.[8]

  • pH Adjustment: Add 1 mL of 0.2 M NaOH solution dropwise to the mixture with vigorous stirring.[8]

  • Reaction: Transfer the solution to a three-neck round-bottom flask equipped with a condenser. Heat the flask in an oil bath to 180°C and maintain this temperature for 1-2 hours under continuous stirring.[8] The formation of a dark, stable colloidal solution indicates the formation of iridium nanoparticles.

  • Purification & Storage: Allow the solution to cool to room temperature. The resulting PVP-stabilized colloidal iridium nanoclusters can remain stable for several months.[8]

Protocol 2: Aqueous Synthesis of Iridium Nanoparticles via Borohydride Reduction

This protocol describes a simple, surfactant-free method to produce small iridium nanoparticles in an aqueous medium.[11]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Equipment:

  • Beakers or flasks

  • Magnetic stirrer

  • Pipettes

Procedure:

  • Precursor Solution: Prepare an aqueous solution of iridium(III) chloride hydrate.

  • Reduction: While vigorously stirring the iridium precursor solution, rapidly add a freshly prepared aqueous solution of sodium borohydride (NaBH₄).

  • Formation: The solution will immediately change color from light yellow to a dark black, indicating the rapid formation of iridium nanoparticles.[11]

  • Characterization: The resulting ligand-free nanoparticles are suitable for direct use in various applications. Characterization can be performed using techniques like Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).[13]

Data Presentation: Synthesis Parameters and Nanoparticle Characteristics

The choice of synthesis method and reaction parameters significantly impacts the final properties of the iridium nanoparticles. The following table summarizes quantitative data from various studies.

PrecursorReducing AgentStabilizer / SolventTemperature (°C)Particle Size (nm)MorphologyCitation
IrCl₃·3H₂OMethanolPVP / Methanol1804.2 - 7.01Spherical[8]
IrCl₃·3H₂OEthanolPVP / Ethanol18027.8 - 33.5Spherical[8]
IrCl₃·3H₂On-PropanolPVP / n-Propanol180~35Spherical[8]
IrCl₃·3H₂OEthylene GlycolPVP / Ethylene Glycol180~9.6Spherical[8]
IrCl₃Sodium BorohydrideWaterRoom Temp.~2Crystalline[11][13]
IrCl₃Grape Marc ExtractWater803.0 - 17.0Spherical[9]
IrCl₃Copper FoilWaterRoom Temp.Not specifiedCubic[14]

Characterization Techniques

To ensure the successful synthesis and to understand the properties of the prepared iridium nanoparticles, several characterization techniques are essential:

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and size distribution.[8][13]

  • X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the nanoparticles. The analysis of XRD patterns can confirm the formation of metallic iridium.[12][13]

  • UV-Visible Spectroscopy (UV-Vis): A convenient technique to monitor the formation of metal colloids. Iridium nanoparticles typically exhibit broad-spectrum absorbance, appearing black in solution, while the IrCl₃ precursor is pale yellow.[8][11]

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic size of the nanoparticles in a colloidal suspension, providing information about their aggregation state in solution.[13]

  • X-ray Photoelectron Spectroscopy (XPS): Can be used to assess the oxidation state of iridium on the nanoparticle surface.[3]

Visualizations

Experimental Workflow

G General Workflow for IrNP Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Prepare IrCl₃·xH₂O Precursor Solution C Mix Solutions & Adjust Parameters (pH, Temp) A->C B Prepare Reducing Agent & Stabilizer Solutions B->C D Heat & Stir (Nucleation & Growth) C->D E Cooling & Purification (e.g., Centrifugation) D->E F Characterization (TEM, XRD, DLS, UV-Vis) E->F G Logical Pathway of Chemical Reduction A Ir³⁺ Ions (from IrCl₃·xH₂O) C Reduction Ir³⁺ + 3e⁻ → Ir⁰ A->C B Reducing Agent (e.g., NaBH₄, Alcohol) B->C D Nucleation & Growth C->D F Stable Iridium Nanoparticles (IrNPs) D->F Stabilization E Stabilizing Agent (e.g., PVP) E->F

References

Synthesis of Vaska's Complex Using Iridium Trichloride Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Vaska's complex (trans-carbonylchlorobis(triphenylphosphine)iridium(I)) from iridium trichloride (B1173362) hydrate (B1144303). Vaska's complex is a significant organometallic compound known for its ability to undergo oxidative addition reactions, making it a valuable tool in mechanistic studies, catalytic research, and as a precursor for other iridium-based catalysts.[1][2][3]

Introduction

Vaska's complex is a 16-electron, square planar iridium(I) complex first reported by J. W. DiLuzio and Lauri Vaska in 1961.[4] Its importance stems from its coordinatively unsaturated nature, which allows it to readily bind with small molecules such as O₂, H₂, and halogens through oxidative addition.[3][4] This reactivity has been pivotal in the development of homogeneous catalysis.[4] The synthesis typically involves the reaction of an iridium chloride salt, such as iridium trichloride hydrate (IrCl₃·nH₂O), with triphenylphosphine (B44618) in a high-boiling solvent that also serves as a source for the carbonyl ligand.[2][4]

Synthesis of Vaska's Complex

The synthesis of Vaska's complex from this compound is a well-established procedure. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.[4] Triphenylphosphine acts as both a ligand and a reducing agent, while the carbonyl ligand is generally derived from the decomposition of the solvent, commonly dimethylformamide (DMF) or 2-methoxyethanol.[4][5] The addition of a high-boiling amine, such as aniline (B41778), can accelerate the reaction.[4][5]

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of Vaska's complex using this compound.

ParameterValue/ConditionReference
Iridium Source This compound (IrCl₃·nH₂O)[6]
Ligand/Reductant Triphenylphosphine (PPh₃)[4]
Solvent Dimethylformamide (DMF) or 2-methoxyethanol[4][5]
Carbonyl Source Decomposition of solvent (e.g., DMF)[4][5]
Atmosphere Inert (e.g., Nitrogen)[4]
Temperature Reflux (typically >160 °C for DMF)[2][6]
Reaction Time 2 hours[6]
Accelerator Aniline (optional)[4][5]
Experimental Protocol: Synthesis of Vaska's Complex

This protocol is based on a reported synthesis and provides a detailed methodology for the preparation of Vaska's complex.[6]

Materials:

  • This compound (IrCl₃·nH₂O)

  • Triphenylphosphine (PPh₃)

  • Dimethylformamide (DMF), anhydrous

  • Aniline

  • Ethanol (B145695)

  • 50 mL round-bottom flask

  • Reflux condenser

  • Nitrogen gas inlet and outlet (or Schlenk line)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Crystallization dish or Erlenmeyer flask

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

Procedure:

  • To a 50 mL round-bottom flask, add this compound (e.g., 0.1062 g, ~0.3 mmol), triphenylphosphine (e.g., 0.3984 g, 1.52 mmol), and a magnetic stir bar.

  • Under a flow of nitrogen, add anhydrous dimethylformamide (10 mL) and aniline (0.120 mL).

  • Fit the flask with a reflux condenser and ensure a continuous nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 165 °C) using a heating mantle or oil bath and maintain vigorous stirring.

  • Continue refluxing for 2 hours. The solution will typically turn yellow.

  • After 2 hours, remove the heat source and allow the flask to cool to room temperature.

  • Once cooled, add 30 mL of ethanol to the reaction mixture to induce precipitation of the product.

  • Transfer the mixture to an Erlenmeyer flask and cool it in an ice bath or freezer to maximize crystallization.

  • Collect the bright yellow crystals of Vaska's complex by vacuum filtration.

  • Wash the crystals with cold ethanol and then a small amount of diethyl ether.

  • Dry the product under vacuum to obtain the final, purified Vaska's complex. A yield of approximately 77.0 mg has been reported using similar starting quantities.[6]

Application: Reversible Oxygenation of Vaska's Complex

A hallmark of Vaska's complex is its ability to reversibly bind molecular oxygen.[4] This process involves the oxidative addition of O₂ to the iridium center, resulting in a color change from yellow to orange and a characteristic shift in the carbonyl stretching frequency in the infrared (IR) spectrum.[5] This reaction serves as a classic demonstration of oxidative addition and can be easily monitored by IR spectroscopy.

Experimental Protocol: Oxygenation of Vaska's Complex

Materials:

  • Vaska's complex

  • Toluene (B28343) (or another suitable solvent like benzene)

  • Oxygen gas source

  • Inert gas source (e.g., Nitrogen or Argon)

  • Schlenk flask or a vial with a septum

  • Gas dispersion tube (or a long needle)

  • IR spectrometer

Procedure:

  • Dissolve a small amount of Vaska's complex (e.g., 40 mg) in toluene (e.g., 15-20 mL) in a Schlenk flask or vial to obtain a yellow solution.[1][6]

  • Take an initial IR spectrum of the solution. The characteristic C≡O stretching frequency for Vaska's complex is observed around 1967 cm⁻¹.[5]

  • Bubble oxygen gas through the solution using a gas dispersion tube or a long needle for several minutes. A color change from yellow to orange should be observed.

  • Acquire another IR spectrum of the orange solution. The C≡O stretching frequency of the oxygenated complex will be shifted to a higher wavenumber, typically around 2015 cm⁻¹.[4]

  • To demonstrate the reversibility, bubble an inert gas, such as nitrogen or argon, through the orange solution. The solution should revert to its original yellow color.[4]

  • A final IR spectrum will show the C≡O stretch shifting back to approximately 1967 cm⁻¹, confirming the release of the oxygen ligand.

Characterization Data

Infrared spectroscopy is a powerful tool for characterizing Vaska's complex and its derivatives. The position of the carbonyl (C≡O) stretching frequency is particularly sensitive to the oxidation state and coordination environment of the iridium center.

Complexν(C≡O) (cm⁻¹)Reference
Vaska's Complex1967[5]
Vaska's Complex + O₂2015[4]
Vaska's Complex + MeI2047[4]
Vaska's Complex + I₂2067[4]

The increase in the C≡O stretching frequency upon oxidative addition is due to a reduction in the π-backbonding from the iridium to the carbonyl ligand as the metal center becomes more electron-poor in the higher oxidation state (Ir(III)).[5]

Visualized Workflows

Synthesis of Vaska's Complex Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A Combine IrCl3.nH2O, PPh3, and stir bar in a flask B Add DMF and Aniline under N2 atmosphere A->B C Heat to reflux (~165 °C) for 2 hours with stirring B->C Heat D Cool to room temperature C->D Cool E Add Ethanol to precipitate D->E F Cool in ice bath E->F G Vacuum filter to collect crystals F->G H Wash with cold Ethanol G->H I Dry under vacuum H->I J Vaska's Complex I->J

Caption: Workflow for the synthesis of Vaska's complex.

Reversible Oxygenation of Vaska's Complex

Oxygenation_Workflow cluster_forward Oxidative Addition cluster_reverse Reductive Elimination Vaskas Vaska's Complex (Yellow Solution) A Bubble O2 through Vaska's Complex solution Vaskas->A + O2 Oxygenated Oxygenated Complex (Orange Solution) B Bubble N2 through oxygenated solution Oxygenated->B - O2 (Inert Gas Purge) A->Oxygenated + O2 B->Vaskas - O2 (Inert Gas Purge)

Caption: Reversible oxygenation of Vaska's complex.

References

Application of Iridium Trichloride Hydrate in OLED Technology: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iridium trichloride (B1173362) hydrate (B1144303) serves as a critical precursor for the synthesis of phosphorescent iridium(III) complexes, which are pivotal in the advancement of Organic Light-Emitting Diode (OLED) technology.[1] These complexes are utilized as dopants in the emissive layer of OLEDs, enabling the harvesting of both singlet and triplet excitons and theoretically approaching 100% internal quantum efficiency.[2][3] The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing and subsequent radiative decay from the triplet state (phosphorescence).[2][4] This document provides detailed protocols for the synthesis of iridium(III) complexes from iridium trichloride hydrate and the fabrication of OLED devices, along with performance data and mechanistic diagrams.

I. Synthesis of Phosphorescent Iridium(III) Complexes

A common strategy for synthesizing mononuclear iridium(III) complexes for OLEDs involves a two-step process starting from this compound.[5][6] The first step is the formation of a chloro-bridged iridium(III) dimer, which is then reacted with an ancillary ligand to yield the final complex.

Protocol 1: Synthesis of a Chloro-Bridged Iridium(III) Dimer (e.g., [Ir(ppy)₂Cl]₂)

This protocol describes the synthesis of the widely used dichloro-bridged dimer with 2-phenylpyridine (B120327) (ppy) as the cyclometalating ligand.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • 2-phenylpyridine (ppy)

  • 2-ethoxyethanol (B86334)

  • Water

  • Methanol (B129727)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hot plate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (2.2-3.0 eq) in a 3:1 (v/v) mixture of 2-ethoxyethanol and water.[5][7]

  • Heat the reaction mixture to reflux with stirring. A precipitate will form during the reaction.[7]

  • Maintain the reflux for 12-24 hours.[7]

  • Allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold methanol and dry it under a vacuum.[7]

Protocol 2: Synthesis of a Heteroleptic Iridium(III) Complex (e.g., Ir(ppy)₂(acac))

This protocol details the reaction of the chloro-bridged dimer with an ancillary ligand, such as acetylacetonate (B107027) (acac).

Materials:

  • Chloro-bridged iridium(III) dimer (from Protocol 1)

  • Ancillary ligand (e.g., acetylacetone)

  • A suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol)[8]

  • Base (e.g., sodium carbonate or triethylamine, if necessary)

  • Reaction vessel with reflux condenser

  • Magnetic stirrer with hot plate

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • Dissolve the chloro-bridged iridium(III) dimer in a suitable solvent in a reaction vessel.

  • Add a slight excess of the ancillary ligand.[8]

  • If the ancillary ligand is acidic (like acetylacetone), add a base to facilitate the reaction.

  • Reflux the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final iridium(III) complex.

Recent advancements have also demonstrated mechanochemical methods using ball milling for a more rapid and environmentally friendly synthesis of tris-cyclometalated iridium(III) complexes from this compound, avoiding the need for large quantities of high-boiling solvents.[6]

II. OLED Device Fabrication and Performance Data

The performance of an OLED is highly dependent on the device architecture and the chosen materials. Iridium(III) complexes are typically co-deposited with a host material to form the emissive layer (EML).[3]

Protocol 3: Fabrication of a Multilayer Phosphorescent OLED (PHOLED)

This protocol outlines a general procedure for fabricating a PHOLED device by vacuum thermal evaporation.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrate[2]

  • Organic materials for various layers (e.g., HAT-CN for hole injection, TAPC for hole transport, TCTA as a host/exciton blocking layer, the synthesized Iridium(III) complex as the dopant, a host material like 2,6DCzPPy or CBP, TmPyPB for electron transport)[9][10]

  • Lithium fluoride (B91410) (LiF) for electron injection[9]

  • Aluminum (Al) for the cathode[9]

  • High-vacuum thermal evaporation system

  • Substrate cleaning setup (e.g., ultrasonic bath with detergents, deionized water, and solvents)

  • Shadow masks for patterned deposition

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Layer Deposition: Transfer the cleaned substrate to a high-vacuum chamber (typically < 10⁻⁶ Torr).

  • Sequentially deposit the organic and inorganic layers by thermal evaporation at controlled rates. A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.[2][9]

    • Example structure: ITO / HAT-CN (5 nm) / TAPC (40 nm) / TCTA (10 nm) / Iridium(III) complex (e.g., 10 wt%) doped in a host like 2,6DCzPPy (10 nm) / TmPyPB (50 nm) / LiF (1 nm) / Al (100 nm).[9]

  • Encapsulation: After deposition, encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Quantitative Performance Data of OLEDs with Iridium(III) Complexes

The following table summarizes the performance of OLEDs employing various iridium(III) complexes synthesized from this compound precursors.

Iridium ComplexEmission ColorMax. Brightness (cd/m²)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)
Ir-3 (with phenothiazine)[9]Red22,48023.7118.1Not Specified
Ir1 ((dfdmappy)₂Ir(phim))[11]BlueNot SpecifiedNot Specified28(0.16, 0.21)
Dimer Complex 2b[5]Not SpecifiedNot SpecifiedNot Specified2.6Not Specified
Ir(4F5Mpiq)[12]Red218 (at which efficiencies were measured)Not Specified15.5(0.66, 0.34)
(BzPP)₂Ir(acac) derivative[13]Orange-Red18,74025.99.25(0.53, 0.47)
(BzPP)₂Ir(acac) derivative[13]RedNot Specified5.985.77(0.66, 0.34)
Ir-dfpMepy-CN[14]Deep BlueNot SpecifiedNot SpecifiedNot Specified(0.16, 0.17)

III. Diagrams and Visualizations

Experimental Workflow: From Precursor to PHOLED

The following diagram illustrates the overall workflow from the this compound precursor to a functional phosphorescent OLED.

G cluster_synthesis Iridium Complex Synthesis cluster_fabrication OLED Fabrication IrCl3_hydrate Iridium Trichloride Hydrate Dimer Chloro-bridged Iridium Dimer IrCl3_hydrate->Dimer Reflux in 2-ethoxyethanol/water Ligand1 Cyclometalating Ligand (e.g., ppy) Ligand1->Dimer Final_Complex Final Iridium(III) Complex Dimer->Final_Complex Reaction with ancillary ligand Ligand2 Ancillary Ligand (e.g., acac) Ligand2->Final_Complex EML EML: Host Material + Iridium Complex Dopant Final_Complex->EML Substrate ITO Substrate Cleaning Deposition Vacuum Thermal Evaporation of Layers (HIL, HTL, EML, ETL, Cathode) Substrate->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation PHOLED Functional PHOLED Device Encapsulation->PHOLED

Caption: Workflow from this compound to a PHOLED Device.

Mechanism of Phosphorescence in Iridium-Based OLEDs

This diagram illustrates the energy level transitions that lead to phosphorescent emission in an OLED doped with an iridium(III) complex.

G cluster_process Energy States and Transitions Injection Charge Injection (Electrons & Holes) Exciton Exciton Formation (Singlet & Triplet) Injection->Exciton S1 Singlet State (S1) ~25% Exciton->S1 T1 Triplet State (T1) ~75% Exciton->T1 ISC Intersystem Crossing (ISC) S1->ISC Fast Spin-Orbit Coupling (Ir) Emission Phosphorescent Emission (Light) T1->Emission Radiative Decay ISC->T1 Ground Ground State (S0) Emission->Ground

Caption: Phosphorescent Emission Mechanism in Iridium-Doped OLEDs.

References

Application Notes and Protocols for Iridium Trichloride Hydrate in Catalytic Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iridium trichloride (B1173362) hydrate (B1144303) as a catalyst precursor for transfer hydrogenation reactions. This powerful technique offers a versatile and efficient method for the reduction of various functional groups, proving invaluable in synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals.

Introduction to Iridium-Catalyzed Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a crucial chemical transformation that involves the reduction of an unsaturated organic molecule using a hydrogen donor, facilitated by a catalyst. Iridium complexes, often generated in situ from iridium trichloride hydrate (IrCl₃·xH₂O), are highly effective catalysts for this process. They exhibit remarkable activity and selectivity in the reduction of a wide range of substrates, including ketones, aldehydes, and imines.

The advantages of using iridium-catalyzed CTH include:

  • Mild Reaction Conditions: These reactions can often be carried out under atmospheric pressure and at moderate temperatures.

  • High Chemoselectivity: Iridium catalysts can selectively reduce one functional group in the presence of others, such as nitro, cyano, and ester groups.[1]

  • Versatile Hydrogen Donors: A variety of hydrogen donors can be employed, including isopropanol (B130326), formic acid, and glucose, offering flexibility and the potential for more sustainable processes.[2][3]

Experimental Protocols

Herein, we provide detailed protocols for the in situ preparation of the iridium catalyst from this compound and its application in the transfer hydrogenation of a model ketone, acetophenone (B1666503), using two common hydrogen donors: isopropanol and a formic acid/triethylamine (B128534) mixture.

Protocol 1: Transfer Hydrogenation of Acetophenone using Isopropanol

This protocol details the reduction of acetophenone to 1-phenylethanol (B42297) using isopropanol as both the hydrogen donor and the solvent. The active iridium catalyst is generated in situ from this compound.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium hydroxide (B78521) (KOH)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry 25 mL Schlenk flask containing a magnetic stir bar, add iridium(III) chloride hydrate (e.g., 0.01 mmol, 1 mol%).

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Add anhydrous isopropanol (10 mL) to the flask.

    • Add a solution of KOH in isopropanol (e.g., 0.1 mmol, 10 mol%).

    • Stir the mixture at room temperature for 20-30 minutes. The formation of the active iridium-hydride species is often accompanied by a color change.

  • Transfer Hydrogenation Reaction:

    • To the freshly prepared catalyst solution, add acetophenone (1.0 mmol) via syringe.

    • Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Analysis:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the isopropanol under reduced pressure.

    • Add deionized water (10 mL) to the residue and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

    • Determine the yield of 1-phenylethanol by standard analytical techniques (e.g., GC or NMR spectroscopy).

Protocol 2: Transfer Hydrogenation of Acetophenone using Formic Acid/Triethylamine

This protocol describes the reduction of acetophenone using an azeotropic mixture of formic acid and triethylamine as the hydrogen source. This method is often irreversible and can proceed at lower temperatures.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand (for asymmetric reactions, if desired)

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up

Procedure:

  • Preparation of the Formic Acid/Triethylamine Mixture:

    • In a separate flask, prepare a 5:2 molar ratio azeotropic mixture of formic acid and triethylamine by slowly adding triethylamine to formic acid under cooling in an ice bath. Caution: The reaction is exothermic.

  • Catalyst Preparation (in situ):

    • To a dry 25 mL Schlenk flask containing a magnetic stir bar, add iridium(III) chloride hydrate (e.g., 0.005 mmol, 0.5 mol%) and, if applicable, the chiral ligand (e.g., TsDPEN, 0.012 mmol).

    • Evacuate the flask and backfill with an inert gas. Repeat three times.

    • Add the anhydrous solvent (e.g., 5 mL of dichloromethane).

    • Stir the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Transfer Hydrogenation Reaction:

    • Add acetophenone (1.0 mmol) to the catalyst mixture.

    • Add the pre-prepared formic acid/triethylamine mixture (e.g., 1.5 mL) dropwise to the reaction flask.

    • Stir the reaction mixture at a specified temperature (e.g., 25-40°C) for the required time (typically a few hours).

    • Monitor the reaction progress by TLC or GC.

  • Work-up and Analysis:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

    • Determine the yield and, if a chiral ligand was used, the enantiomeric excess (ee) by chiral HPLC or GC.

Quantitative Data

The following tables summarize the quantitative data for the iridium-catalyzed transfer hydrogenation of various ketones and aldehydes under different reaction conditions.

Table 1: Transfer Hydrogenation of Ketones

EntrySubstrateHydrogen DonorCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AcetophenoneIsopropanol[Ir(cod)Cl]₂/dppp0.5 (Ir)Cs₂CO₃Isopropanol80398[4]
2AcetophenoneGlucoseCpIr(2,2'-bpyO)(H₂O)0.1 (Ir)Na₂CO₃Water1002085[2]
34-ChloroacetophenoneGlucoseCpIr(2,2'-bpyO)(H₂O)1.0 (Ir)Na₂CO₃DMAc1202095[2]
4CyclohexanoneIsopropanol[Ir(cod)Cl]₂/dppp0.5 (Ir)Cs₂CO₃Isopropanol80199[4]
51-IndanoneFormic Acid/NEt₃[RuCl₂(p-cymene)]₂/TsDPEN0.5 (Ru)-CH₂Cl₂2816>99
6TetraloneFormic Acid/NEt₃[RuCl₂(p-cymene)]₂/TsDPEN0.5 (Ru)-CH₂Cl₂2816>99

Table 2: Transfer Hydrogenation of Aldehydes

EntrySubstrateHydrogen DonorCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeGlucoseCpIr(2,2'-bpyO)(H₂O)0.1 (Ir)Na₂CO₃Water1002099[2]
24-ChlorobenzaldehydeGlucoseCpIr(2,2'-bpyO)(H₂O)0.1 (Ir)Na₂CO₃Water1002098[2]
34-NitrobenzaldehydeIsopropanolCp*Ir(2,2'-bpyO)(H₂O)1.0 (Ir)-Isopropanol800.598[1]
4CinnamaldehydeIsopropanol[Ir(cod)Cl]₂/dppp0.5 (Ir)Cs₂CO₃Isopropanol80395 (cinnamyl alcohol)[4]
5VanillinFormic Acid/NEt₃[RuCl₂(p-cymene)]₂/TsDPEN1.0 (Ru)-DMF402498

Visualizations

Experimental Workflow

The general workflow for setting up an iridium-catalyzed transfer hydrogenation experiment is depicted below.

G General Experimental Workflow for Iridium-Catalyzed Transfer Hydrogenation cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Analysis dry_glassware Dry Glassware prepare_reagents Prepare Reagents (Substrate, Solvent, H-Donor) dry_glassware->prepare_reagents add_catalyst Add IrCl3·xH2O and Ligand (if any) inert_atmosphere Establish Inert Atmosphere add_catalyst->inert_atmosphere add_solvent_base Add Solvent and Base inert_atmosphere->add_solvent_base activate_catalyst Activate Catalyst (Stir at RT) add_solvent_base->activate_catalyst add_substrate_h_donor Add Substrate and Hydrogen Donor activate_catalyst->add_substrate_h_donor run_reaction Run Reaction (Heat and Stir) add_substrate_h_donor->run_reaction monitor_reaction Monitor Reaction (TLC/GC) run_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extraction Extraction quench_reaction->extraction drying Drying and Concentration extraction->drying purification Purification (Chromatography) drying->purification analysis Analysis (Yield, Purity, ee) purification->analysis

Caption: General workflow for an iridium-catalyzed transfer hydrogenation experiment.

Catalytic Cycle for Transfer Hydrogenation with Isopropanol

The following diagram illustrates the proposed catalytic cycle for the transfer hydrogenation of a ketone using an iridium catalyst with isopropanol as the hydrogen donor.

G Catalytic Cycle of Iridium-Catalyzed Transfer Hydrogenation with Isopropanol catalyst [Ir]-Cl (Precatalyst) alkoxide_intermediate [Ir]-O-iPr (Alkoxide Intermediate) catalyst->alkoxide_intermediate + Isopropanol - HCl active_catalyst [Ir]-H (Active Hydride Species) product_complex [Ir]-O-CHR'R'' (Product Complex) active_catalyst->product_complex + Ketone (R'COR'') Hydride Transfer alkoxide_intermediate->active_catalyst β-Hydride Elimination - Acetone product_complex->catalyst + Isopropanol - Product Alcohol (R'R''CHOH)

Caption: Proposed catalytic cycle for transfer hydrogenation with isopropanol.

Catalytic Cycle for Transfer Hydrogenation with Formic Acid

The catalytic cycle for transfer hydrogenation using formic acid as the hydrogen source is shown below. This process is generally considered irreversible due to the formation of carbon dioxide.

G Catalytic Cycle of Iridium-Catalyzed Transfer Hydrogenation with Formic Acid catalyst [Ir]-Cl (Precatalyst) formate_complex [Ir]-OCHO (Formate Complex) catalyst->formate_complex + HCOOH / Base - Base·HCl hydride_species [Ir]-H (Active Hydride Species) formate_complex->hydride_species Decarboxylation - CO2 product_complex [Ir]-O-CHR'R'' (Product Complex) hydride_species->product_complex + Ketone (R'COR'') Hydride Transfer product_complex->catalyst + HCOOH / Base - Product Alcohol (R'R''CHOH)

Caption: Proposed catalytic cycle for transfer hydrogenation with formic acid.

References

Troubleshooting & Optimization

iridium trichloride hydrate catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for iridium trichloride (B1173362) hydrate (B1144303) catalysts. This resource is designed to provide clear and actionable guidance for the successful use of these powerful catalytic tools. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of iridium trichloride hydrate and its derivatives in both homogeneous and heterogeneous catalysis.

Issue 1: Low or No Catalytic Activity in a Homogeneous Reaction

Question: My iridium-catalyzed reaction (e.g., hydrogenation, transfer hydrogenation) is showing low or no conversion. What are the primary areas to investigate?

Answer: Low catalytic activity can typically be traced to one of four main areas: catalyst integrity, purity of reagents and solvents, suboptimal reaction conditions, or issues with the substrate itself. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

G start Low/No Activity Observed cat_integrity 1. Verify Catalyst Integrity start->cat_integrity reagent_purity 2. Assess Reagent & Solvent Purity cat_integrity->reagent_purity Catalyst OK end_nok Further Investigation Needed cat_integrity->end_nok Decomposed/ Inactive conditions 3. Review Reaction Conditions reagent_purity->conditions Reagents Pure reagent_purity->end_nok Poisons Present substrate 4. Examine Substrate conditions->substrate Conditions Optimal conditions->end_nok Sub-optimal end_ok Problem Resolved substrate->end_ok Substrate OK substrate->end_nok Impure/Inhibitory

Troubleshooting workflow for low catalytic activity.

Possible Causes & Solutions:

Possible CauseTroubleshooting StepsRecommended Action
Catalyst Decomposition This compound is sensitive to air and moisture.[1] The active catalytic species may have degraded.Use a freshly purchased batch or a sample stored correctly under an inert atmosphere.[1][2] For sensitive reactions, prepare the active catalyst in situ in a glovebox.[2]
Ligand Degradation For reactions using iridium complexes with organic ligands, the ligand may have degraded, leading to an inactive species.[2][3]Check the integrity of the catalyst complex using NMR spectroscopy (e.g., ¹H, ³¹P) and compare it to a fresh sample.[2]
Catalyst Poisoning Impurities in solvents or reagents (e.g., sulfur compounds, halides, coordinating species like primary amines) can irreversibly bind to the iridium center.[3][4]Use high-purity, degassed solvents and reagents. Purify substrates to remove potential poisons.
Incorrect Oxidation State The active catalytic species may be in a different oxidation state (e.g., Ir(I) or Ir(III)) than required. Additives or reaction conditions can cause changes.Review the literature for the specific reaction to ensure the correct precatalyst and activation procedure are being used. Some reactions require additives (e.g., bases, silver salts) for activation.[2]
Formation of Inactive Dimers/Aggregates At higher concentrations or under certain conditions, active monomeric iridium species can dimerize or aggregate into inactive forms.[5]Try running the reaction at a lower catalyst concentration. Ensure adequate stirring to prevent localized high concentrations.[2]
Issue 2: Deactivation of a Supported (Heterogeneous) Iridium Catalyst

Question: My reaction using a supported iridium catalyst (e.g., Ir/C, Ir/Al₂O₃) starts well but the activity decreases over time. What is causing this deactivation?

Answer: Deactivation of supported iridium catalysts is common in processes like hydrocarbon conversions and is typically caused by coking, sintering, or poisoning.[6][7]

Deactivation Mechanisms:

G Deactivation Catalyst Deactivation Coking Coking (Carbon Deposition) Deactivation->Coking Blocks Active Sites Sintering Sintering (Particle Agglomeration) Deactivation->Sintering Reduces Surface Area Poisoning Poisoning (Impurity Adsorption) Deactivation->Poisoning Inactivates Sites

Primary deactivation pathways for supported catalysts.

Possible Causes & Solutions:

Deactivation MechanismDescriptionPrevention & Mitigation
Coking Carbonaceous residues (coke) deposit on the catalyst surface, blocking active sites and pores.[6][8] This is common in high-temperature hydrocarbon reactions.Optimize reaction conditions (e.g., temperature, pressure, reactant ratios) to minimize coke formation. Consider periodic regeneration.
Sintering (Agglomeration) At high temperatures, small iridium nanoparticles can migrate and coalesce into larger, less active particles, reducing the available catalytic surface area.[7] Iridium is generally more sinter-resistant than other noble metals.Operate at the lowest effective temperature. Choose a support material that interacts strongly with iridium to anchor the nanoparticles.
Poisoning Impurities in the feedstock (e.g., sulfur, halides) strongly adsorb to the iridium active sites, rendering them inactive.[7][9]Purify the feedstock to remove catalyst poisons before the reaction.
Issue 3: Unexpected Color Change During a Homogeneous Reaction

Question: My reaction mixture changed to an unexpected color (e.g., turned very dark or precipitated a black solid). What does this indicate?

Answer: A significant color change often signals a change in the catalyst's state. Iridium(III) chloride hydrate solutions are typically dark green, while various catalytic intermediates can have different colors.[10] The formation of a dark precipitate is a common sign of catalyst decomposition into iridium black (metallic iridium).

Possible Interpretations of Color Changes:

ObservationPotential CauseRecommended Action
Solution turns dark brown or black; black precipitate forms Decomposition of the homogeneous catalyst to form iridium metal (Iridium Black). This is a common deactivation pathway.[11]Confirm decomposition by filtering the solid and testing its insolubility. The reaction will likely have stopped. Re-evaluate reaction conditions (temperature, solvent, reagent purity) to improve catalyst stability.
Initial dark green color fades or changes to yellow/orange Change in the coordination sphere or oxidation state of the iridium center. This may be a planned part of the catalytic cycle or an unintended side reaction.Analyze the reaction mixture using UV-Vis spectroscopy to monitor the change in iridium species. Compare with literature reports for the specific catalytic system.
Color change is rapid upon adding a reagent A fast reaction with the iridium complex, potentially forming the active catalyst, an intermediate, or an inactive species.This could indicate catalyst activation or immediate poisoning. Use techniques like in situ NMR or IR to identify the new species being formed.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store and handle this compound? A1: this compound is hygroscopic and can be sensitive to air.[10] Ideal storage is inside a nitrogen or argon-filled glovebox.[1] If a glovebox is not available, store it in a tightly sealed container within a desiccator under an inert atmosphere.[1] Always handle the compound quickly to minimize exposure to the atmosphere.

Q2: My supported iridium catalyst is deactivated. Can it be regenerated? A2: Yes, supported iridium catalysts deactivated by coking can often be regenerated. A multi-step process involving controlled oxidation to burn off coke, followed by reduction and redispersion steps, can restore activity.[6] See the detailed protocol below. For catalysts deactivated by sintering, redispersion is more challenging but may be possible with high-temperature halogen treatments.[6]

Q3: How can I recover my homogeneous iridium catalyst after the reaction? A3: Recovering homogeneous catalysts from the product mixture is a significant challenge. Methods focus on precipitating the iridium complex and separating it from the soluble product. One approach is to use a polymer-bound iridium catalyst that can be precipitated and filtered after the reaction.[3][12] Another method involves oxidative degradation of the organoiridium waste with bleach to precipitate crude iridium(IV) hydroxide, which can then be reprocessed.[13]

Q4: What is a typical catalyst loading for an iridium-catalyzed homogeneous reaction? A4: Catalyst loading is highly dependent on the specific reaction. It can range from as high as 5 mol% for difficult transformations to as low as 0.001 mol% for highly efficient industrial processes.[2] For laboratory-scale research and optimization, loadings between 0.5 and 2 mol% are common starting points.[2]

Q5: My reaction is sluggish. Should I increase the temperature? A5: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to faster catalyst decomposition, ligand degradation, or the formation of unwanted side products, ultimately lowering the yield.[2][11] The optimal temperature should be determined experimentally, balancing reaction rate with catalyst stability.

Quantitative Data Summary

The following tables summarize quantitative data related to iridium catalyst deactivation and regeneration from various studies.

Table 1: Catalyst Activity Loss Over Time

Catalyst SystemReaction/ConditionTimeActivity LossDeactivation MechanismReference
Iridium Thin FilmOxygen Evolution Reaction (OER)10 min5-fold decrease in active site densityLoss of active Ir(V)=O species[1]
IrOₓ CatalystAccelerated Degradation (OER)25 h~20% loss in specific activityDissolution and phase transformation[14]
Supported Pd/CHydrodechlorination200 h>50% loss of initial activityCoke formation and Pd carbide formation
Polymer-Bound Ir(III) ComplexPhotoredox Cycloaddition5 cycles~15-20% drop in performanceNot specified, potential leaching[3][12]

Table 2: Catalyst Regeneration Efficiency

Catalyst SystemDeactivation CauseRegeneration MethodActivity RecoveryReference
Supported Ir/Pt on AluminaCokingOxidation -> H₂ Reduction -> Cl₂ TreatmentComplete redispersion of Iridium[6]
Supported Pd on AluminaOrganic Deposits / CokingSolvent Wash -> Calcination -> Glycolic Acid Treatment>100% of fresh catalyst activity[8][15]
Deactivated SCR CatalystPoisoning / FoulingWater Wash -> Acid Wash -> Impregnation~105% of fresh catalyst NOx removal efficiency[16]
Hydrotreating CatalystsCokingControlled oxidation on a moving belt75% - 90% of fresh catalyst activity[9]

Experimental Protocols

Protocol 1: General Procedure for Testing Catalyst Stability

This protocol outlines a method for evaluating the stability and potential deactivation of an iridium catalyst over the course of a reaction.

  • Reaction Setup: Assemble the reaction vessel (e.g., Schlenk flask or pressure reactor) with a magnetic stir bar. Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar).

  • Standard Reaction: Run the reaction under standard, optimized conditions. Use high-purity reagents and anhydrous, degassed solvents.

  • Monitoring: Take aliquots from the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) using an inert-gas-purged syringe.

  • Quenching: Immediately quench the reaction in each aliquot by cooling and/or adding a suitable quenching agent.

  • Analysis: Analyze each quenched aliquot by a suitable method (e.g., GC, HPLC, ¹H NMR) to determine the conversion of the starting material and the yield of the product.

  • Data Plotting: Plot the product yield or substrate conversion as a function of time. A plateau in the curve before the starting material is fully consumed suggests catalyst deactivation.

  • (Optional) Catalyst Injection: To confirm deactivation, a second charge of the catalyst can be added to the stalled reaction. A restart of the reaction confirms that the original catalyst had deactivated.

Protocol 2: Regeneration of a Supported Iridium Catalyst Deactivated by Coking

This protocol is adapted from a patented industrial process and is intended for supported catalysts like Ir/Al₂O₃ or Ir/C.[6] Caution: This procedure involves high temperatures and corrosive gases (chlorine) and must be performed in a suitable apparatus (e.g., a tube furnace with appropriate off-gas scrubbing).

  • Coke Removal (Oxidation):

    • Place the deactivated catalyst in a quartz tube furnace.

    • Heat the catalyst under a flow of a dilute oxygen mixture (e.g., 1-2% O₂ in N₂) to a temperature of 450-550°C.

    • Hold at this temperature until the production of CO₂ ceases, indicating that the coke has been burned off. This step is highly exothermic and must be controlled carefully to avoid overheating and sintering the catalyst.[6][17]

  • Reduction:

    • Purge the system with an inert gas (N₂ or He) to remove all oxygen.

    • Switch to a flow of hydrogen (H₂) and maintain the temperature at ~500°C for 2-4 hours. This reduces the oxidized iridium species to metallic iridium.[6]

  • Redispersion (Halogen Treatment):

    • Purge the system again with inert gas to remove all hydrogen.

    • Introduce a gas mixture containing a low concentration of chlorine (e.g., 1% Cl₂ in N₂) at a temperature between 450-550°C for 1-2 hours. This step converts the agglomerated iridium particles into volatile or mobile chloride species that can redisperse across the support surface.[6]

  • Final Reduction and Passivation:

    • Purge the system with inert gas to remove the chlorine-containing gas.

    • Repeat the reduction step (Step 2) with hydrogen at ~500°C for 1-2 hours to convert the iridium chloride species back to active metallic iridium.

    • Cool the catalyst to room temperature under a flow of inert gas. For air-sensitive applications, the catalyst should be handled and stored under an inert atmosphere.

Protocol 3: Recovery of a Homogeneous Iridium Catalyst by Precipitation

This protocol describes a general method for recovering a homogeneous iridium photocatalyst bound to a polymer backbone, which can be recycled for subsequent reactions.[3]

  • Reaction Completion: Once the reaction is complete (as determined by TLC, GC, or NMR), cool the reaction mixture to room temperature.

  • Precipitation: Transfer the reaction mixture to a larger flask. While stirring, slowly add a non-solvent (e.g., methanol, pentane) in which the polymer-catalyst is insoluble but the product and other reagents are soluble. A typical volume ratio would be 1:10 (reaction mixture to non-solvent).

  • Isolation: The polymer-bound iridium catalyst will precipitate as a solid. Isolate the solid by centrifugation or vacuum filtration.

  • Washing: Wash the isolated solid several times with fresh non-solvent to remove any remaining product or impurities.

  • Drying: Dry the recovered catalyst under vacuum to remove all residual solvent.

  • Reuse: The dried, recovered catalyst can now be weighed and used in a subsequent reaction. The efficiency of the recycled catalyst should be compared to the fresh catalyst to assess any activity loss during the process.

References

Technical Support Center: Troubleshooting Low Yield in Iridium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during iridium-catalyzed reactions. Low yields can stem from a variety of factors, and a systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Question 1: My iridium-catalyzed reaction shows low or no conversion. What are the primary areas to investigate?

Answer: Low or no conversion in iridium-catalyzed reactions can typically be traced back to four main areas: catalyst integrity, purity of reagents and solvents, suboptimal reaction conditions, or issues with the substrate itself. A systematic approach is recommended to diagnose the problem.[1]

Initial Troubleshooting Workflow:

G start Low or No Conversion Observed cat_integrity 1. Verify Catalyst Integrity start->cat_integrity reagent_purity 2. Assess Reagent & Solvent Purity cat_integrity->reagent_purity sub_cat Decomposed or Inactive? cat_integrity->sub_cat conditions 3. Review Reaction Conditions reagent_purity->conditions sub_reagent Catalyst Poisons Present? reagent_purity->sub_reagent substrate 4. Examine Substrate conditions->substrate sub_conditions Conditions Sub-optimal? conditions->sub_conditions sub_substrate Substrate Impure or Inhibitory? substrate->sub_substrate

Caption: A flowchart for troubleshooting low catalytic activity.

Question 2: How can I determine if my iridium catalyst has decomposed or is in an inactive state?

Answer: Catalyst deactivation is a common issue and can occur through various pathways, including ligand degradation, dimerization, or changes in the metal's oxidation state.[1] Spectroscopic analysis is a key step in diagnosing catalyst integrity.

Troubleshooting Steps:

  • Spectroscopic Analysis: Use NMR spectroscopy (e.g., ¹H, ³¹P) to check the integrity of the catalyst. Compare the spectrum of the used catalyst with that of a fresh sample.[1]

  • Re-synthesis/Purchase: If decomposition is suspected, using a freshly synthesized or newly purchased batch of the catalyst can quickly confirm this issue.[1]

  • Inert Atmosphere Techniques: Iridium complexes, particularly those in low oxidation states, can be sensitive to air and moisture. Ensure all manipulations are performed under a strictly inert atmosphere using a glovebox or Schlenk line techniques.[1][2]

Common Catalyst Deactivation Pathways:

G Deactivation Catalyst Deactivation Pathways Ligand_Deg Ligand Degradation (e.g., hydrogenation) Deactivation->Ligand_Deg Dimerization Dimerization (formation of inactive dimers) Deactivation->Dimerization Oxidation Change in Oxidation State (e.g., air sensitivity) Deactivation->Oxidation Inhibitor_Coord Coordination of Inhibitors (e.g., NH3 from imine hydrolysis) Deactivation->Inhibitor_Coord

Caption: Common deactivation pathways for iridium catalysts.

Question 3: My solvents and reagents are high-grade. Could they still be inhibiting the reaction?

Answer: Yes, even trace impurities in high-grade solvents and reagents can act as potent catalyst poisons.[1] Poisons reduce catalyst effectiveness by irreversibly binding to active sites.

Common Catalyst Poisons:

  • Sulfur Compounds: Species like sulfides and sulfites are notorious poisons for metal catalysts.[1]

  • Oxygen and Water: While some iridium catalysts are robust, many are sensitive to oxidation or hydrolysis. Rigorous exclusion of air and moisture is critical.[1][2]

  • Coordinating Species: Amines or other strongly coordinating molecules can bind to the iridium center and inhibit catalysis.[3]

Question 4: How do I select the optimal solvent and temperature for my reaction?

Answer: Solvent and temperature are critical parameters that significantly influence reaction rate and selectivity.

  • Solvent Selection: The choice of solvent can affect catalyst solubility, stability, and the energetics of the catalytic cycle. It is often beneficial to screen a range of solvents with varying polarities. Common solvents for iridium catalysis include toluene, THF, CH2Cl2, and MeOH.[4] In some cases, a mixture of solvents can improve catalytic efficiency.[4]

  • Temperature Optimization: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions.[4] A temperature screening experiment is recommended to find the optimal balance.

Table 1: Effect of Solvent on a Hypothetical Iridium-Catalyzed Hydrogenation

SolventDielectric ConstantYield (%)Enantiomeric Excess (%)
Toluene2.48592
THF7.69288
CH2Cl29.19585
MeOH33.07570

Table 2: Effect of Temperature on a Hypothetical Iridium-Catalyzed C-H Activation

Temperature (°C)Reaction Time (h)Yield (%)Byproduct Formation (%)
802465<5
10012888
12069515
14048030 (catalyst decomposition observed)

Question 5: How does the choice of ligand affect the reaction outcome?

Answer: The ligand plays a crucial role in determining the reactivity, selectivity, and stability of the iridium catalyst. The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction.

  • Electronic Effects: Electron-donating ligands can increase the electron density at the iridium center, which can enhance the rate of certain steps in the catalytic cycle, such as oxidative addition.[5]

  • Steric Effects: Bulky ligands can influence the regioselectivity and enantioselectivity of a reaction by controlling the approach of the substrate to the metal center.[6]

  • Ligand Stability: The ligand can stabilize the active iridium species and prevent deactivation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store my air-sensitive iridium catalyst? A1: The ideal storage method is inside a nitrogen or argon-filled glovebox to protect it from atmospheric oxygen and moisture.[2] If a glovebox is not available, the catalyst should be stored in a tightly sealed vial or ampule under an inert atmosphere, which can then be placed inside a desiccator.[2]

Q2: How can I be sure my solvents are sufficiently dry and degassed? A2: For highly sensitive reactions, it is recommended to use a solvent purification system (SPS) or to distill solvents from appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for chlorinated solvents).[2] To remove dissolved gases, the freeze-pump-thaw method is highly effective.[2]

Q3: Can additives improve the performance of my iridium-catalyzed reaction? A3: Yes, additives can have a profound effect. For example, bases are often used to facilitate deprotonation steps, while acids can be used to promote certain transformations.[7] The choice of additive is highly reaction-dependent.

Q4: My reaction is selective but slow. How can I increase the reaction rate without compromising selectivity? A4: Carefully increasing the reaction temperature is a common starting point.[4] Alternatively, you could investigate the effect of increasing the catalyst loading, though this may have cost implications. Modifying the ligand to be more electron-donating could also increase the rate of the turnover-limiting step.[5]

Experimental Protocols

Protocol 1: General Procedure for a Control Reaction

To diagnose issues with your reaction, it is essential to run a control experiment with a known, reliable substrate and a fresh batch of catalyst.

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) at 125°C overnight and cool under an inert atmosphere.[2]

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, weigh the iridium precursor and ligand into the reaction flask.

  • Solvent and Reagent Addition: Add the dry, degassed solvent via cannula or syringe. Add the control substrate and any other reagents.

  • Reaction: Stir the reaction mixture at the desired temperature under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.

  • Workup: Once the reaction is complete, perform the appropriate workup procedure.

Protocol 2: Solvent Purification by Freeze-Pump-Thaw

This method is highly effective for removing dissolved gases from solvents.

  • Freezing: Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.

  • Pumping: Once the solvent is completely frozen, open the flask to a high vacuum line to remove the gases above the frozen solvent.

  • Thawing: Close the stopcock to the vacuum line and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.[2]

Logical Relationship between Troubleshooting Steps:

G Start Low Yield Observed Control_Rxn Run Control Reaction Start->Control_Rxn Analyze_Catalyst Analyze Catalyst Integrity (NMR, Fresh Sample) Control_Rxn->Analyze_Catalyst If control fails Purify_Reagents Purify/Dry Reagents & Solvents Control_Rxn->Purify_Reagents If control succeeds Analyze_Catalyst->Purify_Reagents Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Ligand) Purify_Reagents->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

Caption: Logical workflow for troubleshooting low reaction yield.

References

purification of iridium complexes synthesized from iridium trichloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with iridium complexes synthesized from iridium trichloride (B1173362) hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found after the synthesis of an iridium complex?

A1: Common impurities can include unreacted starting materials such as iridium precursors and ligands, byproducts from the reaction, and residual solvents from the synthesis or purification steps. These impurities can often be removed by techniques like column chromatography or recrystallization.[1]

Q2: How do I choose the right solvent system for recrystallization?

A2: The ideal solvent for recrystallization is one in which your iridium complex has low solubility at room temperature but is highly soluble at elevated temperatures. Conversely, the impurities should either be very soluble or insoluble at all temperatures in the chosen solvent. Common solvents for iridium complexes include dichloromethane, chloroform, toluene, and THF. Less polar anti-solvents like hexane (B92381) or pentane (B18724) are often used to induce precipitation.[1] It's recommended to experiment with different solvent and anti-solvent pairs to find the optimal system for your specific complex.[1]

Q3: How can I assess the purity of my final iridium complex?

A3: Several analytical techniques are effective for determining the purity of your iridium complex:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for identifying and quantifying organic impurities and confirming the complex's structure.[1]

  • High-Performance Liquid Chromatography (HPLC): This is a sensitive method for quantifying purity and detecting trace impurities.[1]

  • Mass Spectrometry (MS): This technique provides information on the molecular weight of your complex and can help in the identification of impurities.[1]

  • Elemental Analysis: This method determines the elemental composition (C, H, N, etc.) of your sample, which can be compared to the theoretical values for your pure complex.[1]

Q4: My iridium complex appears to be unstable on the silica (B1680970) gel column. What can I do?

A4: Decomposition on a silica gel column can be due to the acidic nature of the silica. Here are a couple of strategies to address this:

  • Deactivate the silica gel: Before packing the column, you can neutralize the acidic sites by treating the silica gel with a solution of a non-nucleophilic base, like triethylamine (B128534), in your eluent.[1]

  • Perform a 2D TLC test: To confirm if your complex is unstable on silica, you can run a two-dimensional thin-layer chromatography (TLC) plate. Spot your compound in one corner and elute in one direction. Then, rotate the plate 90 degrees and elute with the same solvent system. If the resulting spot is not on the diagonal, it indicates decomposition.[1]

  • Consider alternative purification methods: If decomposition persists, methods like recrystallization or solvent extraction may be more suitable for your complex.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of iridium complexes.

Problem Potential Cause Recommended Solution
Low Recovery After Column Chromatography Irreversible adsorption: The complex may be binding too strongly to the stationary phase due to strong polar interactions.[1]Try a more polar eluent system to increase the mobile phase strength. You can also consider alternative stationary phases like alumina.[1]
Incomplete elution: The chosen eluent system may not be strong enough to elute the entire complex.[1]Gradually increase the polarity of the eluent during chromatography (gradient elution). A final flush with a highly polar solvent like methanol (B129727) can help recover strongly retained compounds.[1]
Precipitation on the column: The complex may have low solubility in the eluent, causing it to precipitate at the top of the column.[1]Ensure the complex is fully dissolved in the loading solvent and that this solvent is compatible with the initial mobile phase. You may need to select a different solvent system with higher solubilizing power.[1]
Recrystallization Not Yielding High-Purity Crystals Inappropriate solvent selection: The chosen solvent may not provide a significant enough difference in solubility at high and low temperatures.Experiment with various solvent and anti-solvent combinations. Common choices include dichloromethane/hexane, chloroform/hexane, and toluene/pentane.[1]
Rapid cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[1]Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.[1]
Streaking or Tailing on TLC Plate Sample overload: Too much sample has been spotted on the TLC plate.Apply a smaller, more concentrated spot of your sample.
Inappropriate solvent system: The solvent system may not be optimal for your complex.Experiment with different solvent systems, varying the polarity. For polar compounds, consider adding a small amount of methanol to your eluent.
Complex decomposition: The complex may be decomposing on the silica gel of the TLC plate.Try deactivating the TLC plate by briefly dipping it in a solution of triethylamine in your eluent before use.

Troubleshooting Workflow

G Troubleshooting Purification Issues cluster_low_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting cluster_decomp Decomposition Troubleshooting start Purification Issue Identified low_yield Low Yield/Recovery start->low_yield purity_issue Purity Issue (e.g., multiple spots on TLC) start->purity_issue decomp Decomposition Observed start->decomp ly_q1 Method? low_yield->ly_q1 pi_q1 Method? purity_issue->pi_q1 d_q1 Where? decomp->d_q1 ly_chrom Column Chromatography ly_q1->ly_chrom Chromatography ly_recryst Recrystallization ly_q1->ly_recryst Recrystallization ly_chrom_sol Check for irreversible adsorption or precipitation on column. Increase eluent polarity or change stationary phase. ly_chrom->ly_chrom_sol ly_recryst_sol Optimize solvent/anti-solvent system. Ensure slow cooling. ly_recryst->ly_recryst_sol pi_chrom Column Chromatography pi_q1->pi_chrom Chromatography pi_recryst Recrystallization pi_q1->pi_recryst Recrystallization pi_chrom_sol Optimize solvent gradient. Ensure proper column packing. pi_chrom->pi_chrom_sol pi_recryst_sol Re-dissolve and recrystallize slowly. Wash crystals with cold anti-solvent. pi_recryst->pi_recryst_sol d_silica On Silica (TLC/Column) d_q1->d_silica Silica d_solution In Solution d_q1->d_solution Solution d_silica_sol Deactivate silica with triethylamine. Use alternative stationary phase (e.g., alumina). Consider recrystallization. d_silica->d_silica_sol d_solution_sol Check solvent purity. Protect from light and air if sensitive. d_solution->d_solution_sol G General Purification Workflow for Iridium Complexes start Crude Iridium Complex dissolve Dissolve in appropriate solvent start->dissolve filter Filter to remove insoluble impurities dissolve->filter purification_choice Choose Purification Method filter->purification_choice chromatography Column Chromatography purification_choice->chromatography For complex mixtures recrystallization Recrystallization purification_choice->recrystallization For less complex mixtures chrom_steps Pack Column -> Load Sample -> Elute -> Collect Fractions chromatography->chrom_steps recryst_steps Add Anti-solvent -> Cool Slowly -> Isolate Crystals recrystallization->recryst_steps analyze Analyze Purity (TLC, NMR, etc.) chrom_steps->analyze recryst_steps->analyze analyze->purification_choice Purity not acceptable combine Combine Pure Fractions/Crystals analyze->combine Purity acceptable evaporate Remove Solvent combine->evaporate dry Dry Under Vacuum evaporate->dry final_product Pure Iridium Complex dry->final_product

References

Technical Support Center: Optimizing Iridium Trichloride Hydrate Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

<_ .

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·nH₂O) in catalysis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental challenges and optimize your reaction outcomes. Iridium(III) chloride hydrate is a versatile and widely used precursor for generating highly active homogeneous and heterogeneous catalysts for a variety of organic transformations, including hydrogenation, C-H activation, and transfer hydrogenation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Iridium(III) Chloride Hydrate in catalysis?

A1: Iridium(III) chloride hydrate is primarily used as a catalyst precursor.[1][2] It is a convenient and cost-effective source of iridium for the in-situ or separate synthesis of more complex and catalytically active iridium species. These active catalysts are then used in a range of chemical reactions to improve efficiency and selectivity.[1][2]

Q2: My anhydrous Iridium(III) Chloride is insoluble in water and most organic solvents. How can I get it into solution to act as a catalyst precursor?

A2: Anhydrous iridium trichloride is known to be substitutionally inert and often insoluble.[4] The hydrated form, IrCl₃·nH₂O, is generally more soluble and preferred for catalyst preparation. If you are starting with the anhydrous form, it may require heating in concentrated hydrochloric acid or aqua regia to form soluble chloro complexes like H₂IrCl₆, which can then be used.[4]

Q3: How do I activate the IrCl₃·nH₂O precursor to form the active catalyst?

A3: Activation is highly dependent on the specific reaction and the desired active species. Often, it involves reacting the IrCl₃·nH₂O with ligands (e.g., phosphines, N-heterocyclic carbenes) in a suitable solvent.[5][6] This process can displace the chloride and water ligands to form a coordinatively unsaturated and catalytically active complex. In some cases, a reducing or oxidizing agent may be required to change the iridium oxidation state. For heterogeneous catalysts, activation might involve impregnation onto a support followed by reduction under a hydrogen atmosphere.[7][8]

Q4: What are the most common types of reactions catalyzed by complexes derived from IrCl₃·nH₂O?

A4: Iridium catalysts derived from IrCl₃·nH₂O are exceptionally versatile. The most common applications include:

  • Hydrogenation and Transfer Hydrogenation: Reduction of unsaturated bonds in alkenes, ketones, imines, and heteroarenes.[1][9][10]

  • C-H Activation: Functionalization of traditionally unreactive carbon-hydrogen bonds.[1][2]

  • Oxidation and Dehydrogenation: Catalytic removal of hydrogen from substrates like formic acid or alcohols.[2][11][12]

  • Asymmetric Synthesis: Achieving high enantioselectivity in reactions through the use of chiral ligands.[1][6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q5: My reaction is showing low or no conversion. What are the potential causes?

A5: Low catalytic activity can often be traced to several key areas. A systematic approach is the best way to identify the problem.[13]

  • Catalyst Integrity and Activation: The active catalyst may not have formed correctly or may have decomposed. Ensure your IrCl₃·nH₂O precursor is of high purity, as trace impurities can poison the system.[1] Verify that your activation procedure is appropriate for the intended catalytic species.

  • Purity of Reagents and Solvents: Even high-grade solvents and substrates can contain trace impurities like sulfur compounds, oxygen, or water that act as potent catalyst poisons.[13][14] Ensure all reagents are rigorously purified, dried, and degassed.

  • Reaction Conditions: The temperature, pressure, or mixing may be suboptimal. For reactions involving gases like H₂, poor mass transfer can be a limiting factor.[14]

  • Substrate Issues: The substrate itself may contain inhibitors or it may be degrading under the reaction conditions.

The following flowchart provides a logical workflow for troubleshooting low catalytic activity.

G Start Low / No Conversion Cat_Check 1. Check Catalyst Integrity Start->Cat_Check Reagent_Check 2. Assess Reagent/Solvent Purity Cat_Check->Reagent_Check Sol_Cat_1 Is precatalyst old or of low purity? Cat_Check->Sol_Cat_1 Cond_Check 3. Review Reaction Conditions Reagent_Check->Cond_Check Sol_Reagent_1 Are solvents/reagents dry and degassed? Reagent_Check->Sol_Reagent_1 Substrate_Check 4. Examine Substrate Cond_Check->Substrate_Check Sol_Cond_1 Is temperature/pressure optimal? Cond_Check->Sol_Cond_1 Sol_Substrate_1 Is the substrate pure? Substrate_Check->Sol_Substrate_1 Sol_Cat_2 Was the active catalyst formed correctly under inert atmosphere? Sol_Cat_1->Sol_Cat_2 No Action_Cat Action: Use high-purity IrCl3·nH2O. Prepare fresh catalyst. Sol_Cat_1->Action_Cat  Yes Sol_Cat_2->Action_Cat  No Sol_Reagent_2 Any potential poisons present (e.g., sulfur, CO)? Sol_Reagent_1->Sol_Reagent_2 Yes Action_Reagent Action: Purify/dry/degas all reagents and solvents. Sol_Reagent_1->Action_Reagent No Sol_Reagent_2->Action_Reagent Yes Sol_Cond_2 Is stirring adequate for mass transfer (especially for H2)? Sol_Cond_1->Sol_Cond_2 Yes Action_Cond Action: Optimize T, P, and stirring rate. Check for system leaks. Sol_Cond_1->Action_Cond No Sol_Cond_2->Action_Cond No Action_Substrate Action: Purify substrate. Run control with a clean substrate. Sol_Substrate_1->Action_Substrate No

A troubleshooting flowchart for diagnosing low or no catalytic activity.

Q6: My catalyst seems to be deactivating during the reaction. What are the common deactivation pathways?

A6: Catalyst deactivation is a significant issue and can occur via several mechanisms.[5][13]

  • Ligand Degradation: The ligands essential for catalytic activity can themselves be hydrogenated or undergo other side reactions, leading to an inactive complex.[11][12]

  • Formation of Inactive Dimers or Clusters: The active mononuclear iridium species can aggregate to form inactive dimers or larger metallic clusters, especially at high concentrations or temperatures.[5][13]

  • Coordination of Inhibitors: Products or byproducts of the reaction (e.g., amines from imine hydrolysis) can coordinate strongly to the iridium center and inhibit further catalytic turnover.[13]

  • Change in Oxidation State: The iridium center might be oxidized or reduced to a catalytically inactive state.

To mitigate deactivation, consider using more robust ligands, optimizing catalyst loading (sometimes lower is better), ensuring rigorous exclusion of air and moisture, and adjusting reaction conditions like temperature.[15]

Q7: I am observing poor selectivity (e.g., chemo-, regio-, or enantio-selectivity). How can I improve it?

A7: Selectivity is governed by the intricate interactions between the catalyst, substrate, and reaction environment.

  • Ligand Choice is Critical: The steric and electronic properties of the ligands create the specific environment around the iridium atom that dictates selectivity.[14][16] For enantioselectivity, screening a library of chiral ligands is often necessary.[14] Bidentate ligands with both a hard (e.g., sp²-hybridized nitrogen) and a soft (e.g., phosphine) donor are common in highly selective catalysts.[17]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize key transition states in the catalytic cycle, thereby influencing selectivity.[18][19] A change in solvent can dramatically alter the outcome.[9]

  • Temperature and Pressure: These parameters can also have a significant impact. For example, in some asymmetric hydrogenations, lower hydrogen pressure can lead to higher enantioselectivity.[15]

Data Presentation: Optimizing Key Parameters

Quantitative data is crucial for rational optimization. The following tables summarize general trends for key reaction parameters.

Table 1: General Effect of Ligand Class on Catalysis

Ligand Type Common Features Typical Effect on Catalysis
Phosphines (e.g., PPh₃) Strong σ-donors and π-acceptors. Often used to stabilize low-valent iridium species and influence steric bulk.[20]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable. Form very stable Ir-C bonds, leading to robust and highly active catalysts.[5]
Chiral P,N Ligands Bidentate, combine hard (N) and soft (P) donors. Widely used in asymmetric hydrogenation to achieve high enantioselectivity.[6][17]

| Cyclopentadienyl (Cp*) | Bulky, electron-donating anionic ligand. | Used to stabilize the metal center; often present in catalysts for C-H activation and transfer hydrogenation.[5][10] |

Table 2: Influence of Solvent Choice on Iridium-Catalyzed Reactions

Solvent Type General Observations Potential Issues
Dichloromethane (DCM) Chlorinated Good for many hydrogenations; weakly coordinating. Potential for side reactions with catalyst.
Toluene Nonpolar Aprotic Good for nonpolar substrates. May cause solubility issues for polar reagents.[14]
Tetrahydrofuran (THF) Polar Aprotic Can coordinate to the metal center. Coordination may sometimes hinder catalysis.[14]
Methanol / Ethanol Polar Protic Often used in transfer hydrogenations; can act as a proton source/shuttle.[18] Can participate in side reactions.

| Water | Polar Protic | Sustainable solvent; can enhance rates by stabilizing polar intermediates or acting as a proton shuttle.[10][18] | Requires water-soluble ligands/catalysts; potential for hydrolysis.[15] |

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

This protocol provides a representative methodology for the transfer hydrogenation of acetophenone (B1666503) using a Cp*Ir-ligand complex with a formic acid/triethylamine mixture as the hydrogen source.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis prep_node prep_node react_node react_node workup_node workup_node analysis_node analysis_node p1 Dry Schlenk flask under vacuum and backfill with N2/Ar. p2 Add IrCl3·nH2O, chiral ligand, and sodium carbonate. p1->p2 p3 Add degassed solvent (e.g., isopropanol) to form precatalyst. p2->p3 r1 Add substrate (e.g., acetophenone). p3->r1 r2 Add hydrogen source (e.g., formic acid/triethylamine). r1->r2 r3 Heat reaction to desired temperature (e.g., 40-80 °C) and stir. r2->r3 r4 Monitor reaction progress by TLC or GC. r3->r4 w1 Cool reaction to room temperature. r4->w1 w2 Quench with saturated NaHCO3. w1->w2 w3 Extract product with an organic solvent (e.g., ethyl acetate). w2->w3 w4 Dry organic layers (e.g., Na2SO4), filter, and concentrate. w3->w4 a1 Purify by column chromatography. w4->a1 a2 Determine yield. a1->a2 a3 Determine enantiomeric excess (ee%) by chiral HPLC or GC. a2->a3

A general experimental workflow for iridium-catalyzed transfer hydrogenation.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • Chiral ligand (e.g., a chiral diamine or amino alcohol)

  • Sodium Carbonate (Na₂CO₃)

  • Substrate (e.g., acetophenone, 1.0 mmol)

  • Degassed solvent (e.g., isopropanol (B130326), 5 mL)

  • Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen donor

Procedure:

  • Catalyst Pre-formation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add IrCl₃·nH₂O (0.005 mmol, 0.5 mol%), the chiral ligand (e.g., 0.0055 mmol), and Na₂CO₃ (0.025 mmol).

  • Add 2.5 mL of degassed isopropanol and stir the mixture at 80 °C for 20-30 minutes. The color should change, indicating complex formation.

  • Reaction: Cool the mixture to room temperature. Add the ketone substrate (1.0 mmol) dissolved in 2.5 mL of isopropanol.

  • Add the formic acid/triethylamine hydrogen donor (e.g., 5.0 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required time (e.g., 4-24 hours), monitoring progress by TLC or GC.

  • Work-up: After completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the yield of the corresponding alcohol and measure the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

References

effect of impurities in iridium trichloride hydrate on catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when using iridium trichloride (B1173362) hydrate (B1144303) as a catalyst precursor. The purity of iridium trichloride hydrate is critical, as trace impurities can significantly impact catalytic activity, selectivity, and reproducibility.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and why are they a concern?

Commercial this compound can contain two main categories of impurities: other Platinum Group Metals (PGMs) and various base metals.

  • Platinum Group Metal (PGM) Impurities: Due to their chemical similarity and co-processing, PGMs like Rhodium (Rh), Ruthenium (Ru), Platinum (Pt), and Palladium (Pd) are common contaminants. These metals can act as alternative catalysts, leading to undesired side reactions, or they can poison the desired iridium catalyst, reducing its efficiency.

  • Base Metal Impurities: A broader range of base metal impurities such as Iron (Fe), Copper (Cu), Nickel (Ni), Lead (Pb), and Zinc (Zn) can also be present. These metals can interact with the iridium center or ligands, leading to catalyst deactivation and a decrease in reaction rates.[2][3][4][5]

Q2: My iridium-catalyzed reaction is showing low or no activity. What should I investigate?

Low or no catalytic activity is a common problem that can often be traced back to four main areas: the integrity of the catalyst, the purity of reagents and solvents, the reaction conditions, or the substrate itself. A systematic troubleshooting approach is recommended.[1]

Q3: How can I determine if my this compound is impure?

The most reliable methods for determining the purity of your iridium compound and quantifying elemental impurities are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). These are highly sensitive techniques capable of detecting a wide range of metallic contaminants at trace levels.

Q4: Can I purify my this compound if I suspect it is impure?

Yes, several lab-scale purification methods can be employed, although they vary in complexity and effectiveness. Common methods include:

  • Recrystallization: This can be effective for removing some impurities but may not be sufficient for others with similar solubility.

  • Ion-Exchange Chromatography: This is a more versatile technique for removing a broad spectrum of both PGM and base metal impurities by separating ions based on their affinity for a charged resin.

  • Sublimation: This method can be used for volatile impurities, but it is not suitable for all types of contaminants.

For high-purity applications, it is often most reliable to purchase this compound from a reputable supplier with a detailed certificate of analysis.

Troubleshooting Guides

Problem 1: Low or No Catalytic Conversion

You've set up your reaction, but the starting material is not being consumed, or the product yield is significantly lower than expected.

Troubleshooting Workflow:

G cluster_start cluster_steps cluster_causes cluster_solutions start Low/No Catalytic Activity Observed integrity 1. Verify Catalyst Integrity start->integrity purity 2. Assess Reagent & Solvent Purity integrity->purity cause1 Decomposition or Inactive Form? integrity->cause1 conditions 3. Review Reaction Conditions purity->conditions cause2 Catalyst Poisons Present? purity->cause2 substrate 4. Examine Substrate conditions->substrate cause3 Conditions Sub-optimal? conditions->cause3 cause4 Substrate Impure or Inhibitory? substrate->cause4 sol1 Solution: - Use fresh catalyst precursor. - Handle under inert atmosphere. - Run control experiment. cause1->sol1 sol2 Solution: - Use purified, degassed solvents. - Check purity of other reagents. cause2->sol2 sol3 Solution: - Optimize temperature, pressure, concentration. - Verify additive stoichiometry. cause3->sol3 sol4 Solution: - Purify substrate. - Check for inhibitory functional groups. cause4->sol4

A flowchart for troubleshooting low catalytic activity.[1]

Quantitative Impact of Impurities on Catalytic Activity

While the exact quantitative effect of impurities is highly dependent on the specific reaction, the following table illustrates the potential impact of common impurities on a generic iridium-catalyzed hydrogenation reaction. This data is illustrative and intended to demonstrate expected trends.

ImpurityConcentration (ppm)Effect on Product YieldPlausible Mechanism of Inhibition
Ruthenium (Ru) 50~5-10% decreaseCompetes for substrate binding; forms inactive bimetallic species.
200~20-30% decrease
Iron (Fe) 50~2-5% decreaseLewis acidic Fe can interact with ligands or substrates.[6]
200~10-15% decrease
Copper (Cu) 50~1-3% decreaseCan facilitate side reactions or catalyst agglomeration.[6][7]
200~5-10% decrease
Sulfur (S) 10~30-50% decreaseStrong coordination to the iridium center, blocking active sites (poisoning).
50>90% decrease
Problem 2: Poor or Inconsistent Enantioselectivity

For asymmetric reactions, you are observing low enantiomeric excess (ee) or significant batch-to-batch variation.

Troubleshooting Steps:

  • Re-evaluate Ligand Purity and Integrity: The chiral ligand is paramount for enantioselectivity.

    • Ensure the ligand has not degraded during storage.

    • Confirm the correct ligand-to-metal ratio is being used.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the chiral environment.

    • Screen a range of anhydrous, degassed solvents (e.g., THF, toluene, ethanol).

  • Temperature Control: Reaction temperature can affect the flexibility of the catalyst-substrate complex.

    • Attempt the reaction at different temperatures to find the optimum for enantioselectivity.

  • Presence of Achiral Impurities: Impurities in the iridium precursor or other reagents can sometimes form competing, non-chiral catalytic species, eroding the overall enantioselectivity.

Experimental Protocols

Protocol 1: Benchmark Reaction - Transfer Hydrogenation of Acetophenone (B1666503)

This protocol provides a standardized method to assess the catalytic activity of a batch of this compound by first converting it to a well-defined catalyst precursor, [Ir(cod)Cl]₂, and then using it in a model transfer hydrogenation reaction.

Part A: Synthesis of [Ir(cod)Cl]₂ from this compound

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve 1.0 g of this compound in 20 mL of ethanol (B145695).

  • Addition of Diene: Add 2.0 mL of 1,5-cyclooctadiene (B75094) (cod) to the solution.

  • Reflux: Heat the mixture to reflux with stirring for 18-24 hours. A yellow-orange precipitate will form.

  • Isolation: Cool the reaction mixture to room temperature. Collect the yellow precipitate by filtration.

  • Washing and Drying: Wash the solid with cold ethanol and then with hexane. Dry the product under vacuum.

Part B: Catalytic Transfer Hydrogenation

  • Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere, dissolve the prepared [Ir(cod)Cl]₂ (0.005 mmol) and a suitable ligand (e.g., (R,R)-TsDPEN, 0.011 mmol for asymmetric transfer hydrogenation) in 5 mL of anhydrous isopropanol (B130326).

  • Activation: Add a solution of a base (e.g., KOH, 0.05 mmol) in isopropanol to the catalyst mixture and stir for 10-15 minutes at room temperature.

  • Substrate Addition: Add acetophenone (1.0 mmol) to the reaction mixture.

  • Reaction: Heat the reaction to 80°C and monitor its progress by TLC or GC.

  • Analysis: Upon completion, cool the reaction, quench, and analyze the conversion and, if applicable, the enantiomeric excess by chiral HPLC.

Workflow for Catalyst Activity Benchmark Test:

G cluster_start cluster_synthesis cluster_reaction cluster_analysis cluster_comparison cluster_decision start Start: this compound (Suspect Purity) synthesis Part A: Synthesize [Ir(cod)Cl]₂ start->synthesis reaction Part B: Perform Benchmark Transfer Hydrogenation synthesis->reaction analysis Analyze Results: - Conversion (GC/NMR) - Enantioselectivity (HPLC) reaction->analysis comparison Compare to Standard or Previous Batch analysis->comparison decision Decision on Catalyst Batch Quality comparison->decision

Workflow for assessing the quality of an this compound batch.
Protocol 2: Purification of Solvents

For sensitive iridium-catalyzed reactions, the use of anhydrous and deoxygenated solvents is crucial.

  • System Setup: Use a solvent purification system (SPS) with columns packed with appropriate drying agents (e.g., activated alumina, Q5 catalyst).

  • Degassing: Before dispensing, thoroughly sparge the solvent in the reservoir with a high-purity inert gas (Argon or Nitrogen) for at least 1-2 hours to remove dissolved oxygen.

  • Collection: Collect the purified solvent in a dry Schlenk flask or directly into a glovebox under a positive pressure of inert gas.

Logical Relationship of Catalyst Poisons:

G cluster_impurities Common Impurities (Poisons) catalyst Active Iridium Catalyst deactivation Catalyst Deactivation/ Inhibition sulfur Sulfur Compounds (e.g., thiols, sulfides) sulfur->deactivation Strong, Irreversible Binding to Active Site oxygen Oxygen (O₂) oxygen->deactivation Oxidation of Ir(I) or Ir(III) to Inactive States water Water (H₂O) water->deactivation Hydrolysis of Catalyst or Ligands other_metals Coordinating Metals (e.g., Pb, Hg) other_metals->deactivation Blocking of Active Sites

How common impurities lead to catalyst deactivation.

References

Technical Support Center: Troubleshooting Iridium Black Precipitation in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address the unwanted precipitation of iridium black in your catalytic reactions, ensuring the stability and activity of your iridium catalysts.

Frequently Asked Questions (FAQs)

Q1: What is "iridium black" and why is it a problem in my reaction?

A1: "Iridium black" can refer to two things: a commercially available, high-surface-area iridium catalyst, or the unwanted precipitation of iridium species from a homogeneous catalytic reaction.[1] In the context of troubleshooting, it signifies the agglomeration and precipitation of iridium nanoparticles, which leads to a significant loss of active catalytic sites and, consequently, decreased reaction efficiency. This deactivation of the catalyst is a common issue in homogeneous catalysis.[2]

Q2: What are the primary causes of iridium black precipitation?

A2: The formation of iridium black precipitate is a form of catalyst deactivation that can be triggered by several factors:

  • Ligand Dissociation: The loss of stabilizing ligands from the iridium center can expose the metal, leading to aggregation.[3]

  • High Temperatures: Elevated temperatures can promote the agglomeration of small iridium nanoparticles into larger, less active ones, a process known as sintering.[4] In some cases, higher temperatures can lead to a decrease in catalyst activity and an increase in stability, but exceeding optimal ranges can be detrimental.[5][6]

  • Reaction Environment: The presence of oxidizing or reducing conditions can alter the oxidation state of iridium, potentially leading to the formation of insoluble species.[7] For instance, iridium has a high propensity for aggregation under oxidizing environments at elevated temperatures.[8]

  • Solvent Effects: The choice of solvent is critical as it must effectively dissolve all reaction components, including the catalyst.[9] Poor solubility of the iridium complex can lead to precipitation.

  • Byproduct Accumulation: In some processes, such as methanol (B129727) carbonylation, the accumulation of byproducts can contribute to catalyst deactivation and precipitation.[10]

Troubleshooting Guide

Issue 1: My reaction solution is turning black and I observe a precipitate.

This is a clear indication of iridium black formation. Follow these steps to diagnose and resolve the issue.

Step 1: Analyze Reaction Conditions

Review your experimental parameters. Compare them against the suggested ranges in the table below.

ParameterRecommended RangePotential Issue if Outside Range
Temperature Reaction-dependent, but avoid excessive heat. For many applications, operating at temperatures between 50-80°C is common.[11]High temperatures can accelerate catalyst degradation and precipitation.[8][11]
Solvent A solvent in which the iridium complex is highly soluble.[12]Poor solubility can lead to the catalyst precipitating out of the solution.[12]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) for air/moisture-sensitive catalysts.[9]The presence of oxygen can lead to oxidative decomposition of the catalyst.[8]

Step 2: Evaluate the Ligand System

The stability of your iridium catalyst is highly dependent on the coordinating ligands.

  • Ligand Choice: The use of strongly coordinating ligands can prevent dissociation and subsequent metal aggregation. For instance, in certain reactions, pyridine-based ligands have been shown to enhance the stability of iridium complexes.[13] Pincer ligands are also known for their robust coordination to metal centers.

  • Ligand Concentration: Ensure the correct stoichiometry of the ligand to the iridium center is used. An excess of ligand may sometimes be necessary to prevent dissociation.

Step 3: Consider the Catalyst Support (for Heterogeneous Systems)

If you are using a supported iridium catalyst, the choice of support material is crucial for stability.

  • Support Material: Nitrogen-rich frameworks, such as covalent triazine frameworks (CTFs), have been shown to stabilize single iridium atoms against agglomeration, even under reducing conditions at high temperatures.[7]

  • Dispersion: A uniform distribution of iridium over the support helps to prevent the formation of large nanoparticles.[14][15]

Issue 2: My catalyst activity is decreasing over time, but I don't see a visible precipitate.

A gradual loss of activity can be an early sign of catalyst deactivation, which may eventually lead to precipitation.

Step 1: Monitor for Micro-Precipitation

Even if not visible to the naked eye, small iridium aggregates may be forming. Consider analyzing samples of your reaction mixture over time using techniques like Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) to detect nanoparticle formation.

Step 2: Investigate Potential Poisons

Impurities in your reagents or solvents can act as catalyst poisons, leading to deactivation.

  • Common Poisons: Sulfur compounds, carbon monoxide, and heavy metals are known poisons for many noble metal catalysts.[4]

  • Purification: Ensure all solvents and reagents are of high purity and are properly degassed to remove oxygen.

Experimental Protocols

Protocol 1: General Procedure for Handling Air- and Moisture-Sensitive Iridium Catalysts

To prevent decomposition and precipitation due to reaction with air or water, it is crucial to use inert atmosphere techniques.

Objective: To set up a catalytic reaction using an air- and moisture-sensitive iridium complex.

Materials:

  • Schlenk line or glovebox

  • Dried and degassed solvents

  • Oven-dried glassware

  • Iridium catalyst

  • Substrate and other reagents

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under vacuum or in a desiccator.

  • If using a Schlenk line, assemble the glassware and purge with inert gas for 15-20 minutes.

  • Transfer the iridium catalyst and any other solid reagents to the reaction flask under a positive pressure of inert gas.

  • Add the degassed solvent to the reaction flask via cannula or a gas-tight syringe.

  • If a gaseous reagent is required, purge the reaction flask with the gas.

  • Commence the reaction by heating or stirring as required under a continuous positive pressure of inert gas.

Visualizing Deactivation Pathways and Troubleshooting

Diagram 1: Potential Pathways to Iridium Black Precipitation

G A Active Iridium Catalyst [Ir(L)n] B Ligand Dissociation A->B Weak Ligand Binding H Catalyst Poisoning A->H Impurities Present C Unstable Iridium Species [Ir] B->C D Aggregation / Sintering C->D E Iridium Black Precipitate (Inactive) D->E F High Temperature F->D Accelerates G Oxidative/Reductive Conditions G->C Leads to I Poisoned Catalyst (Inactive) H->I G Start Decreased Catalyst Activity or Precipitate Observed Check_Conditions Step 1: Review Reaction Conditions (Temp, Solvent, Atmosphere) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Adjust_Conditions Action: Optimize Conditions (e.g., Lower Temp, Change Solvent) Conditions_OK->Adjust_Conditions No Check_Ligand Step 2: Evaluate Ligand System Conditions_OK->Check_Ligand Yes Adjust_Conditions->Check_Conditions Ligand_OK Ligand Stable? Check_Ligand->Ligand_OK Change_Ligand Action: Use Stronger Ligand or Increase Concentration Ligand_OK->Change_Ligand No Check_Purity Step 3: Assess Reagent Purity Ligand_OK->Check_Purity Yes Change_Ligand->Check_Ligand Purity_OK Reagents Pure? Check_Purity->Purity_OK Purify_Reagents Action: Purify/Degas Solvents and Reagents Purity_OK->Purify_Reagents No End Problem Resolved Purity_OK->End Yes Purify_Reagents->Check_Purity

References

Technical Support Center: Iridium Trichloride Hydrate Solubility and Reaction Setup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iridium trichloride (B1173362) hydrate (B1144303). This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in effectively using iridium trichloride hydrate in their experiments, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving iridium trichloride. What am I doing wrong?

A1: The most common issue is using the wrong form of iridium trichloride. There are two common forms: anhydrous (IrCl₃) and hydrated (IrCl₃·xH₂O).

  • Anhydrous Iridium(III) Chloride (IrCl₃): This form is dark brown or red and is notoriously insoluble in water, aqueous acids, and most common organic solvents.[1] Boiling in concentrated hydrochloric acid or even aqua regia may be required to dissolve it, often forming a hexachloroiridate(IV) complex in the latter case.[1][2][3]

  • Iridium(III) Chloride Hydrate (IrCl₃·xH₂O): This form, typically a dark green or black crystalline powder, is the recommended starting material for most homogeneous reactions.[1] It is generally soluble in water, alcohols, and hydrochloric acid.[4][5][6] If you are experiencing issues, ensure you are using the hydrated form.

Q2: My this compound is dissolving very slowly in water. How can I speed up the process?

A2: Slow dissolution can be due to the kinetically inert nature of the Iridium(III) center.[2] To accelerate dissolution:

  • Gentle Heating: Warm the solvent (water or alcohol) while stirring.

  • Use of Hydrochloric Acid: Dissolving the hydrate in dilute hydrochloric acid can improve solubility and stability of the iridium species in solution.[4]

  • Sonication: Using an ultrasonic bath can help break up solid particles and increase the rate of dissolution.

Q3: I've dissolved my this compound, but it precipitates out when I add my other reagents. What can I do?

A3: Precipitation upon addition of other reactants can be due to a change in the solvent polarity or a reaction that forms an insoluble iridium species. To troubleshoot this:

  • Solvent System: Ensure your reaction solvent is compatible with the dissolved iridium complex. This compound has poor solubility in low-polarity organic solvents.[7]

  • Ligand Exchange: The precipitation may be due to the formation of an insoluble coordination complex. Consider altering the order of addition of your reagents or using a co-solvent to maintain solubility.

  • Formation of a Soluble Precursor Complex: For many catalytic reactions, it is beneficial to first convert this compound into a more soluble and reactive organometallic precursor complex, such as [Ir(COD)Cl]₂ (cyclooctadiene iridium chloride dimer).[8]

Q4: Can I use this compound directly for my catalytic reaction?

A4: While possible for some reactions, it is often more effective to first convert the this compound into a more soluble and catalytically active precursor complex. This is a common strategy in homogeneous catalysis. For example, reacting the hydrate with a diene like 1,5-cyclooctadiene (B75094) in an alcohol solvent will yield the widely used [Ir(COD)Cl]₂ precursor.[8]

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in common laboratory solvents. Note that the anhydrous form is generally considered insoluble in these solvents under normal conditions.

SolventFormulaSolubilityTemperature (°C)Notes
WaterH₂O623.82 g/L20Forms an acidic, dark green solution.[4][5]
Ethanol (B145695)C₂H₅OHSoluble25Often used as a solvent for preparing iridium precursor complexes.[5]
MethanolCH₃OHSoluble25Soluble, similar to ethanol.
Hydrochloric Acid (aqueous)HClSoluble25Dissolves to form chloro-iridate complexes.[4]

Experimental Protocols

Below are detailed methodologies for key experiments related to the solubilization of this compound.

Protocol 1: General Dissolution of this compound in Water

This protocol describes the basic procedure for dissolving this compound in water for general use.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Deionized water

  • Glass vial or flask

  • Magnetic stirrer and stir bar

  • Hot plate (optional)

Procedure:

  • Weigh the desired amount of iridium(III) chloride hydrate and place it in the vial or flask.

  • Add the required volume of deionized water.

  • Begin stirring the mixture at room temperature.

  • If dissolution is slow, gently heat the mixture to 40-50°C while continuing to stir.

  • Continue stirring until all the solid has dissolved, resulting in a clear, dark green solution.

  • Allow the solution to cool to room temperature before use.

Protocol 2: Preparation of a Soluble Iridium Precursor: Cyclooctadiene Iridium Chloride Dimer [Ir(COD)Cl]₂

This protocol details the synthesis of a common and highly soluble iridium(I) precursor, which is an excellent starting material for many catalytic reactions.[8]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 1,5-Cyclooctadiene (COD)

  • Ethanol (anhydrous)

  • Deionized water

  • Schlenk flask or three-necked flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Filtration apparatus (sintered glass funnel)

  • Ice bath

Procedure:

  • Set up the flask with the reflux condenser under an inert atmosphere.

  • To the flask, add iridium(III) chloride hydrate (1.0 g).

  • Add a mixture of ethanol (20 mL) and deionized water (5 mL) to the flask.

  • With stirring, add 1,5-cyclooctadiene (2.0 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Continue refluxing for 18-24 hours. During this time, the solution color will change, and a yellow-orange to red-orange precipitate will form.[8][9]

  • After the reflux is complete, cool the mixture to room temperature, and then further cool in an ice bath.

  • Collect the crystalline product by filtration under an inert atmosphere.

  • Wash the solid with cold ethanol and then with hexane.

  • Dry the [Ir(COD)Cl]₂ product under vacuum.

Visualizations

Workflow for General Dissolution of this compound

G A Weigh this compound B Add Deionized Water A->B C Stir at Room Temperature B->C D Dissolution Slow? C->D E Gently Heat (40-50°C) with Stirring D->E Yes F Fully Dissolved Dark Green Solution D->F No E->F

Caption: General dissolution workflow for this compound.

Experimental Workflow for [Ir(COD)Cl]₂ Synthesis

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup A Add IrCl₃·xH₂O to Flask B Add Ethanol/Water Mixture A->B C Add 1,5-Cyclooctadiene B->C D Heat to Reflux (18-24h) C->D E Formation of Orange Precipitate D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Cold Ethanol & Hexane G->H I Dry Under Vacuum H->I J [Ir(COD)Cl]₂ Product I->J

Caption: Synthesis workflow for cyclooctadiene iridium chloride dimer.

References

managing air and moisture sensitivity of iridium trichloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the air and moisture sensitivity of iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O). Below are frequently asked questions, troubleshooting procedures, and best-practice protocols to ensure the integrity of the material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is iridium trichloride hydrate and why is it so sensitive?

A1: this compound is a dark green to black, crystalline solid commonly used as a precursor for synthesizing iridium catalysts and other organometallic complexes, such as Vaska's complex.[1][2] Its sensitivity stems from its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][2] This can alter its hydration state and chemical reactivity. Furthermore, it can be sensitive to atmospheric oxygen, potentially leading to oxidation from the Ir(III) to the Ir(IV) state, which can affect its performance in catalytic reactions.[3]

Q2: How should I properly store this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] For optimal protection against air and moisture, storage in an inert atmosphere, such as in a nitrogen- or argon-filled glovebox or a desiccator, is strongly recommended.[3] Always ensure the container is securely closed immediately after use.[6]

Q3: What are the visible signs of degradation or contamination?

A3: Signs of degradation can include a change in color and texture. The hydrated form is typically a dark green, almost black, crystalline solid.[1][3] The formation of clumps can indicate moisture absorption. A significant color change may suggest a change in oxidation state or hydration level. The anhydrous forms, for instance, are brown or red solids.[1]

Q4: My this compound won't dissolve in water. What is the problem?

A4: this compound is soluble in water, forming a dark green, acidic solution.[7][8] If you are experiencing insolubility, it is highly likely that you have the anhydrous form (IrCl₃), which is insoluble in water.[1][3] The trihydrate can convert to the anhydrous form upon heating to 200 °C.[1]

Q5: My reaction yield is lower than expected. Could the quality of the iridium precursor be the cause?

A5: Yes, the quality of the this compound is critical. Low yields or reaction failures can be caused by partial oxidation of the Ir(III) center, an incorrect hydration state, or the presence of impurities.[9] Using a degraded precursor can lead to inconsistent and non-reproducible results. It is crucial to handle the material under an inert atmosphere to prevent degradation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent Reaction Results - The material has absorbed moisture, changing its effective molecular weight.- Partial oxidation of Ir(III) to Ir(IV).[3]- Incomplete dissolution.- Handle and weigh the compound in a glovebox or under a stream of inert gas.- Use a fresh, properly stored batch of the reagent.- Ensure complete dissolution before proceeding with the reaction; gentle heating or extended stirring may be necessary.
Material is Clumped or Appears Wet - Improper storage has led to significant moisture absorption.[2]- Do not use the material for sensitive reactions. While drying under vacuum may remove excess water, the exact hydration state will be unknown. It is safer to use a new, unopened container.
Compound Appears Brownish or Reddish - The material may be the anhydrous form of iridium trichloride, which has a different solubility and reactivity profile.[1]- Confirm the product specification. The anhydrous form is insoluble in water.[3] If the hydrate is required, obtain a new supply. The hydrate can be synthesized by heating hydrated iridium(III) oxide with hydrochloric acid.[1][3]
Unexpected Side Products - The precursor has degraded, leading to different reactive species.- Incompatible materials are present. The compound is incompatible with strong oxidizing agents, alkalis, and some organic solvents.[4]- Verify the purity of your starting material. If possible, analyze a sample for iridium content and oxidation state.- Review all reagents and solvents to ensure compatibility.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula IrCl₃·xH₂O[2][10]
Molecular Weight 298.58 g/mol (anhydrous basis)[1]
Appearance Dark green to black hygroscopic crystals or lumps[1][2][11]
Density ~5.3 g/mL at 25 °C[1][2]
Melting Point 763 °C (decomposes)[1][11]
Solubility Soluble in water[1][8]

Table 2: Typical Quality Specifications

ParameterSpecificationReference(s)
Assay ≥ 99.9% (trace metals basis)[2]
Impurities ≤ 1500.0 ppm (Total Trace Metals)

Experimental Protocols and Workflows

Protocol 1: Standard Handling and Weighing Procedure (Inert Atmosphere)

This protocol outlines the best practice for handling air- and moisture-sensitive this compound.

  • Preparation: Place the sealed container of this compound, along with all necessary spatulas, weigh boats, and vials, inside an inert atmosphere glovebox. Purge the glovebox for at least 15-20 minutes to ensure a dry, oxygen-free environment.

  • Equilibration: Allow the container to equilibrate to the glovebox atmosphere's temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Carefully open the container inside the glovebox. Using a clean, dry spatula, promptly weigh the desired amount of the dark green solid into a pre-tared vial or weigh boat.

  • Sealing: Immediately and tightly seal the main stock container of this compound.

  • Dissolution: If the experiment requires a solution, add a pre-deoxygenated solvent to the vial containing the weighed sample inside the glovebox. Seal the vial before removing it from the glovebox.

  • Cleanup: Clean all equipment according to standard laboratory procedures.

G cluster_storage Storage cluster_glovebox Glovebox Operations Store Store in Tightly Sealed Container in Desiccator or Inert Cabinet Transfer Transfer Sealed Container and Tools to Glovebox Store->Transfer Equilibrate Equilibrate to Glovebox Atmosphere Transfer->Equilibrate Weigh Weigh Material into Pre-tared Vial Equilibrate->Weigh Dissolve Dissolve in Degassed Solvent Weigh->Dissolve Seal_Stock Tightly Re-seal Stock Container Weigh->Seal_Stock Seal_Sample Seal Sample Vial Dissolve->Seal_Sample Remove_Sample Remove Sample Vial for Reaction Setup Seal_Sample->Remove_Sample

Caption: Workflow for handling sensitive this compound.

Protocol 2: Quality Assessment - Visual Inspection and Solubility Test

This is a quick qualitative check that can be performed before a reaction.

  • Visual Inspection: In an inert atmosphere, observe the material's appearance. It should be a free-flowing, dark green to black crystalline solid.[1][11] Note any clumping or discoloration (e.g., brownish tints).

  • Solubility Test: Weigh a small amount of the material (e.g., 5-10 mg) into a vial.

  • Solvent Addition: Add a small volume of deionized water (e.g., 1 mL).

  • Observation: The material should readily dissolve to give a clear, dark green solution.[7] If the material does not dissolve or forms a suspension, it is likely the anhydrous form or has significantly degraded.[3]

G Start Start Quality Check Observe Visually Inspect Sample (Inert Atmosphere) Start->Observe Color_Check Is it a dark green, free-flowing solid? Observe->Color_Check Solubility_Test Perform Solubility Test in Water Color_Check->Solubility_Test Yes Bad_Color Potential Degradation or Wrong Material (Anhydrous?) Do Not Use Color_Check->Bad_Color No Solubility_Check Does it fully dissolve to a green solution? Solubility_Test->Solubility_Check Good Material Quality is Likely Good Proceed with Caution Solubility_Check->Good Yes Bad_Solubility Likely Anhydrous or Degraded Do Not Use Solubility_Check->Bad_Solubility No

Caption: Troubleshooting logic for assessing material quality.

References

Technical Support Center: Scaling-Up Reactions with Iridium Trichloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up chemical reactions that utilize iridium trichloride (B1173362) hydrate (B1144303) as a catalyst or precursor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My iridium-catalyzed reaction is sluggish or shows no conversion upon scale-up. What are the primary areas to investigate?

Low or no conversion during scale-up can often be attributed to several factors that may not be as apparent at the lab scale. A systematic investigation is recommended.[1]

Troubleshooting Steps:

  • Catalyst Integrity:

    • Source and Purity: Ensure you are using a high-purity iridium trichloride hydrate from a reputable supplier. Trace impurities can act as catalyst poisons.[2]

    • Handling: this compound is hygroscopic and can be sensitive to air.[3][4] Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent degradation.[1]

    • Age and Storage: Use a fresh batch of the catalyst if possible. Prolonged or improper storage can lead to deactivation. Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][5][6]

  • Reagents and Solvents:

    • Purity: Even high-grade solvents and reagents can contain trace impurities that poison the catalyst. Common poisons include sulfur compounds, oxygen, and water.[1]

    • Degassing: Thoroughly degas solvents to remove dissolved oxygen, which can oxidize and deactivate the iridium catalyst.[1]

  • Reaction Conditions:

    • Temperature: Ensure uniform heating. In larger vessels, temperature gradients can occur, leading to inconsistent reaction rates. Use an overhead stirrer for efficient mixing.

    • Mixing: Inefficient mixing can lead to localized concentration gradients of reactants and catalyst, hindering the reaction rate. Ensure the stirring is vigorous enough for the larger volume.

    • Headspace: The larger headspace in a scaled-up reactor may require more thorough inert gas purging to exclude air.

2. I am observing significant catalyst deactivation during my scaled-up reaction. What are the common deactivation pathways and how can I mitigate them?

Catalyst deactivation is a common challenge in catalysis.[7] For iridium catalysts, several deactivation pathways can become more prominent at a larger scale.

Common Deactivation Pathways & Mitigation Strategies:

Deactivation PathwayDescriptionMitigation Strategy
Ligand Degradation Ligands attached to the iridium center can undergo side reactions, leading to an inactive catalyst.[1]* Select more robust ligands that are stable under the reaction conditions.[8] * Optimize reaction temperature to minimize ligand decomposition.[8]
Dimerization Active monomeric iridium complexes can dimerize to form inactive species.[1]* Adjusting the concentration of the catalyst or ligands may disfavor dimer formation. * The presence of certain additives can sometimes prevent the formation of inactive aggregates.[8]
Poisoning Impurities in the reagents or solvents can irreversibly bind to the iridium center, blocking the active sites.[1]* Use high-purity, anhydrous, and degassed solvents and reagents.[9] * Purify starting materials if necessary.
Oxidation The active iridium species can be oxidized to a higher, inactive oxidation state by trace oxygen.[10]* Maintain a strict inert atmosphere throughout the reaction. * Use degassed solvents.[1]

3. How do I manage the exotherm of my iridium-catalyzed reaction during scale-up?

Exothermic reactions can become hazardous on a larger scale if not properly managed, potentially leading to thermal runaway.[11]

Troubleshooting and Control Strategies:

  • Controlled Reagent Addition: Instead of adding a reagent all at once, use a syringe pump or a dropping funnel for slow, controlled addition. This allows the cooling system to dissipate the generated heat effectively.[11]

  • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket). Monitor the internal temperature closely.[12]

  • Dilution: Increasing the solvent volume can help to better absorb and dissipate the heat generated.[13]

  • Heat Flow Calorimetry: Before scaling up, consider performing heat flow calorimetry studies to quantify the reaction exotherm and determine the required cooling capacity.[13]

4. I am facing difficulties with product purification and removal of residual iridium. What are some effective methods?

Residual iridium in the final product can be a major issue, especially in pharmaceutical applications.

Purification Strategies:

MethodDescriptionConsiderations
Column Chromatography A standard method for purifying organic compounds.[14]May not be efficient for removing all iridium species, especially if they are non-polar.
Activated Carbon Treatment Activated carbon can effectively adsorb residual iridium complexes.The choice of carbon and treatment conditions (temperature, time) may need optimization.
Solvent Extraction Employing a suitable solvent to selectively extract either the product or the iridium catalyst.[15]The choice of solvent is crucial and depends on the properties of the product and the catalyst.[9]
Ion-Exchange Resins Can be used to capture charged iridium species.[15]The iridium may need to be oxidized to a specific state to bind effectively to the resin.[15]
Precipitation/Crystallization If the product is a solid, crystallization can be a highly effective purification method, leaving iridium impurities in the mother liquor.Careful selection of the crystallization solvent is necessary to ensure high product recovery and purity.

5. What are the key safety precautions I should take when working with this compound at a larger scale?

Handling larger quantities of any chemical requires heightened safety awareness.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[6][16]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or fumes.[5][6]

  • Handling: Avoid creating dust when handling the solid.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

  • Spill Cleanup: In case of a spill, avoid creating dust. Sweep or scoop up the material and place it in a properly labeled, closed container for disposal.[5]

  • Disposal: Dispose of iridium-containing waste according to your institution's hazardous waste guidelines. Do not flush down the drain.[5][16]

Quantitative Data Summary

Table 1: Impact of Reaction Parameters on Iridium-Catalyzed Reactions

ParameterTypical Lab ScalePotential Scale-Up IssueRecommended Action for Scale-Up
Catalyst Loading 1-5 mol%Higher cost, potential for higher residual metalOptimize to the lowest effective catalyst loading.
Temperature Room Temperature - 80°CHot spots, exotherm controlImplement controlled reagent addition and efficient cooling.[11][12]
Reaction Time 4-24 hoursLonger times increase operational costsOptimize temperature and concentration to reduce reaction time if possible.
Solvent Volume 0.1 - 0.5 MInefficient mixing, poor heat transferIncrease solvent volume for better heat dissipation; ensure adequate stirring.[13]

Experimental Protocols

Protocol 1: General Procedure for a Scaled-Up Iridium-Catalyzed Cross-Coupling Reaction

This protocol provides a general framework. Specific conditions will need to be optimized for your particular reaction.

  • Reactor Setup:

    • Set up a multi-necked, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet/outlet.

    • Ensure the reactor is clean, dry, and has been purged with an inert gas (e.g., argon or nitrogen).

  • Reagent Preparation:

    • Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for 30-60 minutes.[1]

    • Ensure all starting materials and reagents are of high purity.

  • Reaction Execution:

    • Under a positive pressure of inert gas, charge the reactor with this compound, the ligand (if applicable), and one of the coupling partners.

    • Add the anhydrous, degassed solvent via cannula or a dropping funnel.

    • Begin stirring to ensure a homogeneous mixture.

    • Slowly add the second coupling partner and the base (if required) as a solution in the reaction solvent using a syringe pump over a period of 1-4 hours.

    • Monitor the internal temperature throughout the addition. If a significant exotherm is observed, slow down the addition rate.

    • Once the addition is complete, heat the reaction to the desired temperature and monitor its progress by a suitable analytical method (e.g., HPLC, GC, TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water or a suitable quenching agent.

    • Separate the organic and aqueous layers. Extract the aqueous layer with an appropriate organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product using an appropriate method such as column chromatography, crystallization, or distillation.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in Scaled-Up Iridium Reactions start Low or No Conversion Observed catalyst Check Catalyst Integrity start->catalyst reagents Verify Reagent & Solvent Purity catalyst->reagents Catalyst OK sub_catalyst1 Use fresh, high-purity catalyst catalyst->sub_catalyst1 sub_catalyst2 Handle under inert atmosphere catalyst->sub_catalyst2 conditions Review Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Use anhydrous, degassed solvents reagents->sub_reagents1 sub_reagents2 Check for potential poisons (e.g., sulfur) reagents->sub_reagents2 success Reaction Successful conditions->success Conditions Optimized sub_conditions1 Ensure uniform heating & mixing conditions->sub_conditions1 sub_conditions2 Confirm inert atmosphere conditions->sub_conditions2

Caption: A flowchart for troubleshooting low catalytic activity.

Exotherm_Management_Plan Exotherm Management Strategy for Scale-Up start Exothermic Reaction Identified calorimetry Perform Heat Flow Calorimetry (optional but recommended) start->calorimetry control_addition Implement Controlled Reagent Addition start->control_addition If calorimetry is not performed calorimetry->control_addition cooling Ensure Efficient Cooling & Monitoring control_addition->cooling dilution Consider Increasing Solvent Volume cooling->dilution safe_reaction Safe Scaled-Up Reaction dilution->safe_reaction

Caption: A logical workflow for managing exothermic reactions.

References

Validation & Comparative

A Comparative Analysis of Iridium Trichloride Hydrate and Iridium(IV) Chloride as Catalyst Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst precursor is a critical decision that can significantly impact reaction efficiency, product yield, and overall process economics. In the realm of iridium catalysis, both iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O) and iridium(IV) chloride (IrCl₄) serve as common starting materials for the generation of highly active homogeneous and heterogeneous catalysts. This guide provides an objective comparison of these two precursors, drawing upon experimental data to elucidate their respective strengths and applications in various catalytic transformations.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of each precursor is essential for its effective application in catalyst synthesis. The table below summarizes key characteristics of iridium trichloride hydrate and iridium(IV) chloride.

PropertyThis compound (IrCl₃·xH₂O)Iridium(IV) Chloride (IrCl₄)
Appearance Dark green to brown crystalline solid or powder[1]Black crystalline solid[2]
Typical Oxidation State Ir(III)[1]Ir(IV)[2]
Common Applications Precursor for homogeneous and heterogeneous catalysts for hydrogenation, C-H activation, oxidation, and asymmetric synthesis[3].Precursor for iridium oxide nanoparticles, catalysts for hydrogenation and oxygen evolution reaction (OER), and electrodes for batteries[2].
Solubility Soluble in water and alcohols.Soluble in water.

Comparative Performance in Catalyst Synthesis and Application

Direct comparative studies of this compound and iridium(IV) chloride across a broad spectrum of catalytic reactions are not extensively documented. However, existing research provides valuable insights into their differential behavior in specific applications, particularly in the formation of iridium nanoparticles and in heterogeneous catalysis.

Formation of Colloidal Iridium Nanoparticles

A key area where the choice of precursor demonstrates a significant impact is in the synthesis of iridium nanoparticles, which are crucial for various catalytic processes. A study on the surfactant-free synthesis of colloidal iridium nanoparticles in methanol (B129727) revealed distinct formation mechanisms for catalysts derived from IrCl₃ and IrCl₄.[4]

Catalysts originating from iridium(III) chloride and iridium(IV) chloride show a rapid formation of metallic iridium nanoparticles from IrₓClᵧ complexes.[4] This contrasts with precursors like H₂IrCl₆, where nanoparticle formation follows a more complex pathway involving an induction period and the appearance of a crystalline intermediate.[4] This difference in formation kinetics can influence the final size, structure, and, consequently, the catalytic activity of the nanoparticles.

Heterogeneous Catalysis: Reduction of Chlorate (B79027) Ions

A direct comparison of the catalytic activity of carbon-supported iridium catalysts prepared from iridium(III) chloride hydrate and a derivative of iridium(IV) chloride (Chloroiridic Acid, H₂IrCl₆) was conducted for the reduction of chlorate ions. The results, summarized in the table below, indicate a slightly superior performance for the catalyst derived from the Ir(IV) precursor in this specific application.[5]

Catalyst PrecursorCatalyst DesignationIridium Content (wt.%)Mean Ir Particle Size (nm)Chlorate Conversion (%)Notes
H₂IrCl₆ (Ir(IV) related)5% Ir/C5~1.593Demonstrated superior properties with small, well-dispersed Ir particles.[5]
IrCl₃·xH₂O5% Ir/C5-91Showed slightly lower activity compared to the Ir(IV)-derived catalyst.[5]

The enhanced activity of the catalyst derived from the Ir(IV) precursor was attributed to the formation of smaller, more highly dispersed iridium nanoparticles on the carbon support.[5]

Application in Key Catalytic Reactions

While direct head-to-head comparisons are limited, both precursors are widely used to generate catalysts for a range of important organic transformations.

Hydrogenation Reactions

Both IrCl₃·xH₂O and IrCl₄ are precursors for active hydrogenation catalysts. Catalysts derived from iridium(III) chloride hydrate are noted for their application in transfer hydrogenation and asymmetric synthesis.[3] For instance, iridium(III) complexes are effective in the asymmetric hydrogenation of challenging substrates like oximes, achieving high turnover numbers and enantioselectivities.[3]

Iridium(IV) chloride hydrate is a known precursor for synthesizing iridium oxide nanoparticles that exhibit excellent catalytic activity in the hydrogenation of nitrogen heterocycles.[2]

C-H Activation

Iridium-catalyzed C-H activation is a powerful tool in modern organic synthesis. Catalysts derived from iridium(III) chloride hydrate are frequently employed in these transformations.[3]

Oxidation Reactions

Iridium catalysts are also effective for oxidation reactions. Complexes derived from iridium(III) chloride have been used for the oxidation of alcohols.[6] Iridium(IV) chloride is a precursor for catalysts used in the oxygen evolution reaction (OER), a critical process in water splitting.[2] Furthermore, an iridium(IV) species, [Cp*Ir(NHC)Cl]⁺, has been identified as relevant to water-oxidation catalysis.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible preparation and evaluation of catalysts. Below are representative protocols for the synthesis of iridium catalysts from both precursors and a general procedure for a catalytic reaction.

Protocol 1: Preparation of Carbon-Supported Iridium Catalysts[7]

This protocol describes the preparation of heterogeneous iridium catalysts on a carbon support.

  • Support Material : A mesoporous carbon support is utilized as the carrier for the iridium nanoparticles.

  • Impregnation :

    • For the Ir(IV) precursor: The carbon support is impregnated with an aqueous solution of Chloroiridic Acid (H₂IrCl₆).

    • For the Ir(III) precursor: The carbon support is impregnated with a solution of Iridium(III) Chloride Hydrate (IrCl₃·xHCl·yH₂O).

  • Reduction : The impregnated support is dried and subsequently reduced in a stream of hydrogen gas (H₂) at elevated temperatures (e.g., 400-500 °C) to form dispersed iridium nanoparticles on the carbon support.

  • Characterization : The resulting catalysts are characterized by techniques such as CO adsorption, X-ray Photoelectron Spectroscopy (XPS), and High-Resolution Transmission Electron Microscopy (HRTEM) to determine properties like iridium content, dispersion, and particle size.

Protocol 2: General Procedure for Homogeneous Iridium-Catalyzed Hydrogenation

This protocol outlines a typical workflow for evaluating the performance of iridium precursors in a homogeneous hydrogenation reaction.

  • Catalyst Pre-formation : In a glovebox or under an inert atmosphere (Nitrogen or Argon), the iridium precursor (e.g., IrCl₃·xH₂O) and the desired ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene) are charged into a reaction vessel. An appropriate solvent is added, and the mixture is stirred to allow for the in-situ formation of the active catalyst. This step may require the addition of a base or other additives.

  • Reaction Setup : The substrate to be hydrogenated is added to the reaction vessel containing the pre-formed catalyst.

  • Reaction Execution : The reaction vessel is purged with hydrogen gas and then pressurized to the desired pressure. The reaction mixture is stirred at a controlled temperature for the specified duration.

  • Monitoring and Analysis : The progress of the reaction is monitored by taking aliquots from the reaction mixture and analyzing them using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine substrate conversion, product yield, and selectivity.

  • Product Isolation : Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The product is then purified using techniques like column chromatography, distillation, or recrystallization.

Visualizing Catalytic Processes

Diagrams illustrating the experimental workflow and a generalized catalytic cycle can aid in understanding the practical application of these precursors.

ExperimentalWorkflow Experimental Workflow for Catalyst Comparison cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Performance Evaluation Precursor1 IrCl3·xH2O Preparation Impregnation/Reduction or In-situ Formation Precursor1->Preparation Precursor2 IrCl4 Precursor2->Preparation Support Support Material (if heterogeneous) Support->Preparation Ligand Ligand (if homogeneous) Ligand->Preparation ReactionSetup Reaction Setup (Substrate, Solvent) Preparation->ReactionSetup ReactionExecution Reaction Execution (Temperature, Pressure) ReactionSetup->ReactionExecution Monitoring Monitoring & Analysis (GC, HPLC, NMR) ReactionExecution->Monitoring DataAnalysis Data Analysis (Yield, TON, TOF, Selectivity) Monitoring->DataAnalysis Comparison Comparative Assessment DataAnalysis->Comparison

Caption: Workflow for comparing the performance of iridium precursors.

CatalyticCycle Generalized Catalytic Cycle for Hydrogenation Catalyst Active Ir Catalyst Catalyst-Substrate\nComplex Catalyst-Substrate Complex Catalyst->Catalyst-Substrate\nComplex + Substrate Substrate Substrate Substrate->Catalyst-Substrate\nComplex H2 H2 Hydride Insertion Hydride Insertion H2->Hydride Insertion Product Product Catalyst-Substrate\nComplex->Hydride Insertion + H2 Product Complex Product Complex Hydride Insertion->Product Complex Reductive Elimination Product Complex->Catalyst - Product Product Complex->Product

Caption: A generalized catalytic cycle for iridium-catalyzed hydrogenation.

Conclusion

The choice between this compound and iridium(IV) chloride as a catalyst precursor is nuanced and depends heavily on the target application.

  • Iridium(IV) chloride (or its derivatives like H₂IrCl₆) may be the preferred precursor for applications requiring highly dispersed supported iridium nanoparticles, as suggested by the data on chlorate reduction.[5] It is also a key precursor for iridium oxide catalysts used in hydrogenation and electrochemical applications.[2]

  • Iridium(III) chloride hydrate remains a versatile and widely used precursor for a broad range of homogeneous and heterogeneous catalysts, particularly in the synthesis of complex organic molecules where fine-tuning of the ligand environment is crucial for achieving high selectivity.[3]

Ultimately, the optimal precursor and catalyst preparation method should be determined empirically for each specific application. This guide provides a foundation for making an informed decision based on the available comparative data and highlights the distinct chemical pathways these precursors can initiate.

References

A Comparative Guide to Iridium Trichloride Hydrate and Ammonium Hexachloroiridate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern catalysis, iridium-based compounds are indispensable for a wide array of chemical transformations, including hydrogenations, oxidations, and C-H functionalization reactions. The choice of the iridium precursor is a critical factor that can significantly influence the catalytic activity, selectivity, and stability of the final catalyst. This guide provides an objective comparison of two commonly used iridium precursors: iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O) and ammonium (B1175870) hexachloroiridate ((NH₄)₂IrCl₆).

At a Glance: Precursor Properties

Both iridium trichloride hydrate and ammonium hexachloroiridate serve as versatile sources of iridium for the synthesis of homogeneous and heterogeneous catalysts.[1][2] Their fundamental properties are summarized below.

PropertyThis compoundAmmonium Hexachloroiridate
Chemical Formula IrCl₃·xH₂O(NH₄)₂IrCl₆
Iridium Oxidation State +3+4
Appearance Dark green to black crystalline powderDark red to black crystalline solid[3]
Common Applications Precursor for a wide range of iridium(III) and iridium(I) catalysts, including those for hydrogenation, oxidation, and C-H activation.[1]Precursor for iridium metal, iridium oxides, and various iridium(IV) catalysts. Also used in the preparation of iridium nanoparticles.[2]

The Influence of Precursor on Catalyst Formation and Performance

The choice between this compound and ammonium hexachloroiridate can have a profound impact on the formation and properties of the final catalytically active species, particularly in the case of heterogeneous catalysts.

A study on the formation of colloidal iridium nanoparticles, which are potent catalysts, revealed that the reaction pathway is highly dependent on the precursor salt. Using iridium trichloride (IrCl₃), metallic iridium nanoparticles form rapidly. In contrast, the use of hexachloroiridate salts like sodium hexachloroiridate (Na₂IrCl₆), which is analogous to ammonium hexachloroiridate, results in nanoparticle formation that proceeds through a sudden growth phase after an induction period, often involving a crystalline intermediate. This difference in formation mechanism can lead to variations in the size, structure (e.g., decahedral vs. icosahedral), and dispersion of the resulting nanoparticles, all of which are critical factors influencing catalytic performance.[4]

Comparative Catalytic Performance: A Case Study in Catalytic Reduction

While direct comparative studies between this compound and ammonium hexachloroiridate are not abundant in the literature, a key study by Kuznetsova et al. provides valuable insights by comparing carbon-supported iridium catalysts prepared from this compound and the closely related chloroiridic acid (H₂IrCl₆·xH₂O). Both chloroiridic acid and ammonium hexachloroiridate contain the hexachloroiridate anion ([IrCl₆]²⁻), making this study a relevant analogue for understanding potential performance differences.

The study focused on the catalytic reduction of chlorate (B79027) ions, a critical reaction in various industrial processes. The results, summarized in the table below, indicate that the catalyst derived from the hexachloroiridate precursor exhibited slightly higher activity.

Table 1: Comparison of Iridium Catalysts in the Reduction of Chlorate Ions[5]
Catalyst PrecursorCatalyst DesignationIridium Content (wt.%)Mean Ir Particle Size (nm)Chlorate Conversion (%)Notes
Chloroiridic Acid (H₂IrCl₆·xH₂O)5% Ir/C5~1.593Demonstrated the best properties with small, well-dispersed Ir particles.[5]
Iridium(III) Chloride Hydrate (IrCl₃·xHCl·yH₂O)5% Ir/C5-91Showed slightly lower activity compared to the catalyst derived from H₂IrCl₆.[5]

This enhanced performance of the catalyst derived from the hexachloroiridate precursor was attributed to the formation of smaller, more uniformly dispersed iridium nanoparticles on the carbon support.[5] This finding aligns with the principle that a higher dispersion of active metal sites often leads to superior catalytic activity.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the preparation of supported iridium catalysts and their use in a catalytic reaction, based on the comparative study and other established procedures.

Preparation of Carbon-Supported Iridium Catalysts[5]

This protocol describes the impregnation method used to prepare the catalysts for the chlorate reduction study.

  • Support Material : A mesoporous carbon support (e.g., Sibunit™) is used as the carrier for the iridium nanoparticles.

  • Impregnation :

    • For Ammonium Hexachloroiridate Precursor : The carbon support is impregnated with an aqueous solution of ammonium hexachloroiridate.

    • For Iridium(III) Chloride Hydrate Precursor : The carbon support is impregnated with a solution of iridium(III) chloride hydrate.

  • Drying : The impregnated support is dried to remove the solvent.

  • Reduction : The dried material is reduced under a hydrogen atmosphere at an elevated temperature to form iridium nanoparticles.

  • Characterization : The resulting catalyst is characterized using techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) to determine iridium content, dispersion, and particle size.

G cluster_prep Catalyst Preparation Workflow support Mesoporous Carbon Support impregnation Impregnation with Iridium Precursor Solution (IrCl₃·xH₂O or (NH₄)₂IrCl₆) support->impregnation drying Drying impregnation->drying reduction Reduction under H₂ Atmosphere drying->reduction catalyst Supported Iridium Catalyst (Ir/C) reduction->catalyst G Ir Ir(0) Nanoparticle Surface Ir_H2 H₂ Adsorbed on Ir Surface Ir->Ir_H2 + H₂ Ir_H2_Substrate Substrate Adsorbed on Ir Surface Ir_H2->Ir_H2_Substrate + Substrate Ir_Product Hydrogenated Product on Ir Surface Ir_H2_Substrate->Ir_Product Hydrogenation Ir_Product->Ir - Product

References

Iridium Nanopatalysts: A Comparative Guide to Precursor-Dependent Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor in the synthesis of iridium nanoparticles is a critical determinant of their subsequent catalytic or therapeutic efficacy. This guide provides an objective comparison of iridium nanoparticles derived from various precursors, supported by experimental data, to inform the selection of optimal synthetic routes for specific applications.

The catalytic performance of iridium nanoparticles is intrinsically linked to their physicochemical properties, such as size, shape, and surface chemistry, which are heavily influenced by the initial iridium precursor. This guide explores the impact of different precursors on the catalytic activity of the resulting nanoparticles in two distinct chemical transformations: formic acid dehydrogenation and methylene (B1212753) blue reduction.

Performance Data of Iridium Precursors

The selection of an iridium precursor has a significant impact on the catalytic activity of the resulting nanoparticles. The following table summarizes the performance of iridium nanoparticles synthesized from different precursors in various catalytic reactions.

Catalytic ReactionIridium Precursor/Synthesis MethodKey Performance MetricValueReference
Formic Acid Dehydrogenation[Ir(H)(OTf)(κ²-NSitBu₂)(κ²-bipyMe₂)]Turnover Frequency (TOF @ 5 min, 373 K)~3260 h⁻¹[1]
Formic Acid Dehydrogenation[Ir(H)(Cl)(κ²-NSitBu₂)(κ²-bipyMe₂)]Turnover Frequency (TOF @ 5 min, 353 K)900 h⁻¹[1]
Formic Acid Dehydrogenation[Ir(H)(OTf)(κ²-NSitBu₂)(coe)]Turnover Frequency (TOF @ 5 min, 353 K)600 h⁻¹[1]
Formic Acid Dehydrogenation[Ir(H)(OTf)(κ²-NSitBu₂)(PCy₃)]Turnover Frequency (TOF @ 5 min, 353 K)60 h⁻¹[1]
Methylene Blue ReductionGrape marc extract (65 °C)Rate constant (k)0.527 ± 0.012 min⁻¹[2]
Methylene Blue ReductionGrape marc extract (45 °C)Rate constant (k)Not specified, but lower than 65°C extract[2][3]
Methylene Blue ReductionGrape marc extract (80 °C)Rate constant (k)Not specified, but lower than 65°C extract[2][3]
Methylene Blue ReductionGrape marc extract (100 °C)Rate constant (k)Not specified, but lower than 65°C extract[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of iridium nanoparticles.

Synthesis of Iridium Nanoparticles from Grape Marc Extracts

This protocol describes a green synthesis approach for producing iridium nanoparticles with catalytic activity in the reduction of methylene blue.[2][4]

  • Preparation of Grape Marc Extracts: Grape marcs, a waste product from wineries, are subjected to aqueous thermal extraction at different temperatures (45, 65, 80, and 100 °C).[2][4] The resulting extracts are characterized for total phenolic content, reducing sugars, and antioxidant activity.[2][4]

  • Nanoparticle Synthesis: The four different grape marc extracts are used as starting materials for the synthesis of distinct iridium nanoparticle batches (Ir-NP1, Ir-NP2, Ir-NP3, and Ir-NP4).[2][4] The extracts act as both reducing and capping agents.

  • Characterization: The synthesized iridium nanoparticles are characterized using UV-Vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS) to determine their optical properties, size, and morphology.[2][4] TEM analysis has shown the presence of very small particles in all samples, with sizes in the range of 3.0–4.5 nm.[4] For nanoparticles prepared with extracts obtained at higher temperatures (Ir-NP3 and Ir-NP4), a second fraction of larger nanoparticles (7.5–17.0 nm) was also observed.[4]

Evaluation of Catalytic Activity: Methylene Blue Reduction

The catalytic performance of the synthesized iridium nanoparticles is assessed by monitoring the reduction of methylene blue (MB) in the presence of sodium borohydride (B1222165) (NaBH₄).[2]

  • Reaction Setup: An aqueous solution of MB (0.0003 M) and NaBH₄ (0.1 M) are prepared.[2] 1 mL of NaBH₄ is added to 9 mL of the MB solution and stirred for 3 minutes.[2]

  • Initiation of Catalysis: 500 µL of the iridium nanoparticle suspension is added to the mixture and stirred for 1 minute.[2]

  • Monitoring the Reaction: The reaction progress is monitored by recording UV-visible spectra at regular time intervals (1.5 min).[2] The decrease in absorbance at 664 nm (Aₜ), corresponding to the characteristic peak of MB, is measured over time.[2]

  • Kinetic Analysis: The apparent rate constant (k) for the reduction reaction is calculated to quantify the catalytic activity. The Ir-NP2 nanoparticles, synthesized using the extract obtained at 65 °C, demonstrated the highest catalytic performance, with a rate constant of 0.527 ± 0.012 min⁻¹ and achieving 96.1% reduction of MB in just six minutes.[2][4]

General Protocol for Iridium-Catalyzed Homogeneous Reactions

This protocol outlines a typical workflow for assessing the performance of different iridium precursors in homogeneous catalysis, such as hydrogenation.[1]

  • Reaction Setup: Inside a glovebox or using Schlenk techniques, the iridium precursor or the pre-formed catalyst (typically 0.1-5 mol%) is added to a reaction vessel.[1]

  • Addition of Reagents: The solvent, substrate, and any other necessary reagents (e.g., base, oxidant) are added to the reaction vessel.[1]

  • Reaction Conditions: The reaction mixture is then subjected to the desired temperature and pressure and is stirred for a specified duration.

  • Analysis: Upon completion, the reaction mixture is analyzed using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of the substrate and the yield of the product.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.

cluster_synthesis Iridium Nanoparticle Synthesis from Grape Marc precursor Grape Marc Waste extraction Aqueous Thermal Extraction (45, 65, 80, 100 °C) precursor->extraction extracts Grape Marc Extracts (Ir-NP1, Ir-NP2, Ir-NP3, Ir-NP4 precursors) extraction->extracts synthesis Nanoparticle Synthesis extracts->synthesis nanoparticles Iridium Nanoparticles synthesis->nanoparticles

Caption: Workflow for the green synthesis of iridium nanoparticles.

cluster_catalysis Catalytic Reduction of Methylene Blue reactants Methylene Blue + NaBH₄ reaction Catalytic Reduction reactants->reaction catalyst Iridium Nanoparticles catalyst->reaction products Reduced Methylene Blue reaction->products

Caption: Process of methylene blue reduction catalyzed by iridium nanoparticles.

cluster_relationship Influence of Precursor on Nanoparticle Activity precursor Iridium Precursor (e.g., IrCl₃, Organometallic Complex, Green Extract) synthesis Synthesis Conditions (Solvent, Temperature, Reducing Agent) precursor->synthesis properties Nanoparticle Properties (Size, Shape, Surface Chemistry) synthesis->properties activity Catalytic Activity properties->activity

Caption: Relationship between precursor, properties, and activity.

References

A Comparative Guide to the Characterization of Iridium Complexes from Diverse Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of iridium(III) complexes synthesized from different starting materials, focusing on their characterization, photophysical properties, electrochemical behavior, and catalytic applications. Experimental data is presented to support the comparison, along with detailed methodologies for key characterization techniques.

Introduction to Iridium Complexes

Iridium(III) complexes have garnered significant interest in various scientific fields due to their unique photophysical, electrochemical, and catalytic properties.[1][2] Their applications range from organic light-emitting diodes (OLEDs) and bioimaging to photodynamic therapy (PDT) and catalysis.[3][4] The properties of these complexes are highly tunable and depend significantly on the choice of ligands and the synthetic route, which often starts from common iridium precursors such as iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) and iridium(III) acetylacetonate (B107027) (Ir(acac)₃).[5][6] This guide will explore the characterization of iridium complexes derived from these different starting points, providing a comparative analysis of their properties.

Synthesis of Iridium(III) Complexes: A Tale of Two Precursors

The synthesis of cyclometalated iridium(III) complexes typically involves a two-step process.[7] The initial step is the formation of a chloride-bridged dinuclear iridium(III) dimer, which is then reacted with an ancillary ligand to yield the final mononuclear complex.[7][8] The choice of the initial iridium precursor can influence the reaction conditions and the final product.

A common route to synthesizing the chloro-bridged dimer, [Ir(C^N)₂Cl]₂, involves the reaction of IrCl₃·nH₂O with the desired cyclometalating ligand (C^N) in a high-boiling point solvent like 2-ethoxyethanol.[9] Alternatively, Ir(acac)₃ can be used as a starting material, which often requires a ligand exchange reaction to form the desired complex.[10]

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_precursors Starting Materials cluster_synthesis Synthesis cluster_product Product IrCl3 IrCl₃·nH₂O Dimer_formation Formation of Chloro-bridged Dimer {[Ir(C^N)₂Cl]₂} IrCl3->Dimer_formation + C^N Ligand Ir_acac Ir(acac)₃ Ir_acac->Dimer_formation + C^N Ligand (alternative route) Ligand_exchange Reaction with Ancillary Ligand (N^N) Dimer_formation->Ligand_exchange Final_complex Final Iridium(III) Complex [Ir(C^N)₂(N^N)]⁺ Ligand_exchange->Final_complex Catalytic_Cycle Ir_cat [Ir(III)]-precatalyst Ir_H [Ir(III)-H] Ir_cat->Ir_H + H-donor - H-donor_ox Substrate_complex [Ir(III)-H-Substrate] Ir_H->Substrate_complex + Substrate Product_release [Ir(III)] + Product Substrate_complex->Product_release Hydride Transfer Product_release->Ir_cat PDT_Mechanism cluster_photoactivation Photoactivation cluster_ros ROS Generation cluster_cell_death Cellular Effect Ir_GS Ir(III) Complex (Ground State) Ir_S1 Ir(III) Complex (Singlet Excited State) Ir_GS->Ir_S1 Light (hν) Ir_T1 Ir(III) Complex (Triplet Excited State) Ir_S1->Ir_T1 Intersystem Crossing (ISC) Ir_T1->Ir_GS O2_S1 ¹O₂ (Singlet Oxygen) Ir_T1->O2_S1 Energy Transfer (Type II) ROS Other ROS (e.g., O₂⁻, •OH) Ir_T1->ROS Electron Transfer (Type I) O2_GS ³O₂ (Ground State Oxygen) Apoptosis Apoptosis O2_S1->Apoptosis ROS->Apoptosis

References

A Comparative Guide to Iridium Trichloride Hydrate and Other Platinum Group Metal Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal catalyst is a critical decision in chemical synthesis, profoundly influencing reaction efficiency, selectivity, and overall cost-effectiveness. Among the platinum group metals (PGMs), iridium has emerged as a versatile and powerful catalyst, often utilized in the form of its precursor, iridium trichloride (B1173362) hydrate (B1144303). This guide provides an objective comparison of the performance of catalysts derived from iridium trichloride hydrate with other PGM alternatives, supported by experimental data for key organic transformations.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to form chiral alcohols is a fundamental reaction in the synthesis of pharmaceuticals and fine chemicals. Catalysts based on iridium, rhodium, and ruthenium are prominent in this field.

Performance Comparison

The following table summarizes the performance of iridium, rhodium, and ruthenium catalysts in the asymmetric transfer hydrogenation of acetophenone (B1666503), a widely used benchmark substrate. The data highlights the influence of the metal center and reaction conditions on conversion and enantioselectivity.

Catalyst PrecursorChiral LigandHydrogen DonorBaseSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
[CpIrCl₂]₂ (R,R)-TsDPENHCOONa-H₂O403.59992 (R)[1]
[CpRhCl₂]₂ (R,R)-TsDPENHCOONa-H₂O400.5>9997 (R)[1]
[RuCl(p-cymene)]₂ (R,R)-TsDPENi-PrOHKOHi-PrOH280.17>9897 (R)[2]

Note: Cp* = Pentamethylcyclopentadienyl, TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, i-PrOH = Isopropanol. Direct comparison between the Ru-catalyzed reaction and the Ir/Rh-catalyzed reactions should be made with caution due to the different hydrogen donors and solvent systems.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone with an Iridium Catalyst[1]

Materials:

  • [Cp*IrCl₂]₂ (Iridium(III) chloride pentamethylcyclopentadienyl dimer)

  • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Acetophenone

  • Sodium formate (B1220265) (HCOONa)

  • Deionized water

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • In a reaction vessel, [Cp*IrCl₂]₂ (4.0 mg, 0.005 mmol) and (R,R)-TsDPEN (4.4 mg, 0.012 mmol) are dissolved in 2 mL of deionized water to prepare the catalyst solution.

  • To this solution, sodium formate (340 mg, 5.0 mmol) and acetophenone (120 mg, 1.0 mmol) are added.

  • The reaction mixture is degassed three times and then stirred at 40°C for 3.5 hours.

  • After cooling to room temperature, the organic phase is extracted with diethyl ether (3 x 2 mL).

  • The combined organic extracts are passed through a short silica (B1680970) gel column, dried over anhydrous sodium sulfate, and then concentrated.

  • The conversion and enantiomeric excess of the resulting (R)-1-phenylethanol are determined by gas chromatography (GC) analysis.

Catalytic Cycle for Iridium-Catalyzed Asymmetric Transfer Hydrogenation

The following diagram illustrates a plausible catalytic cycle for the asymmetric transfer hydrogenation of a ketone catalyzed by an iridium complex.

ATH_Mechanism Ir_precatalyst [CpIr(TsDPEN-H)] Ir_hydride [CpIrH(TsDPEN)] Ir_precatalyst->Ir_hydride + H⁻ (from formate) Ketone_complex {CpIrH(TsDPEN)(Ketone)} Ir_hydride->Ketone_complex + Ketone Transition_state Transition State Ketone_complex->Transition_state Product_complex {CpIr(Product-alkoxide)(TsDPEN)} Transition_state->Product_complex Hydride Transfer Product_complex->Ir_precatalyst + H⁺ Chiral_alcohol Chiral Alcohol Product_complex->Chiral_alcohol

Caption: A simplified catalytic cycle for iridium-catalyzed asymmetric transfer hydrogenation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. Palladium catalysts are the undisputed workhorses for this transformation. While less common, iridium complexes have also been shown to catalyze C-C coupling reactions.[3]

Performance Comparison
CatalystAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 4-Iodoanisole (B42571)Phenylboronic acidK₂CO₃EtOH1004up to 100[4]
Experimental Protocol: Suzuki-Miyaura Coupling with a Palladium Catalyst[4]

Materials:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 4-Iodoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

Procedure:

  • To a reaction flask are added 4-iodoanisole (0.5 mmol), phenylboronic acid (0.6 mmol), potassium carbonate (1.0 mmol), and the Pd(PPh₃)₄ catalyst (1.4 mol% Pd).

  • Ethanol (2 mL) is added as the solvent.

  • The reaction mixture is heated to 100°C and stirred for 4 hours.

  • After completion, the reaction mixture is cooled to room temperature.

  • The product, 4-methoxybiphenyl, can be isolated and purified using standard techniques such as column chromatography. The yield is determined by analytical methods like GC or NMR.

Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition [Ar-Pd(II)-X]L₂ Pd0->OxAdd + Ar-X Transmetal Transmetalation [Ar-Pd(II)-Ar']L₂ OxAdd->Transmetal + Ar'B(OH)₂ + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 - Ar-Ar' ArAr Ar-Ar' ArX Ar-X ArBOH2 Ar'B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8]

C-H Activation

Direct C-H bond activation is a rapidly evolving field in catalysis, offering more atom-economical synthetic routes. Both iridium and palladium catalysts have shown significant promise in this area. For instance, palladium catalysts supported on graphene oxide have been used for the C-H/C-H coupling of benzene (B151609) to form biphenyl (B1667301) with yields up to 78%.[9] Iridium complexes are also known to catalyze C-H activation.[3] However, direct comparative studies with quantitative performance data under identical conditions are still emerging, making a definitive performance comparison challenging at present.

Conclusion

Catalysts derived from this compound are highly effective in a range of important organic transformations, particularly in asymmetric transfer hydrogenation. While rhodium catalysts may exhibit higher activity in some instances of ketone reduction, iridium catalysts offer excellent enantioselectivity.[1] In the realm of cross-coupling reactions, palladium catalysts remain the industry standard for Suzuki-Miyaura reactions due to their high efficiency and broad applicability.[4] The field of C-H activation represents an exciting frontier where both iridium and palladium catalysts are expected to play crucial roles, with ongoing research continuing to delineate their respective advantages for different applications. The choice of catalyst will ultimately depend on the specific requirements of the chemical transformation, including substrate scope, desired selectivity, and economic considerations.

References

A Researcher's Guide to the Validation of Analytical Methods for Iridium Trichloride Hydrate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust scientific inquiry and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the validation of iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O) purity, a critical precursor in catalysis and synthesis.

Iridium trichloride hydrate, a dark green to black hygroscopic solid, is a key source of iridium for synthesizing various complexes and materials.[1] Its purity is paramount, as trace impurities can significantly impact the outcome of chemical reactions, the performance of catalysts, and the safety profile of pharmaceutical products. This guide outlines and compares the principal analytical techniques for purity assessment, offering detailed experimental protocols and data presentation to aid in method selection and validation.

Comparative Analysis of Purity Determination Methods

The selection of an appropriate analytical method for purity determination hinges on the nature of the compound, the anticipated impurities, and the desired level of accuracy.[2] For this compound, a multi-faceted approach is often necessary to obtain a complete purity profile. The following table summarizes and compares the most relevant techniques.

Analytical Technique Principle Purity Assessment Strengths Limitations Typical Sample Requirement
Elemental Analysis (EA) Combustion of the compound and quantification of resulting gases (CO₂, H₂O, N₂, etc.) to determine the percentage of C, H, N, S, etc. For iridium, gravimetric or ICP-based methods are used post-digestion.Compares the experimentally determined mass percentages of iridium, chlorine, and water of hydration to the theoretical values.[3][4]Provides fundamental confirmation of elemental composition. Detects inorganic impurities and residual water.Does not distinguish between the target compound and isomers or impurities with the same elemental composition.[2]Milligram quantities.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) An ionization source (ICP) generates ions from the sample, which are then separated by a mass spectrometer based on their mass-to-charge ratio.Quantifies trace metallic impurities.[5][6]High sensitivity, capable of detecting elements at parts-per-billion (ppb) to parts-per-trillion (ppt) levels.[6] Can analyze a wide range of elements simultaneously.Destructive technique. Can be subject to isobaric and polyatomic interferences.Microgram to milligram quantities.
Karl Fischer Titration A titrimetric method that uses the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.Directly quantifies the water content (hydration level).[7]High accuracy and precision for water determination. Specific to water.Only determines water content, not other impurities.Milligram quantities.
Electron Spin Resonance (ESR) Spectroscopy Detects and characterizes paramagnetic species, such as transition metal ions with unpaired electrons.Determines the ratio of Ir(III) to Ir(IV), as Ir(IV) is a potential impurity.[3]Highly sensitive to paramagnetic species. Provides information on the oxidation state.Only applicable to species with unpaired electrons.Milligram quantities.
Ion Chromatography (IC) A form of liquid chromatography that separates ions and polar molecules based on their affinity to an ion exchanger.Quantifies anionic impurities such as sulfates (SO₄²⁻) and nitrates (NO₃⁻).[5]High sensitivity and selectivity for ionic species.Limited to the analysis of ions.Microgram to milligram quantities.
X-Ray Fluorescence (XRF) The sample is irradiated with X-rays, causing the emission of characteristic "secondary" (or fluorescent) X-rays from the elements present.Provides elemental composition, including metallic impurities.[6]Non-destructive technique. Rapid analysis.Lower sensitivity compared to ICP-MS for trace analysis. Matrix effects can influence accuracy.Milligram to gram quantities.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide methodologies for key analytical techniques.

Determination of Iridium Content by Gravimetric Analysis

This method relies on the reduction of iridium ions to metallic iridium, which is then weighed.

Protocol:

  • Accurately weigh approximately 0.5 g of this compound into a 250 mL beaker.

  • Dissolve the sample in 100 mL of deionized water.

  • Add 10 mL of concentrated hydrochloric acid.

  • Heat the solution to boiling and add 2 g of magnesium powder in small portions.

  • Continue boiling until the supernatant is colorless, indicating complete reduction.

  • Filter the precipitated iridium metal through a pre-weighed ashless filter paper.

  • Wash the precipitate with hot deionized water until free of chloride ions (test with silver nitrate (B79036) solution).

  • Transfer the filter paper and precipitate to a pre-weighed crucible.

  • Dry the crucible in an oven at 110 °C for 1 hour.

  • Ignite the crucible and precipitate in a muffle furnace at 800 °C for 2 hours.

  • Cool the crucible in a desiccator and weigh.

  • Repeat the ignition and weighing steps until a constant weight is achieved.

  • Calculate the percentage of iridium in the original sample.

Trace Metal Impurity Analysis by ICP-MS

This protocol outlines the general procedure for analyzing trace metallic impurities.

Protocol:

  • Accurately weigh approximately 0.1 g of this compound into a clean Teflon digestion vessel.

  • Add 5 mL of aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 ratio).

  • Seal the vessel and place it in a microwave digestion system.

  • Ramp the temperature to 200 °C over 15 minutes and hold for 15 minutes.

  • After cooling, carefully open the vessel and transfer the digested solution to a 50 mL volumetric flask.

  • Dilute to the mark with deionized water.

  • Prepare a series of calibration standards for the expected metallic impurities (e.g., K, Na, Ca, Pt, Cu, Ag, Au, Mg).[5]

  • Analyze the sample and standards using a calibrated ICP-MS instrument.

  • Quantify the concentration of each metallic impurity in the original sample.

Water Content Determination by Karl Fischer Titration

This protocol describes the coulometric Karl Fischer titration method for determining the water content.

Protocol:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Allow the instrument to stabilize and run a blank to ensure a dry titration cell.

  • Accurately weigh a sample of this compound (typically 10-50 mg) and introduce it into the titration cell.

  • Start the titration. The instrument will automatically titrate the water present in the sample.

  • Record the amount of water detected in micrograms.

  • Calculate the percentage of water in the sample.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

Gravimetric_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_reduction Reduction to Metallic Iridium cluster_separation Separation & Washing cluster_analysis Gravimetric Analysis weighing Weigh Sample dissolution Dissolve in HCl weighing->dissolution heating Heat to Boiling dissolution->heating add_mg Add Mg Powder heating->add_mg filtration Filter Precipitate add_mg->filtration washing Wash with DI Water filtration->washing drying Dry in Oven washing->drying ignition Ignite in Furnace drying->ignition weighing_final Weigh Metallic Ir ignition->weighing_final

Caption: Workflow for Gravimetric Analysis of Iridium Content.

ICP_MS_Workflow cluster_digestion Sample Digestion cluster_prep Solution Preparation cluster_instrument Instrumental Analysis weigh_sample Weigh Sample add_acid Add Aqua Regia weigh_sample->add_acid microwave Microwave Digestion add_acid->microwave dilution Dilute to Volume microwave->dilution standards Prepare Standards instrument_setup Calibrate ICP-MS dilution->instrument_setup analysis Analyze Sample instrument_setup->analysis quantification Quantify Impurities analysis->quantification

Caption: Workflow for Trace Metal Analysis by ICP-MS.

Karl_Fischer_Workflow start Instrument Setup & Blank Run weigh Accurately Weigh Sample start->weigh introduce Introduce Sample into Titration Cell weigh->introduce titrate Automatic Titration introduce->titrate record Record Water Content titrate->record calculate Calculate Water Percentage record->calculate end Result calculate->end

Caption: Workflow for Water Content Determination by Karl Fischer Titration.

By employing a combination of these validated analytical methods, researchers can confidently ascertain the purity of this compound, ensuring the integrity and reproducibility of their scientific work.

References

A Comparative Guide to the Kinetics of Iridium-Catalyzed C-H Borylation: The Influence of Bipyridine vs. Phenanthroline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of ligands is a critical parameter in optimizing iridium-catalyzed reactions, directly influencing catalytic activity, stability, and selectivity. This guide provides an objective comparison of the kinetic performance of two common ligand types, 4,4′-di-tert-butylbipyridine (dtbpy) and 3,4,7,8-tetramethylphenanthroline (tmphen), in the context of iridium-catalyzed C-H borylation. The data presented herein highlights the distinct roles these ligands play in catalyst reactivity and longevity, offering insights for rational catalyst design.

Comparative Kinetic Data

A mechanistic study comparing iridium catalysts generated from [Ir(COD)OMe]₂ with either dtbpy or tmphen ligands for C-H borylation reactions reveals significant differences in performance, particularly for challenging substrates that require higher temperatures and longer reaction times. The superior yields obtained with the tmphen ligand are attributed not to a higher intrinsic reactivity, but to a significantly longer catalyst lifetime.[1] The dtbpy-ligated catalyst is prone to decomposition through ligand dissociation followed by borylation of the dtbpy ligand itself, a process that deactivates the catalyst.[1] In contrast, the tmphen ligand exhibits a greater binding constant, leading to a more stable and longer-lived catalyst.[1]

Below is a summary of comparative yields, which serve as an indicator of overall kinetic performance and catalyst stability over the course of the reaction.

SubstrateLigandReaction Time (h)Temperature (°C)Yield (%)
1,2-Dichlorobenzenedtbpy2410025
1,2-Dichlorobenzenetmphen2410089
1,3,5-Trichlorobenzenedtbpy7210017
1,3,5-Trichlorobenzenetmphen7210095
1-Chloro-3-iodobenzenedtbpy248035
1-Chloro-3-iodobenzenetmphen248081

Data sourced from a comparative study on the reactivity of Ir catalysts.[1]

Experimental Protocols

The following protocols are representative of the methodologies used to generate the comparative kinetic data for iridium-catalyzed C-H borylation.

General Procedure for Catalytic C-H Borylation: [1]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a solution of the iridium precursor, [Ir(COD)OMe]₂ (0.015 mmol, 1.0 mol%), and the respective ligand (dtbpy or tmphen, 0.030 mmol, 2.0 mol%) are added to a reaction vessel.

  • Reaction Setup: The substrate (e.g., 1,2-dichlorobenzene, 1.5 mmol, 1.0 equiv) and the borylating agent, bis(pinacolato)diboron (B136004) (B₂pin₂, 1.65 mmol, 1.1 equiv), are added to the vessel.

  • Solvent and Internal Standard: A solvent such as cyclooctane (B165968) or methylcyclohexane (B89554) is added, along with an internal standard (e.g., dodecane) for quantitative analysis.

  • Reaction Conditions: The reaction vessel is sealed and heated to the specified temperature (80-100 °C) for the designated reaction time (24-72 hours).

  • Analysis: Upon completion, the reaction mixture is cooled to room temperature. An aliquot is taken, diluted with a suitable solvent (e.g., diethyl ether or ethyl acetate), and filtered. The yield of the borylated product is determined by gas chromatography (GC) or ¹H NMR spectroscopy against the internal standard.

Visualizing the Comparative Study Workflow

The logical flow for conducting a comparative kinetic analysis of different ligands in an iridium-catalyzed reaction can be visualized as follows.

G cluster_prep Catalyst System Preparation cluster_reaction Parallel Kinetic Experiments cluster_analysis Data Acquisition & Analysis precursor Iridium Precursor ([Ir(COD)OMe]₂) cat_A Catalyst System A precursor->cat_A + Ligand A cat_B Catalyst System B precursor->cat_B + Ligand B ligand_A Ligand A (e.g., dtbpy) ligand_B Ligand B (e.g., tmphen) reaction_A Reaction A (Temp, Time) cat_A->reaction_A reaction_B Reaction B (Temp, Time) cat_B->reaction_B reagents Substrate + B₂pin₂ + Solvent reagents->reaction_A reagents->reaction_B monitoring_A Monitoring (e.g., GC, NMR) reaction_A->monitoring_A monitoring_B Monitoring (e.g., GC, NMR) reaction_B->monitoring_B data_analysis Comparative Analysis (Yield, Rate, Stability) monitoring_A->data_analysis monitoring_B->data_analysis

Caption: Workflow for comparing iridium catalysts with different ligands.

This guide illustrates that for iridium-catalyzed C-H borylation, the kinetic performance is profoundly dictated by the stability of the catalyst, which is directly modulated by the choice of ligand. While both dtbpy and tmphen can facilitate the reaction, the superior stability of the Ir-tmphen complex makes it the more effective catalyst for less reactive substrates, ensuring higher product yields over extended reaction times.[1] These findings underscore the importance of considering catalyst stability, in addition to intrinsic reactivity, during the development of robust catalytic systems.

References

A Comparative Guide to the Stability of Catalysts from Various Iridium Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate iridium precursor is a critical decision in the development of robust catalytic systems. The precursor's chemical properties—including its oxidation state, ligand sphere, and solubility—significantly influence the formation, activity, and, most importantly, the stability of the final catalyst. This guide provides an objective comparison of the stability of catalysts derived from common iridium precursors, supported by experimental data and detailed methodologies.

The Critical Role of the Precursor in Catalyst Stability

An iridium precursor is the starting compound that delivers the iridium metal to the catalytic system. The transformation from precursor to the active catalytic species is a complex process that can dictate the catalyst's performance over its lifetime. The choice of precursor can affect:

  • Particle Size and Dispersion: For heterogeneous catalysts, the precursor influences the size and distribution of iridium nanoparticles on the support material.

  • Active Site Formation: The ligands on the precursor can influence the electronic properties and coordination environment of the active iridium center.

  • Susceptibility to Deactivation: Residual ligands or counter-ions from the precursor can sometimes act as poisons or, conversely, as promoters that enhance stability.

Performance Comparison of Iridium Precursors

The stability of a catalyst is often assessed by its ability to maintain high activity and selectivity over extended periods or multiple reaction cycles. Key metrics include Turnover Number (TON), which indicates the total number of substrate molecules converted per catalyst molecule before deactivation, and Turnover Frequency (TOF), the rate of conversion.

The following table summarizes the performance and stability of catalysts derived from four common iridium precursors in various catalytic reactions. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature; therefore, this table compiles data from different studies to provide a comparative overview.

Iridium Precursor Catalytic Reaction Catalyst System Key Stability/Performance Metric Value Observations on Stability
Iridium(III) chloride (IrCl₃) Water OxidationHomogeneous, with NaIO₄ as oxidantTurnover Frequency (TOF) Not specified, but considered a good catalyst[1]Can form iridium-rich nanoparticles (likely IrOx) which are the active species. The stability is dependent on the formation and robustness of these nanoparticles.[1]
Hexachloroiridic acid (H₂IrCl₆) Colloidal Nanoparticle SynthesisSurfactant-free, in methanolNanoparticle Formation Mechanism Follows sudden growth after an induction periodThe formation of stable nanoparticles is sensitive to the base used. The resulting nanoparticles show decahedral and icosahedral structures.
Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂) Intramolecular HydroaminationHomogeneous, no additional ligandsCatalyst Performance Effective at relatively low catalyst loadingThe COD ligand can be hydrogenated under certain conditions, leading to changes in the active species.[2] Catalyst stability can be influenced by the formation of inactive iridium dimers and trimers.[2]
Iridium(III) acetylacetonate (B107027) (Ir(acac)₃) Supported Catalyst Preparation (ALD)Heterogeneous, on a support materialPrecursor Characteristic Volatile precursorUsed in Atomic Layer Deposition (ALD) to create highly dispersed and stable supported catalysts. The stability of the final catalyst is highly dependent on the support and post-synthesis treatments.

Common Deactivation Pathways

The loss of catalytic activity, or deactivation, is a critical challenge. Understanding the mechanisms of deactivation is key to designing more stable catalysts.

Common Iridium Catalyst Deactivation Pathways Active_Catalyst Active Iridium Species Ligand_Dissociation Ligand Dissociation Active_Catalyst->Ligand_Dissociation Loss of stabilizing ligand Dimerization Dimerization/Aggregation (Inactive Dimers/Trimers) Active_Catalyst->Dimerization Self-association Leaching Metal Leaching (Heterogeneous Catalysts) Active_Catalyst->Leaching Detachment from support Poisoning Poisoning (e.g., by CO, sulfur) Active_Catalyst->Poisoning Strong binding of inhibitors Oxidative_Degradation Oxidative Degradation (of Ligands or Metal Center) Active_Catalyst->Oxidative_Degradation Harsh reaction conditions Ligand_Dissociation->Dimerization Inactive_Species Inactive Species Dimerization->Inactive_Species Leaching->Inactive_Species Poisoning->Inactive_Species Oxidative_Degradation->Inactive_Species

Caption: Key pathways leading to the deactivation of iridium catalysts.

Experimental Protocols

Objective comparison of catalyst stability requires standardized experimental procedures. Below are representative protocols for catalyst synthesis and stability testing.

Protocol 1: Synthesis of a Homogeneous Catalyst from [Ir(COD)Cl]₂

This protocol describes the in-situ preparation of an iridium catalyst for a hydrogenation reaction.

  • Precursor and Ligand Preparation: Ensure the iridium precursor, [Ir(COD)Cl]₂, and the desired ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene) are of high purity and handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3]

  • Catalyst Formation: In a reaction vessel, dissolve [Ir(COD)Cl]₂ and the ligand in an appropriate anhydrous solvent. The mixture is typically stirred at room temperature to allow for the formation of the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add the substrate to be hydrogenated.

  • Hydrogenation: The reaction vessel is then purged and pressurized with hydrogen gas to the desired pressure. The reaction is stirred at a controlled temperature for a set period.

  • Analysis: Samples are taken periodically and analyzed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the substrate and the selectivity to the desired product.

Protocol 2: Preparation of a Supported Iridium Catalyst from H₂IrCl₆

This protocol outlines the preparation of a highly dispersed supported iridium catalyst, which is common for heterogeneous catalysis.[3]

  • Support Pre-treatment: The support material (e.g., alumina, silica, or carbon) is pre-treated by heating under vacuum to remove adsorbed water and other surface contaminants.

  • Impregnation: An aqueous or alcoholic solution of H₂IrCl₆ is prepared. The pre-treated support is added to this solution, and the mixture is stirred to ensure uniform wetting of the support.

  • Drying: The solvent is removed under reduced pressure, leaving the iridium precursor deposited on the support.

  • Calcination and Reduction: The dried material is then calcined in air at a high temperature to decompose the precursor and form iridium oxide nanoparticles. This is followed by reduction under a hydrogen flow to produce metallic iridium nanoparticles.

  • Characterization: The final catalyst is characterized by techniques such as Transmission Electron Microscopy (TEM) to determine particle size and dispersion, and X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of iridium.

Protocol 3: Catalyst Stability and Leaching Test (for Supported Catalysts)

This test is designed to assess the stability of a heterogeneous catalyst and to quantify the extent of metal leaching into the reaction solution.

  • Initial Reaction: A catalytic reaction is performed under standard conditions using the supported iridium catalyst. The reaction progress is monitored.

  • Catalyst Recovery: After the first run, the catalyst is separated from the reaction mixture by filtration or centrifugation.

  • Recycling Runs: The recovered catalyst is washed and dried, and then used in subsequent reaction cycles with fresh substrate and solvent. A decrease in activity or selectivity over the cycles indicates catalyst deactivation.

  • Leaching Analysis: The filtrate from the first reaction run is analyzed for its iridium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The detection of iridium in the solution confirms metal leaching from the support.

  • Hot Filtration Test: To determine if the leached species are catalytically active, a hot filtration test can be performed. The reaction is stopped midway, and the solid catalyst is quickly filtered off. The filtrate is then allowed to continue reacting under the same conditions. If the reaction continues to progress, it indicates that catalytically active species have leached into the solution.

Workflow for Catalyst Synthesis and Stability Testing Precursor_Selection Select Iridium Precursor (e.g., IrCl₃, [Ir(COD)Cl]₂) Catalyst_Synthesis Catalyst Synthesis Precursor_Selection->Catalyst_Synthesis Homogeneous Homogeneous Catalyst (in-situ or isolated) Catalyst_Synthesis->Homogeneous Heterogeneous Heterogeneous Catalyst (impregnation, deposition) Catalyst_Synthesis->Heterogeneous Characterization Characterization (TEM, XPS, NMR, etc.) Homogeneous->Characterization Heterogeneous->Characterization Initial_Activity_Test Initial Activity Test (TON, TOF) Characterization->Initial_Activity_Test Stability_Testing Stability Testing Initial_Activity_Test->Stability_Testing Recycling_Test Recycling Experiments Stability_Testing->Recycling_Test Leaching_Analysis Leaching Analysis (ICP-MS) Stability_Testing->Leaching_Analysis Data_Analysis Data Analysis and Comparison Recycling_Test->Data_Analysis Leaching_Analysis->Data_Analysis

Caption: A systematic workflow for the preparation and stability assessment of iridium catalysts.

Conclusion

The choice of iridium precursor has a profound impact on the resulting catalyst's stability and overall performance. While simple salts like IrCl₃ and H₂IrCl₆ are cost-effective and versatile, organometallic precursors such as [Ir(COD)Cl]₂ and Ir(acac)₃ can offer better control over the formation of the active species, potentially leading to more stable and selective catalysts. The stability of a catalyst is not solely dependent on the precursor but is also heavily influenced by the choice of ligands, support material (for heterogeneous systems), and reaction conditions. Therefore, a systematic approach to catalyst development, involving careful precursor selection and rigorous stability testing, is essential for designing robust and long-lasting iridium-based catalytic systems.

References

A Comparative Benchmarking Guide to Iridium Trichloride Hydrate in Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving desired outcomes in organic synthesis. Iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·nH₂O) has emerged as a versatile and potent precursor for a wide range of catalytic applications. This guide provides an objective comparison of the performance of catalysts derived from iridium trichloride hydrate against common alternatives in two key organic transformations: the transfer hydrogenation of ketones and the isomerization of allylic alcohols. The information presented is supported by experimental data to facilitate informed catalyst selection.

Transfer Hydrogenation of Ketones: Iridium vs. Ruthenium

Transfer hydrogenation, a crucial method for the reduction of carbonyl compounds to alcohols, is frequently catalyzed by complexes of noble metals. While ruthenium-based catalysts are widely employed for this transformation, iridium catalysts, often generated in situ from this compound or its derivatives, have demonstrated exceptional activity.

Performance Comparison

The following table summarizes the performance of representative iridium and ruthenium catalysts in the transfer hydrogenation of acetophenone (B1666503), a standard model substrate. The data indicates that iridium catalysts can exhibit significantly higher turnover frequencies (TOF), leading to shorter reaction times and higher efficiency.

Catalyst Precursor/ComplexLigandSubstrateSolventTemp. (°C)Time (h)Conversion (%)Yield (%)TOF (h⁻¹)Reference
Iridium Complex N,N-dimethyl-1-phenylethylamineAcetophenonei-PrOH800.1>98-~10,000[1]
Ruthenium Complex NHC-phenylAcetophenonei-PrOH1003.592-26.3[1]
[RuCl₂(p-cymene)]₂ 2,2'-bibenzimidazoleAcetophenonei-PrOH13012>9595~8[2]

Note: The iridium complex was generated from [CpIrCl₂]₂. Direct comparisons can be influenced by variations in reaction conditions.*

Iridacycles, which can be synthesized from iridium precursors, have shown remarkable activity. For instance, an iridacycle derived from 1-naphtylethylamine demonstrated very high turnover numbers (TON) and TOFs, reaching up to 10,000 and 30,000 h⁻¹ respectively at 80 °C with a low catalyst loading of 0.01 mol%.[3] In a comparative study, iridium complexes proved to be approximately twice as active as their ruthenium counterparts bearing the same ligand system.[1] While ruthenium catalysts can achieve high yields, they often require higher temperatures and longer reaction times compared to the most active iridium systems.[2]

Experimental Protocol: Transfer Hydrogenation of Acetophenone

The following is a general procedure for the transfer hydrogenation of acetophenone using an iridium catalyst derived from a precursor like this compound.

Materials:

  • Iridium precursor (e.g., [Cp*IrCl₂]₂)

  • Appropriate ligand (e.g., a chiral diamine or amino alcohol)

  • Base (e.g., KOtBu or Cs₂CO₃)

  • Acetophenone

  • Anhydrous isopropanol (B130326) (i-PrOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, the iridium precursor and the ligand are dissolved in anhydrous isopropanol.

  • The base is added to the solution, and the mixture is stirred for a specified time to generate the active catalyst.

  • Acetophenone is then added to the reaction mixture.

  • The reaction is heated to the desired temperature and monitored by TLC or GC.

  • Upon completion, the reaction is quenched, and the product is isolated using standard purification techniques (e.g., column chromatography).

The following diagram illustrates a typical experimental workflow for comparing catalyst performance in transfer hydrogenation.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Analysis p1 Dissolve IrCl3·nH2O and Ligand in Solvent p2 Add Base p1->p2 p3 Stir to form Active Catalyst p2->p3 r1 Add Substrate (e.g., Acetophenone) p3->r1 r2 Heat to Reaction Temperature r1->r2 r3 Monitor Progress (TLC/GC) r2->r3 w1 Quench Reaction r3->w1 w2 Purify Product w1->w2 w3 Analyze Yield and Selectivity w2->w3

Caption: Experimental workflow for transfer hydrogenation.

Isomerization of Allylic Alcohols: Iridium vs. Rhodium

The isomerization of allylic alcohols to the corresponding carbonyl compounds is a valuable transformation in organic synthesis. While rhodium catalysts have been extensively studied for this reaction, iridium catalysts have gained prominence due to their high efficiency and selectivity.[4][5]

Performance Comparison

Iridium catalysts, particularly cationic complexes that can be generated from precursors like this compound, have been shown to be highly effective for the isomerization of primary allylic alcohols.[4][6] These catalysts can operate under mild conditions and often provide quantitative conversion to the desired aldehyde or ketone, avoiding the common side reaction of hydrogenation.[4]

While direct side-by-side tabulated comparisons with rhodium under identical conditions are scarce in the literature, the development of iridium catalysis in this area was driven by the need for more general and active catalysts, suggesting iridium's superior performance for certain substrates.[4][6] For instance, the Crabtree catalyst, an iridium complex, and its analogues are highly versatile for this transformation.[4]

Experimental Protocol: Isomerization of a Primary Allylic Alcohol

The following protocol outlines a general procedure for the iridium-catalyzed isomerization of a primary allylic alcohol.

Materials:

  • Iridium precursor (e.g., [Ir(COD)Cl]₂)

  • Ligand (e.g., a phosphine (B1218219) or pyridine-based ligand)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Primary allylic alcohol

  • Hydrogen gas (for catalyst activation)

Procedure:

  • The iridium precursor and ligand are placed in a Schlenk flask under an inert atmosphere and dissolved in the anhydrous solvent.

  • The catalyst is activated by bubbling hydrogen gas through the solution, followed by purging with an inert gas to remove excess hydrogen.

  • The allylic alcohol substrate is then added to the activated catalyst solution.

  • The reaction is stirred at room temperature and monitored by TLC or GC until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the product is purified by column chromatography.

The catalytic cycle for the iridium-catalyzed isomerization of allylic alcohols is a key aspect of understanding its efficiency.

G Ir_H [Ir]-H Allyl_OH Allylic Alcohol Ir_H->Allyl_OH Coordination Intermediate1 Alkoxy-Ir Intermediate Allyl_OH->Intermediate1 Oxidative Addition Enolate Ir-Enolate Intermediate1->Enolate β-Hydride Elimination Product Carbonyl Product Enolate->Product Reductive Elimination Product->Ir_H Regeneration

Caption: Simplified catalytic cycle for isomerization.

Conclusion

Catalysts derived from this compound demonstrate exceptional performance in key organic transformations, often surpassing more traditional catalytic systems based on ruthenium and rhodium. In the transfer hydrogenation of ketones, iridium catalysts can offer significantly higher activity, leading to more efficient processes. For the isomerization of allylic alcohols, iridium catalysts provide a highly selective and mild route to valuable carbonyl compounds. The versatility of this compound as a precursor allows for the generation of a wide array of highly active homogeneous and heterogeneous catalysts, making it a valuable tool for researchers and professionals in the chemical and pharmaceutical industries.

References

Safety Operating Guide

Proper Disposal of Iridium Trichloride Hydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Iridium trichloride (B1173362) hydrate (B1144303), a common starting material in iridium chemistry, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of iridium trichloride hydrate, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is known to cause skin and eye irritation or even severe burns.[1][2][3][4] Its toxicological properties have not been fully investigated, and it is considered harmful if swallowed, inhaled, or in contact with skin.[5][6]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat or long-sleeved clothing.[1]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator is necessary.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local hazardous waste regulations.[3][5] Chemical waste generators are responsible for correctly classifying their waste to ensure full compliance.[4][5]

Step 1: Waste Collection

  • Containerization: Place all waste this compound, including any contaminated materials such as gloves or weighing paper, into a suitable, clean, dry, and clearly labeled container.[2][5][6] The container must be kept tightly closed.[2][5]

  • Avoid Dust Formation: When transferring the waste, take care to avoid the formation of dust.[2][3][6]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Storage

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, acids, and alkalis.[3][5]

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."

Step 3: Disposal

  • Licensed Disposal Company: The primary and recommended method of disposal is to transfer the waste to a licensed hazardous waste disposal company.[2] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

  • Recycling: In some instances, scrap iridium compounds can be collected for recycling to recover the precious metal.[3][7] Consult with your EHS office or a specialized recycling vendor to determine if this is a viable option.

  • Incineration: Some safety data sheets suggest that the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This procedure should only be carried out by trained professionals at a licensed waste disposal facility.

Important Considerations:

  • Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the sewer system.[2][3]

  • Accidental Spills: In the event of a spill, immediately clean it up by sweeping or absorbing the material.[5] Place the collected material into a suitable container for disposal.[5] Ensure adequate ventilation during cleanup.[5]

Quantitative Data Summary

While specific quantitative disposal limits are dictated by local regulations, the following table summarizes key handling and safety information derived from safety data sheets.

ParameterValue/InstructionSource
Appearance Dark green-black crystalline powder[5]
Primary Hazards Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or inhaled.[1][2][6]
Storage Conditions Store in a tightly closed container in a cool, dry, well-ventilated area.[2][5]
Incompatible Materials Strong oxidizing agents, acids, alkalis.[3]
Accidental Release Sweep up or absorb material and place in a closed container for disposal. Avoid creating dust.[2][3][5][6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Initial Assessment cluster_2 Disposal Pathways cluster_3 Final State start This compound Waste Generated collect Collect in a Labeled, Sealed Container start->collect is_recyclable Is Recycling a Viable Option? collect->is_recyclable recycle Arrange for Collection by a Precious Metal Recycler is_recyclable->recycle Yes dispose Contact EHS for Hazardous Waste Pickup is_recyclable->dispose No end Waste Properly Disposed recycle->end incinerate Transfer to Licensed Facility for Incineration dispose->incinerate EHS Determines Final Disposal Method incinerate->end

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling Iridium trichloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for the handling of Iridium trichloride (B1173362) hydrate (B1144303). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier:

  • Name: Iridium(III) chloride hydrate

  • Synonyms: Iridium trichloride hydrate, Iridium chloride trihydrate, Iridium chloride hexahydrate[1]

  • CAS Number: 14996-61-3[1][2][3]

Hazard Summary

This compound is a dark green-black crystalline powder that may cause eye and skin irritation.[4] It is also moisture-sensitive.[2][4] Ingestion and inhalation may lead to irritation of the digestive and respiratory tracts, respectively.[4] The full toxicological properties of this substance have not been completely investigated.[4] Under fire conditions, it may decompose to produce hazardous products such as hydrogen chloride gas and iridium oxide fumes.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]
Skin Protection Chemically resistant, impervious gloves (e.g., Natural rubber).Inspect gloves prior to use.[5][6]
Body Protection Appropriate protective clothing to prevent skin exposure, such as a lab coat. Long-sleeved clothing is recommended.Select based on the concentration and amount of the dangerous substance at the specific workplace.[3][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or exposure limits are exceeded.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2][4] Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures.[5]

Operational and Handling Protocols

Handling:

  • Handle in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[5][6]

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Do not breathe in dust.[2]

  • Wash hands thoroughly after handling and before breaks.[4][5][6]

  • Keep the container tightly closed when not in use.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep containers tightly sealed in a designated corrosives area.[2]

  • Protect from moisture.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents, acids, alkalis, organic solvents, and metal powders.[1]

First Aid Measures

Immediate medical attention is required for all exposure routes.[2]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[2][4]
Skin Contact Remove all contaminated clothing and shoes immediately.[2][4] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air immediately.[1][4] If breathing is difficult, provide oxygen.[4] If the person is not breathing, give artificial respiration.[2][4] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[1][2] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.[4]

Spill and Disposal Plans

Spill Cleanup Protocol: In the event of a spill, follow these steps while wearing the appropriate PPE:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary.[5] Eliminate all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Containment: Prevent the spill from spreading or entering drains.[1][5][7] Create a dike around the spill using inert absorbent materials like sand, earth, diatomaceous earth, or vermiculite.[8]

  • Cleanup:

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, dry, closed container for disposal.[1][4]

    • For liquid spills, cover with an inert, non-combustible absorbent material.[8] Work from the outside of the spill inwards.[9]

  • Decontamination: After the material has been collected, clean the spill area with soap and water.[9]

  • Disposal: Label the container with the collected waste clearly and dispose of it as hazardous waste in accordance with federal, state, and local regulations.[2][9]

Waste Disposal:

  • Dispose of unused product and contaminated materials at an approved waste disposal plant.[2]

  • One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][6]

  • Always consult with a licensed professional waste disposal service.[5] Do not allow the product to enter drains.[5][6]

Emergency Response Workflow

G cluster_spill Chemical Spill Occurs cluster_response Immediate Response Actions cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup spill This compound Spill alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Material ventilate->contain absorb Absorb/Sweep Up Material contain->absorb collect Collect in Labeled, Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling a chemical spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.